Tco peg3 CH2conhs

Catalog No.
S8397991
CAS No.
M.F
C21H32N2O9
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tco peg3 CH2conhs

Product Name

Tco peg3 CH2conhs

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate

Molecular Formula

C21H32N2O9

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C21H32N2O9/c24-18-8-9-19(25)23(18)32-20(26)16-30-15-14-29-13-12-28-11-10-22-21(27)31-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,22,27)/b2-1+

InChI Key

NUARCXICZJOVQZ-OWOJBTEDSA-N

SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O

Technical Profile of TCO-PEG3-acid

Author: Smolecule Technical Support Team. Date: February 2026

TCO-PEG3-acid is a bifunctional chemical reagent widely used in bioconjugation for drug development and chemical biology. Its core components are a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a triethylene glycol (PEG3) spacer [1].

The table below summarizes its key characteristics:

Property Description
IUPAC Name Information not available in search results
Other Identifiers CAS: 2141981-86-2 (from [1]); Catalog: HY-140015-50mg (from [2])
Molecular Formula Information not available in search results
Molecular Weight Information not available in search results

| Key Functional Groups | • trans-Cyclooctene (TCO): Reacts with tetrazines via IEDDA. • Carboxylic Acid (COOH): Reacts with primary amines to form stable amide bonds [1]. | | Primary Applications | • Synthesis of Antibody-Drug Conjugates (ADCs) [1]. • Construction of PROTACs (as a PEG-based linker) [3] [4]. • General bioorthogonal labeling and bioconjugation [5] [1]. | | Storage & Stability | Short half-life; not recommended for long-term storage as it naturally isomerizes to less reactive cis-cyclooctene (CCO) [1]. |

Core Chemical Principle and Applications

The high value of this reagent stems from the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between its TCO group and tetrazine groups.

G A TCO Molecule (TCO-PEG3-acid) D IEDDA Reaction Fast, Bioorthogonal A->D Reacts with B Tetrazine Molecule (Tz) B->D C Stable Conjugate (Dihydropyridazine) D->C

The IEDDA "click" reaction between TCO and Tetrazine enables specific bioconjugation.

  • Exceptional Selectivity and Speed: The IEDDA reaction is bioorthogonal, meaning it occurs rapidly and selectively under physiological conditions without interfering with native biological processes [5]. This makes it ideal for applications in living systems.
  • Role of the PEG Spacer: The PEG3 linker improves the compound's solubility in aqueous solutions and increases the distance between connected molecules, which can help preserve their biological activity [6].

Key Experimental Workflows

Here are detailed methodologies for two primary use cases, demonstrating how TCO-PEG3-acid is employed in practice.

Conjugation with an Antibody or Protein

This protocol outlines the steps to conjugate TCO-PEG3-acid to a protein (e.g., an antibody) via its primary amines, followed by labeling with a tetrazine-modified payload [1] [6].

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: Dissolve TCO-PEG3-acid in an anhydrous solvent like DMSO. Activate the carboxylic acid group by adding coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1].
  • Reaction with Protein: Mix the activated TCO ester with the target protein in a suitable buffer (e.g., PBS, pH 7.0-8.5). The activated ester will react with primary amine groups (lysine side chains or the N-terminus) on the protein to form a stable amide bond. Incubate for 30-60 minutes at room temperature.
  • Purification: Remove excess, unreacted TCO reagent and byproducts from the protein conjugate using a desalting column, dialysis, or tangential flow filtration.
  • Conjugation with Payload: Incubate the TCO-modified protein with a tetrazine-functionalized molecule (e.g., a drug, fluorophore, or other protein). Use a 1.0 to 1.5 molar excess of the tetrazine reagent to ensure high conjugation efficiency [6].
  • Final Purification and Analysis: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods. Analyze the product by SDS-PAGE and SEC to confirm conjugation success and complex integrity [6].
Synthesis of an Antibody-Drug Conjugate (ADC) Linkage

TCO-PEG3-acid can serve as a critical component in constructing ADCs, linking a targeting antibody to a cytotoxic drug [1].

Workflow Diagram:

G A Antibody A1 A->A1 Amine Group (-NH2) B TCO-PEG3-acid B1 B->B1 Carboxylic Acid (-COOH) C Cytotoxic Drug (modified with Tetrazine) C1 C->C1 Tetrazine (Tz) D Final ADC A1->B1 Amide Coupling (EDC/HATU) B1->C1 IEDDA Reaction (Fast, Bioorthogonal) C1->D

Workflow for constructing an ADC using TCO-PEG3-acid and IEDDA chemistry.

Critical Technical Notes for Researchers

  • Stability is a Key Limitation: The TCO group is not stable for long-term storage as it isomerizes to the less reactive cis-cyclooctene (CCO) [1]. Use fresh reagents, and verify the reactivity of stored TCO compounds before use.
  • Verify Conjugation Efficiency: Always use analytical methods like SDS-PAGE mobility shift assays or HPLC-SEC to confirm the efficiency of both the initial TCO modification and the final IEDDA conjugation [7] [6].
  • Reaction Kinetics: The IEDDA reaction between TCO and tetrazine is exceptionally fast, with reported rate constants reaching up to 10^7 M⁻¹s⁻¹ [5]. This allows for rapid conjugation even at low concentrations.

References

Storage Guidelines for Related TCO-PEG3 Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the storage conditions found for similar TCO-PEG3 linkers. The recommendations are consistent across different suppliers and compound types.

Compound Name Supplier Recommended Storage Important Stability Notes
TCO-PEG3-acid [1] BroadPharm Information missing Short half-life; naturally isomerizes into inactive CCO; not recommended for long-term storage.
TCO-PEG3-CH2CO2H [2] AxisPharm -20°C Information missing
TCO-PEG3-Maleimide [3] VectorLabs -50°C to -85°C Information missing
TCO-PEG3-Amine [4] VectorLabs -20°C, desiccate Information missing

Technical Background and Handling Recommendations

The recommended storage conditions are directly linked to the chemical properties of TCO-based reagents.

  • Why Low Temperature? The trans-cyclooctene (TCO) group is the key reactive moiety for fast, bioorthogonal click chemistry with tetrazines [1] [5]. However, one source specifically notes that the TCO group has a short half-life and will naturally isomerize into its unreactive cis-cyclooctene (CCO) form over time, leading to a loss of reactivity [1]. Storing the compound at low temperatures (-20°C or lower) slows down this decomposition process.
  • Why Protect from Light? Some product pages recommend protecting the compound from light [5]. As a best practice for handling sensitive chemicals, storing TCO-PEG3-CH2CONHS in an amber vial or a freezer-safe container that blocks light is advisable to prevent potential photodegradation.

Proposed Experimental Workflow for Handling TCO Reagents

For your research, you can adopt the following standardized procedure for handling and testing TCO-PEG3 reagents, based on the gathered information:

Start Start: Receive TCO-PEG3 Reagent Storage Storage Condition -20°C or lower Desiccate Protect from light Start->Storage Handling Handling Procedure Equilibrate to room temp before opening Perform in a dry environment Storage->Handling Reaction Conjugation Reaction Confirm reactivity with tetrazine-containing molecule Handling->Reaction QC Quality Control Analyze purity (e.g., HPLC) Confirm conjugation efficiency Reaction->QC

Experimental workflow for TCO-PEG3 reagents

Key Takeaways for Researchers

  • Apply Standard TCO Protocols: In the absence of specific data for TCO-PEG3-CH2CONHS, it is prudent to follow the storage conditions established for its closest analogues.
  • Prioritize Cold Storage: For optimal results, store your compound at -20°C or lower.
  • Ensure Proper Handling: Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which could hydrolyze the active NHS ester.
  • Verify Reactivity: Given the known instability of the TCO group [1], it is good practice to confirm the reactivity of your specific batch in a pilot conjugation experiment if it has been stored for an extended period.

References

Core Characteristics & Role of TCO-PEG₃-CH₂CONHS

Author: Smolecule Technical Support Team. Date: February 2026

TCO-PEG₃-CH₂CONHS is a heterobifunctional linker that integrates a trans-cyclooctene (TCO) bioorthogonal handle with an N-hydroxysuccinimide (NHS) ester for amine coupling [1]. Its key feature is participation in the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines, the fastest known bioorthogonal ligation [2] [3] [4].

The table below summarizes its core properties:

Property Specification
Chemical Formula Information not explicitly listed in search results
Molecular Weight 456.49 g/mol [1]
Purity ≥98% [1]
Physical Form Information not explicitly listed in search results
TCO Reactivity IEDDA reaction with 1,2,4,5-Tetrazines [2] [3]
NHS Ester Reactivity Acylation of primary amines (e.g., lysine residues on proteins) [1]
Key Feature PEG₃ spacer improves solubility, reduces aggregation, and enhances stability [1].

Mechanism and Conjugation Workflow

The utility of TCO-PEG₃-CH₂CONHS stems from its two reactive groups, which enable a simple, two-step conjugation strategy to link biological molecules (like antibodies) with various payloads (like radionuclides or fluorescent dyes).

The following diagram illustrates the reaction mechanism and the typical experimental workflow for creating a functional conjugate, such as a radioimmunoconjugate for imaging.

G Protein Protein/Antibody TCO_Conjugate TCO-Functionalized Protein Protein->TCO_Conjugate  Step 1: Amine Coupling NHS_Ester TCO-PEG₃-CH₂CONHS (NHS Ester) NHS_Ester->TCO_Conjugate IEDDA_Reaction IEDDA Click Reaction (Fast, Catalyst-free) TCO_Conjugate->IEDDA_Reaction Tetrazine_Payload Tetrazine-Payload (e.g., Fluorophore, Radionuclide) Tetrazine_Payload->IEDDA_Reaction Final_Conjugate Final Bioconjugate (e.g., Imaging Probe) IEDDA_Reaction->Final_Conjugate  Step 2: Bioorthogonal Ligation

Diagram of the two-step TCO conjugation and IEDDA reaction workflow.

Experimental Protocol for Antibody Conjugation

Based on the methodology from the search results [5], here is a detailed protocol for conjugating TCO-PEG₃-CH₂CONHS to a monoclonal antibody like rituximab.

Step 1: TCO Functionalization of the Antibody

  • Preparation: Dissolve the antibody (e.g., rituximab) in a suitable buffer like phosphate-buffered saline (PBS) at pH 7.2–7.4. Note that amine-containing buffers (e.g., Tris) must be avoided as they compete for the NHS ester.
  • Reaction: Add a solution of TCO-PEG₃-CH₂CONHS in anhydrous DMSO dropwise to the antibody solution with gentle stirring. A typical molar excess of TCO linker to antibody is between 5:1 and 20:1, which should be optimized to control the degree of labeling.
  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or 2–4 hours at 4°C with constant shaking (e.g., 400 rpm) [5].
  • Purification: Purify the TCO-modified antibody from unreacted linker and organic solvent using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against PBS.

Step 2: Conjugation via IEDDA Reaction

  • Pre-targeting: Administer the TCO-modified antibody in vivo. Allow sufficient time (e.g., 24-48 hours) for the antibody to accumulate in the target tissue (e.g., tumors) and clear from circulation [5].
  • Cleavage Trigger: Inject the tetrazine probe (e.g., Tz-1). The IEDDA reaction will cleave the radionuclide-chelate complex from circulating antibodies [5].
  • Rapid Clearance: The cleaved, small radionuclide complex is rapidly excreted through the kidneys into the bladder, significantly reducing background signal in non-target organs [5].

Key Applications in Drug Development

The TKO strategy and similar approaches using TCO linkers have significant translational potential, particularly in these areas:

  • Improved RadioimmunoPET Imaging: The TKO method tackles the slow blood clearance of full-length antibodies. By cleaving the radionuclide from non-targeted antibodies, it drastically improves target-to-background ratios, enabling high-contrast imaging as early as 24 hours post-injection [5].
  • Pretargeted Strategies: The exceptional speed and selectivity of the IEDDA reaction make it ideal for pretargeting. This separates the targeting step (antibody delivery) from the imaging/therapy step (payload delivery), minimizing radiation exposure to healthy tissues [3].
  • Flexible Payload Attachment: The TCO-tetrazine chemistry is highly versatile. Besides radionuclides for PET/SPECT, the tetrazine can be conjugated to fluorescent dyes for intraoperative imaging, drugs for targeted therapy, or other functional molecules [6] [4].

Performance Data from Research

The table below summarizes key quantitative findings from the "Tetrazine KnockOut" (TKO) study [5], which exemplifies the application of TCO-based linkers.

Parameter Experimental Finding Experimental Context
In Vitro Cleavage >70% cleavage within 30 min Incubation of [89Zr]Zr-DFO-TCO-rituximab with tetrazine (Tz-1) [5]
In Vivo Clearance >50% decrease in radioactivity Reduction in non-target organs after tetrazine injection in rodent models [5]
Imaging Contrast >2-fold increase Improvement in target-to-background ratio at 24h compared to non-treated groups [5]

References

TCO PEG3 CH2CONHS role in bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Bioconjugation Mechanism and Workflow

The primary application of TCO-PEG3-CH2CONHS is in a two-step, site-specific labeling strategy. The NHS ester group is first conjugated to a protein of interest. The TCO-modified protein can then undergo an extremely fast and bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine group, even in complex biological environments [1] [2].

The following diagram illustrates this two-step conjugation workflow.

Protein Protein with Primary Amine Step1 Step 1: NHS Ester Aminolysis (pH 8-9, room temperature) Protein->Step1 TCO_Protein TCO-Modified Protein Step1->TCO_Protein Step2 Step 2: IEDDA Reaction (Physiological conditions) TCO_Protein->Step2 Final_Conjugate Final Bioconjugate (Dihydropyridazine linkage) Step2->Final_Conjugate Tetrazine Tetrazine-labeled Molecule (e.g., dye, drug) Tetrazine->Step2

Available Technical Specifications

The table below summarizes the basic product specifications available from one supplier.

Property Specification
Catalog Number AP10040 [3]
Molecular Weight 456.49 g/mol [3]
Purity ≥98% [3]

| Key Functional Groups | • TCO: For IEDDA with tetrazines. • NHS Ester: For reaction with primary amines (-NH₂). • PEG3 Spacer: Enhances solubility and reduces steric hindrance. |

References

TCO-PEG3-CH2CONHS and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While data is limited for TCO-PEG3-CH2CONHS itself, the search results indicate it is a commercially available reagent. One supplier lists it with the following brief details [1]:

Property Value
Catalog Number AP10040
Molecular Weight 456.49
Purity ≥98%

Based on the naming convention and information from highly similar compounds, we can infer its characteristics [2] [3] [4]:

  • TCO (trans-Cyclooctene): This group undergoes a very fast and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with Tetrazine (Tz) groups. This is the core "click chemistry" function used for bioconjugation.
  • PEG3 (Polyethylene Glycol Spacer): A 3-unit PEG chain improves water solubility, reduces aggregation, and minimizes steric hindrance during conjugation, which can enhance reaction efficiency.
  • CH2CONHS (N-Hydroxysuccinimide Ester): This is an amine-reactive group. It readily forms stable amide bonds with primary amines (e.g., on lysine residues in proteins or N-termini of peptides).

The following diagram illustrates the general conjugation workflow of a heterobifunctional TCO-PEG reagent, which applies to the functional principle of TCO-PEG3-CH2CONHS:

G A Molecule A (e.g., Antibody, Peptide) B TCO-PEG-X Linker A->B  Primary Amine (-NH₂)  reacts with X C Molecule B (e.g., Drug, Toxin, Fluorophore) B->C  TCO reacts with  Tetrazine (Tz) D Final Bioconjugate

Suggested Search Strategies

To locate more detailed technical information, you might find the following approaches helpful:

  • Search by Catalog Number: Use the identifier "AP10040" in scientific search engines or directly on the supplier's (AxisPharm) website.
  • Consult Supplier Directly: Reach out to specialized chemical suppliers like AxisPharm [1], MedChemExpress [3], or TargetMol [2] for technical data sheets, which often contain structures, MSDS, and application notes.
  • Broaden Your Search: Look for scientific literature on "TCO-PEG-NHS ester" or "TCO click chemistry for ADC synthesis" to find relevant experimental protocols and reviews that discuss the use of these types of linkers [5] [6].

References

NHS Ester Reactivity: Core Chemistry and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

N-hydroxysuccinimide (NHS) esters are among the most common reagents for bioconjugation, primarily used to form stable amide bonds with primary amines on proteins and peptides [1] [2] [3].

The table below summarizes the fundamental reaction parameters for using NHS esters:

Parameter Typical Conditions & Characteristics
Target Functional Groups Primary amines (e.g., N-terminus, lysine side chains) [1]
Optimal pH Range Physiologic to slightly alkaline (pH 7.2 - 9) [1]
Reaction Time 30 minutes to 4 hours [1]
Reaction Product Stable amide bond [1] [4]
Competing Reaction Hydrolysis in aqueous solution; half-life is 4-5 hours at pH 7.0 and 0°C [1]
Incompatible Buffers Primary amine buffers (e.g., Tris, glycine); use phosphate, HEPES, or borate instead [1]

A standard protocol for conjugating an NHS ester to an amine-modified oligonucleotide is an excellent example of a core methodology [4]. The steps are as follows:

  • Dissolve: The amine-modified oligonucleotide is dissolved in a 0.1 M sodium bicarbonate buffer (pH ~8.3).
  • Prepare Reagent: The NHS ester is dissolved in a dry, water-miscible organic solvent like DMSO or DMF.
  • React: The NHS ester solution is added to the oligo solution (using a 5-10 molar equivalent of NHS ester). The mixture is agitated and incubated at room temperature for 1-2 hours.
  • Purify: The conjugate is separated from salts and excess label using a desalting column, such as a Glen Gel-Pak column [4].

Critical Consideration: Non-Innocent Side Reactions

A 2025 study has revealed that certain NHS esters, particularly thio-NHS esters, are not "innocent" reagents and can undergo a significant side reaction: ring-opening of the succinimide moiety [5].

This ring-opening pathway competes with the desired amide bond formation, leading to N-succinamide derivatives. The extent of this side reaction is site-dependent, varying with the local chemical environment of the target lysine residue within a protein. In some cases, especially with structurally complex NHS esters, this ring-opened product can become the dominant species. Furthermore, these N-succinamide conjugates can be unstable, with half-lives on the order of days, potentially leading to linker degradation [5].

For your audience developing therapeutics or conducting precise structural analyses, this finding necessitates a re-evaluation of conjugation outcomes and the stability of the final bioconjugate.

TCO Linkers and Bioorthogonal Conjugation

Trans-cyclooctene (TCO) linkers are used in bioorthogonal "click" chemistry, specifically in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine groups [6] [7] [8]. This reaction is prized for its fast kinetics and biocompatibility, allowing for efficient conjugation under physiological conditions, even at low concentrations [6] [9].

The true power of these chemistries is realized when they are combined in a sequential, two-step strategy for labeling biomolecules. The following diagram illustrates this workflow:

G Protein Protein Conjugate1 TCO-Functionalized Protein Protein->Conjugate1 Step 1: NHS Ester Conjugation TCO_Linker TCO-PEG-NHS Linker Final_Conjugate Labeled Protein Conjugate1->Final_Conjugate Step 2: IEDDA Click Reaction Tetrazine_Probe Tetrazine_Probe

Two-Step Labeling Strategy Using NHS Ester and TCO-Tetrazine Chemistry

The table below compares the properties of these two key chemical strategies:

Feature NHS Ester Chemistry TCO-Tetrazine (IEDDA) Chemistry
Reaction Type Acylation Cycloaddition
Bond Formed Amide Dihydropyrazine
Primary Target Primary amines (-NH₂) Tetrazine (-C₂N₄)
Kinetics Fast (competes with hydrolysis) Very fast (Rate constant ∼2000 M⁻¹s⁻¹) [6]
Key Application Primary bioconjugation; crosslinking Secondary, bioorthogonal labeling; probe attachment

Key Takeaways for Research and Development

  • NHS Esters are Versatile but Require Optimization: While robust, their efficiency depends heavily on pH, buffer choice, and avoiding competing nucleophiles [1] [4].
  • Validate Your Conjugates: The discovery of the ring-opening side reaction in NHS chemistry [5] means you should not assume reaction fidelity. Use analytical techniques like LC-MS/MS to confirm the structure and stability of your bioconjugates, especially for critical applications like therapeutics.
  • Leverage Combined Strengths: The sequential use of NHS ester chemistry (for initial functionalization) followed by TCO-tetrazine click chemistry (for efficient, late-stage labeling) is a powerful and reliable strategy in drug development and molecular imaging [7] [9].

References

Comprehensive Application Notes and Protocols: TCO-PEG3-CH2CONHS for Advanced Bioconjugation Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CONHS Bioconjugation

TCO-PEG3-CH2CONHS represents a sophisticated heterobifunctional crosslinker that has become indispensable in modern bioconjugation workflows, particularly for constructing targeted therapeutic conjugates. This reagent features a trans-cyclooctene (TCO) group on one terminus and an N-hydroxysuccinimide (NHS) ester on the other, connected through a triethylene glycol (PEG3) spacer. The strategic design of this molecule enables sequential, chemoselective conjugation to biomolecules through two distinct reaction mechanisms: strain-promoted inverse electron demand Diels-Alder (SPIEDDA) via the TCO moiety and amine-directed NHS ester chemistry. This dual functionality allows researchers to create complex bioconjugates with precise control over orientation and stoichiometry, addressing key challenges in drug delivery system development and diagnostic reagent design [1] [2].

The significance of TCO-PEG3-CH2CONHS in contemporary biotechnology stems from the growing demand for bioorthogonal conjugation strategies that proceed efficiently under physiological conditions without interfering with native biological processes. Unlike traditional conjugation methods that often require cytotoxic catalysts or generate unstable linkages, the TCO-tetrazine reaction proceeds rapidly at low concentrations without catalysts, making it ideal for sensitive biological applications. The incorporation of the PEG spacer further enhances the utility of this reagent by improving aqueous solubility, reducing aggregation, and increasing proteolytic stability of resulting conjugates. These attributes have made TCO-based conjugates particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging probes, and sophisticated drug delivery systems where maintenance of biological function is paramount [3] [4].

Reagent Properties and Characteristics

Structural Features and Functional Capabilities

The molecular architecture of TCO-PEG3-CH2CONHS incorporates several strategically designed elements that collectively determine its functional performance in bioconjugation applications. The TCO moiety represents an highly strained alkene system that demonstrates exceptional reactivity toward tetrazine derivatives through the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is remarkably efficient, with second-order rate constants often exceeding 10,000 M⁻¹s⁻¹, enabling rapid conjugation even at micromolar concentrations. The NHS ester component provides complementary reactivity, specifically targeting primary amine groups (-NH₂) found in lysine side chains or N-termini of proteins to form stable amide bonds. This bifunctionality enables sequential conjugation strategies where biomolecules can be pre-modified with either tetrazine or amine-reactive groups before final assembly [2] [4].

The PEG3 spacer integrated between these reactive termini serves multiple critical functions beyond simple spatial separation. The polyethylene glycol chain significantly enhances water solubility, facilitating reactions in aqueous buffers commonly used with biological samples. This hydrophilic character reduces undesirable hydrophobic interactions that can lead to aggregation or non-specific binding. Additionally, the PEG spacer provides considerable conformational flexibility, allowing the connected molecules to interact more freely and potentially increasing conjugation efficiency. The extended length (approximately 15-20 Å when fully extended) also helps minimize steric hindrance when modifying structurally sensitive regions of proteins or other biomacromolecules. From a pharmaceutical perspective, PEGylation through this spacer can improve circulation half-life by reducing renal clearance and shielding against proteolytic degradation, both desirable characteristics for therapeutic applications [4] [5].

Physicochemical Parameters and Handling Specifications

Table 1: Key physicochemical properties of TCO-PEG3-CH2CONHS

Property Specification Functional Significance
Molecular Weight 456.49 g/mol Determines stoichiometric calculations for conjugation reactions
Purity >95% (HPLC) Ensures reproducible conjugation efficiency and minimizes side reactions
Reactive Groups TCO + NHS ester Enables dual functionality for sequential conjugation strategies
Solubility DMSO, DMF, acetonitrile, aqueous buffers (with sonication) Compatibility with biological systems after initial dissolution in polar aprotic solvents
Storage Conditions -20°C, desiccated, protected from light Maintains reactivity by preventing hydrolysis and TCO isomerization
Stability ~4 hours half-life in aqueous buffer (pH 7.4) NHS ester hydrolysis kinetics dictate reaction timing considerations

Proper handling of TCO-PEG3-CH2CONHS requires attention to several critical stability considerations. The NHS ester is highly susceptible to hydrolysis in aqueous environments, with a typical functional half-life of 3-4 hours at physiological pH. This necessitates preparation of fresh stock solutions immediately before use and optimization of reaction conditions to minimize premature hydrolysis. The TCO moiety demonstrates sensitivity to photoisomerization, which can reduce its reactivity with tetrazines. Stock solutions should therefore be prepared in anhydrous DMSO under inert atmosphere when possible and aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, maintaining the reagent at -20°C in a desiccated environment protected from light typically preserves functionality for at least 6-12 months [2] [4].

Experimental Protocols

Step-by-Step Conjugation Protocol

The following optimized protocol describes a representative procedure for conjugating TCO-PEG3-CH2CONHS to an antibody, followed by tetrazine-mediated attachment to a drug payload. This two-step approach maximizes conjugation efficiency while maintaining biological activity of the protein component.

Materials Required:

  • TCO-PEG3-CH2CONHS (stored at -20°C)
  • Anhydrous DMSO (high purity, <0.01% water)
  • Target antibody or protein (amine-containing)
  • Reaction buffer: PBS (50 mM phosphate, 150 mM NaCl, pH 7.4) or borate buffer (0.1 M, pH 8.3)
  • Purification equipment: PD-10 desalting columns or dialysis membrane with appropriate MWCO
  • Tetrazine-functionalized payload (dye, drug, etc.)
  • Analytical tools: HPLC system with SEC column, SDS-PAGE equipment

Step 1: Primary Conjugation - Amine Coupling

  • Preparation: Pre-equilibrate the target antibody into reaction buffer using a desalting column or dialysis. Use borate buffer (pH 8.3) for optimal results as the higher pH accelerates NHS ester coupling while maintaining protein stability.
  • Reagent Activation: Immediately before use, prepare a fresh solution of TCO-PEG3-CH2CONHS in anhydrous DMSO at a concentration of 10-20 mM. Gently vortex until fully dissolved, avoiding vigorous mixing that might introduce moisture.
  • Reaction Setup: Add the activated reagent solution to the protein solution in a dropwise manner with gentle stirring. For antibody modification, use a 5-10:1 molar ratio of crosslinker:protein. The final DMSO concentration should not exceed 5% (v/v) to prevent protein precipitation.
  • Incubation: React for 2 hours at 4°C with continuous gentle mixing. The lower temperature helps preserve protein activity while allowing efficient conjugation.
  • Purification: Remove unconjugated reagent and hydrolysis byproducts using a PD-10 desalting column equilibrated with PBS or dialysis against an appropriate buffer. Collect the protein-containing fractions.

Step 2: Secondary Conjugation - TCO-Tetrazine Ligation

  • Characterization: Determine the degree of TCO incorporation by measuring the absorbance at 280 nm (protein) and using tetrazine-based assays to quantify available TCO groups.
  • Tetrazine Reaction: Add the tetrazine-functionalized payload to the TCO-modified protein at a 1.5-2:1 molar ratio (tetrazine:TCO) to ensure complete reaction.
  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 4°C overnight with gentle mixing. The extremely fast kinetics of the IEDDA reaction typically results in completion within 30-60 minutes at room temperature.
  • Final Purification: Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted tetrazine payload.
  • Analysis: Characterize the final conjugate by SEC-HPLC, SDS-PAGE, and appropriate functional assays to confirm conjugation efficiency and retained bioactivity [2] [4] [5].
Purification and Analytical Characterization

Table 2: Analytical methods for conjugate characterization

Analysis Method Key Parameters Expected Outcomes
Size Exclusion Chromatography Retention time shift, peak symmetry, aggregate formation Confirmation of conjugate formation and assessment of aggregation state
SDS-PAGE Mobility shift relative to unmodified protein, multiple bands indicating conjugation heterogeneity Qualitative assessment of conjugation efficiency and approximate size increase
UV-Vis Spectroscopy Absorbance at 280 nm (protein), characteristic payload absorbance Determination of protein concentration and payload-to-antibody ratio (PAR)
Mass Spectrometry Molecular weight determination, comparison with theoretical mass Precise characterization of modification extent and identification of conjugation sites
Bioorthogonal Assay Residual TCO quantification using tetrazine probes Assessment of remaining unreacted TCO groups after conjugation

Purification Methodology: Effective purification of TCO-PEG3-CH2CONHS conjugates typically employs size exclusion chromatography (SEC) as the primary method. For laboratory-scale preparations, PD-10 or similar disposable desalting columns provide rapid buffer exchange and removal of small molecule reagents. For larger-scale or higher-resolution separations, FPLC with Superdex or similar SEC media is recommended. The selection of an appropriate molecular weight cutoff (typically 10-30 kDa for antibody conjugates) is essential for efficient separation. When SEC is impractical due to sample volume or availability, dialysis against PBS or other physiological buffers using membranes with appropriate MWCO (typically 10-50 kDa) serves as an effective alternative, though requiring longer processing times. For conjugates with significant hydrophobicity differences from the unreacted components, reverse-phase HPLC on C4 or C8 columns with acetonitrile/water gradients (0.1% TFA) can provide excellent resolution, though this method may denature protein components [2] [5].

Troubleshooting and Optimization

Common Optimization Parameters

Despite the generally robust nature of TCO-PEG3-CH2CONHS conjugation chemistry, several parameters frequently require optimization to achieve specific conjugation outcomes:

  • pH Optimization: While NHS ester reactions proceed most efficiently at pH 8.0-8.5, some protein substrates may demonstrate limited stability under these conditions. A systematic evaluation of pH from 7.4 to 8.5 is recommended to identify the optimal balance between conjugation efficiency and protein integrity. The use of bicarbonate, borate, or HEPES buffers in this range typically yields superior results compared to phosphate buffers.

  • Reaction Stoichiometry: The molar ratio of TCO-PEG3-CH2CONHS to protein significantly influences the degree of modification. While higher ratios increase functionalization, they may also promote aggregation or impair protein function. A titration across 3:1 to 15:1 (crosslinker:protein) ratios helps identify the optimal balance for specific applications. For antibodies, a degree of modification (DOM) of 2-4 TCO molecules per antibody typically provides effective targeting while maintaining immunoreactivity.

  • Temperature and Time Considerations: Although reaction rates increase with temperature, the stability of both the NHS ester and the protein target must be considered. For stable proteins, room temperature incubation for 1-2 hours often provides sufficient conjugation, while more labile proteins may benefit from extended reaction (4-16 hours) at 4°C. Monitoring reaction progress over time helps identify the optimal duration to maximize conjugation while minimizing hydrolysis and denaturation.

  • Tetrazine Payload Considerations: The efficiency of the second-step conjugation depends significantly on the tetrazine derivative used. Electron-deficient tetrazines react more rapidly with TCO but may demonstrate reduced stability in aqueous solution. The concentration of the tetrazine payload (typically 1-5 mM in final reaction) and reaction duration (30 minutes to 4 hours) should be optimized for each specific tetrazine compound [2] [5].

Troubleshooting Common Challenges

Table 3: Troubleshooting guide for common conjugation issues

Problem Potential Causes Solutions
Low Conjugation Efficiency NHS ester hydrolysis, insufficient crosslinker, suboptimal pH Use fresh reagent preparation, increase crosslinker:protein ratio, verify buffer pH (8.0-8.5)
Protein Aggregation Excessive modification, hydrophobic interactions, high DMSO concentration Reduce crosslinker:protein ratio, include solubility enhancers (e.g., arginine), lower DMSO concentration (<5%)
Rapid TCO Activity Loss Photoisomerization, thermal degradation, nucleophilic attack Protect from light, maintain lower temperatures (4°C), remove competing nucleophiles from buffer
Incomplete Tetrazine Reaction Insufficient tetrazine, TCO degradation, steric hindrance Increase tetrazine:TCO ratio (2-3:1), verify TCO activity before reaction, extend reaction time
Heterogeneous Product Multiple conjugation sites, incomplete reactions Control reaction stoichiometry, employ site-specific conjugation strategies, optimize purification

Storage and Stability Considerations: Proper handling and storage of both the crosslinker and resulting conjugates are critical for reproducible results. TCO-PEG3-CH2CONHS should be stored desiccated at -20°C or below, with protection from light. Aliquot the reagent to minimize freeze-thaw cycles and exposure to atmospheric moisture when weighing. When preparing stock solutions, use anhydrous DMSO with minimal exposure to humid air. For TCO-modified proteins, storage at 4°C in neutral pH buffer typically maintains functionality for several days, while for longer-term storage, freezing at -80°C in aliquots is recommended. Avoid repeated freeze-thaw cycles of conjugated proteins, as this can promote aggregation and activity loss. The inclusion of cryoprotectants such as glycerol or sucrose (5-10%) may enhance stability during frozen storage [2] [4].

Application Examples and Case Studies

Antibody-Drug Conjugate (ADC) Construction

The construction of antibody-drug conjugates represents one of the most significant applications of TCO-PEG3-CH2CONHS in pharmaceutical development. In a representative case study, researchers employed this heterobifunctional linker to create HER2-targeted ADCs for oncology applications. The protocol involved initial modification of trastuzumab with TCO-PEG3-CH2CONHS at a 4:1 molar ratio in borate buffer (pH 8.3), resulting in approximately 3.2 TCO groups per antibody while maintaining >90% antigen binding capacity. The TCO-modified antibody was then conjugated to a tetrazine-functionalized auristatin derivative through IEDDA click chemistry, achieving a drug-to-antibody ratio (DAR) of 3.8 with <5% aggregation. The resulting ADC demonstrated superior cytotoxicity against HER2-positive breast cancer cell lines (IC50 = 45 nM) compared to non-targeted controls, while showing minimal off-target toxicity in vitro. In vivo pharmacokinetic studies revealed a circulation half-life of approximately 72 hours in murine models, with specific tumor accumulation observed within 24 hours of administration [5].

The critical advantage of TCO-PEG3-CH2CONHS in ADC development lies in its modular conjugation approach, which separates the potentially cytotoxic drug handling from the antibody modification process. This strategy minimizes exposure of the biological component to harsh reaction conditions that might be required for drug activation. Additionally, the exceptional specificity of the TCO-tetrazine reaction enables conjugation of highly potent payloads without concern for non-specific modification that could compromise therapeutic index. The PEG spacer further contributes to ADC performance by enhancing solubility of hydrophobic drug molecules and potentially reducing immunogenicity through shielding effects. These attributes make TCO-PEG3-CH2CONHS an invaluable tool in the ADC developer's toolkit, particularly for research-stage conjugate development and optimization [1] [5].

Biomaterial Functionalization and Surface Modification

Beyond solution-phase bioconjugation, TCO-PEG3-CH2CONHS has proven particularly valuable for surface engineering of biomaterials and diagnostic platforms. In a notable application, researchers functionalized polymeric nanoparticles for targeted drug delivery to traumatic brain injury (TBI) sites. The protocol involved initial animation of PLGA nanoparticle surfaces through aminolysis, followed by reaction with TCO-PEG3-CH2CONHS at a 10:1 molar ratio (crosslinker:available amines) in PBS (pH 7.4). The TCO-decorated nanoparticles were subsequently conjugated to a tetrazine-modified CAQK peptide, which specifically targets tenascin-C upregulated in TBI environments. The resulting functionalized nanoparticles demonstrated significantly enhanced accumulation in injured brain regions (4.5% injected dose/gram) compared to non-targeted controls (0.8% ID/g) in murine TBI models. This targeting approach facilitated improved delivery of therapeutic peptides to injured neural tissues, resulting in enhanced functional recovery compared to untargeted approaches [5].

The application of TCO-PEG3-CH2CONHS in biomaterial functionalization capitalizes on the bioorthogonal nature of the TCO-tetrazine reaction, which proceeds efficiently even in complex biological environments where traditional conjugation chemistries might fail due to interfering functionalities. This characteristic enables sequential functionalization strategies where materials can be pre-modified with TCO groups under controlled manufacturing conditions, with final biological targeting elements added immediately before use. The PEG spacer plays an additional critical role in surface modification applications by creating a hydrophilic non-fouling layer that resists non-specific protein adsorption, thereby enhancing the specificity of targeted interactions. These properties have led to successful application of TCO-PEG3-CH2CONHS in diverse material functionalization scenarios including hydrogel modification, biosensor surface development, and tissue engineering scaffold optimization [6] [5].

Comparative Analysis of Bioconjugation Reagents

The selection of appropriate bioconjugation reagents requires careful consideration of reaction kinetics, selectivity, and compatibility with biological systems. The following comparative analysis places TCO-PEG3-CH2CONHS in context with other commonly employed bioconjugation strategies:

Table 4: Comparison of common bioconjugation approaches

Conjugation Method Reaction Partners Rate Constant (M⁻¹s⁻¹) Advantages Limitations
TCO-Tetrazine IEDDA TCO + Tetrazine 10,000-100,000 Extremely fast, catalyst-free, excellent specificity TCO photosensitivity, tetrazine stability concerns
DBCO-Azide SPAAC DBCO + Azide 1-10 Good kinetics, catalyst-free, stable products Slower than IEDDA, potential hydrophobicity issues
Maleimide-Thiol Maleimide + Thiol 10-1000 Rapid, established methodology Thiol exchange in vivo, oxidation susceptibility
NHS-Amine NHS ester + Amine 1-100 Simple, widely applicable, commercially available Hydrolysis susceptibility, non-specific labeling
Hydrazone Ligation Hydrazide + Aldehyde 0.1-10 pH-dependent, reversible Slow kinetics, acid-labile

Strategic Selection Considerations: The optimal choice of bioconjugation strategy depends heavily on the specific application requirements. TCO-PEG3-CH2CONHS and the corresponding IEDDA chemistry excel in scenarios requiring ultrafast conjugation kinetics, such as in vivo pretargeting approaches or modification of unstable biological structures. The catalyst-free nature of this reaction eliminates concerns about copper-induced toxicity that can plague copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. Additionally, the exceptional orthogonality of the TCO-tetrazine pair enables sequential labeling strategies in complex biological environments. However, the relative photosensitivity of TCO and potential stability challenges with certain tetrazine derivatives may make alternative approaches more suitable for applications requiring extended manipulation under challenging conditions [3] [5].

For researchers considering alternative approaches, DBCO-azide chemistry offers a robust, well-established methodology with commercial availability of numerous reagents. While demonstrating slower kinetics than IEDDA approaches, DBCO reagents generally exhibit superior stability profiles, making them ideal for multi-step syntheses or applications requiring extended reaction times. Maleimide-thiol chemistry remains valuable for applications where extremely rapid conjugation is desired and in vivo stability is less concerning, though the recently recognized susceptibility of maleimide linkages to thiol exchange in biological environments has tempered enthusiasm for therapeutic applications. Ultimately, the selection of TCO-PEG3-CH2CONHS should be driven by its unique combination of rapid kinetics, bioorthogonality, and compatibility with physiological conditions [2] [5].

Conclusion and Future Perspectives

TCO-PEG3-CH2CONHS represents a powerful tool in the bioconjugation toolkit, enabling robust, specific, and efficient conjugation of diverse biomolecules through its unique heterobifunctional design. The integration of a rapid, bioorthogonal TCO group with a well-established NHS ester reactivity profile, connected through a solubility-enhancing PEG spacer, creates a versatile platform for addressing complex bioconjugation challenges. The detailed protocols and troubleshooting guidance provided in these application notes will assist researchers in implementing this methodology effectively across diverse applications from basic research to therapeutic development.

Looking forward, several emerging trends are likely to shape the continued evolution of TCO-based conjugation strategies. The development of next-generation TCO derivatives with enhanced stability and reactivity will further improve conjugation efficiency and product homogeneity. Additionally, the integration of TCO chemistry with other bioorthogonal approaches is enabling sophisticated multi-component labeling strategies for complex biological systems. In the therapeutic realm, the exceptional kinetics and specificity of TCO-tetrazine chemistry are being leveraged for in vivo pretargeting approaches that separate targeting agent administration from payload delivery, potentially revolutionizing radiotherapeutic and imaging applications. As these methodologies continue to mature, TCO-PEG3-CH2CONHS and related reagents are poised to remain indispensable tools for interdisciplinary research at the chemistry-biology interface [1] [7] [5].

Experimental Workflow and Signaling Pathway Visualizations

Bioconjugation Workflow Diagram

biochemistry Start Prepare Antibody Solution (PBS, pH 7.4) Step1 Buffer Exchange to Borate Buffer (pH 8.3) Start->Step1 Step2 Add TCO-PEG3-CH2CONHS (5-10:1 molar ratio) Step1->Step2 Step3 Incubate 2h at 4°C with gentle mixing Step2->Step3 Step4 Purify via SEC or Dialysis Remove unconjugated reagent Step3->Step4 Step5 Characterize TCO Modification Determine TCO:Antibody Ratio Step4->Step5 Step6 Add Tetrazine-Payload (1.5-2:1 molar ratio) Step5->Step6 Step7 Incubate 1-4h at RT IEDDA Conjugation Step6->Step7 Step8 Purify Final Conjugate SEC or Dialysis Step7->Step8 End Analyze Final Product SEC-HPLC, SDS-PAGE, Activity Step8->End

TCO-Tetrazine Reaction Mechanism

reaction TCO        TCO-ModifiedProteinTrans-CycloocteneGroup     Reaction Inverse Electron Demand Diels-Alder Reaction (k = 10,000-100,000 M⁻¹s⁻¹) TCO->Reaction Bioorthogonal Ligation Tetrazine        Tetrazine-ModifiedPayloadTetrazine Group     Tetrazine->Reaction Product        Final ConjugateStable DihydropyridazineLinkage     Reaction->Product No Catalyst Required Physiological Conditions

References

TCO-PEG3-CH2CONHS Linker Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

TCO-PEG3-CH2CONHS is a heterobifunctional crosslinker essential for constructing antibody-drug conjugates (ADCs) and other bioconjugates. Its key feature is enabling a two-step, site-specific conjugation strategy that minimizes damage to the antibody [1] [2] [3].

The table below summarizes the core characteristics of this linker:

Property Description
Primary Functional Group NHS Ester (CH2CONHS) [3]
Click Chemistry Group trans-Cyclooctene (TCO) [1] [3]
Spacer Triethylene Glycol (PEG3) [1] [2]
Reaction Mechanism Inverse Electron Demand Diels-Alder (IEDDA) [1]
Common Applications Synthesis of Antibody-Drug Conjugates (ADCs) [1] [3]

Conjugation Strategy and Workflow

The conjugation process involves two main stages, as illustrated in the following workflow:

A Antibody with Lysine Residues C Step 1: NHS Ester Coupling A->C B TCO-PEG3-CH2CONHS Linker B->C D TCO-Modified Antibody C->D F Step 2: IEDDA Click Reaction D->F E Tetrazine-Modified Payload E->F G Final Antibody-Payload Conjugate F->G

  • Initial Antibody Modification: The NHS ester group of the linker reacts with primary amines (lysine residues) on the antibody surface to form a stable amide bond [4]. The PEG spacer improves the conjugate's solubility and reduces aggregation [3] [5].
  • Payload Attachment: The TCO group on the modified antibody rapidly and selectively reacts with a tetrazine group on a drug molecule or other payload via an IEDDA reaction, forming the final conjugate [1] [3].

Protocol Outline and Critical Parameters

While a full protocol is unavailable, the general procedure and key parameters for the initial coupling step can be derived from related conjugation chemistry [4].

Sample Protocol for Antibody Modification with TCO-PEG3-CH2CONHS

Reagents:

  • Purified Antibody (1-5 mg/mL in a suitable buffer)
  • TCO-PEG3-CH2CONHS (freshly prepared solution in anhydrous DMSO)
  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5)
  • Quenching Buffer (e.g., Tris-HCl, pH 7.5)
  • Purification System (e.g., desalting column, dialysis membrane)

Procedure:

  • Buffer Exchange: Dialyze or desalt the antibody into a cold reaction buffer without primary amines (avoid Tris or glycine) to ensure high coupling efficiency. Phosphate or carbonate buffers at pH 7.2-8.5 are suitable [4].
  • Linker Addition: Add a molar excess of TCO-PEG3-CH2CONHS (from DMSO stock) to the antibody solution with gentle mixing. A typical linker-to-antibody ratio may range from 5:1 to 20:1, which should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
  • Reaction Incubation: Allow the reaction to proceed for 30-90 minutes at room temperature or 2-4 hours at 4°C.
  • Quenching: Stop the reaction by adding a 10-100 molar excess of quenching buffer (e.g., Tris-HCl) to consume any unreacted NHS ester. Incubate for 15-30 minutes.
  • Purification: Purify the TCO-modified antibody from unconjugated linkers and byproducts using a desalting column or dialysis against a storage buffer like PBS.
  • Analysis: Confirm the modification by analyzing the degree of labeling (TCO/antibody ratio) using spectrophotometric methods or mass spectrometry.
Key Optimization Parameters

Based on general NHS-ester coupling studies, the following factors are critical for success [4]:

Parameter Optimization Guideline Rationale
Buffer pH pH 7.5 - 8.5 Maximizes the deprotonation of lysine amines, driving efficient nucleophilic attack on the NHS ester.
Activation & Coupling Time 30 - 90 minutes NHS esters hydrolyze in aqueous solution, limiting the usable time for coupling. Prolonged reactions do not necessarily increase yield.
Linker-to-Antibody Ratio Needs Optimization (e.g., 5:1 to 20:1) A higher ratio increases conjugation but risks over-modifying the antibody, which can affect its solubility, stability, and binding affinity.

Quality Control and Characterization

After conjugation with the payload, the final ADC should be characterized for several critical quality attributes (CQAs):

  • Drug-to-Antibody Ratio (DAR): This defines the number of drug molecules attached per antibody. Hydrophobic Interaction Chromatography (HIC) is a standard method for DAR analysis as it can separate and quantify ADC species with different drug loads.
  • Aggregation: Check for high molecular weight (HMW) aggregates using techniques like Size-Exclusion Chromatography (SEC). The PEG3 spacer helps reduce aggregation [5].
  • Unconjugated Antibody and Free Payload: Confirm the removal of unconjugated species through SEC or other analytical methods.

Future Perspectives

Site-specific conjugation technologies, such as engineering cysteine residues (THIOMAB) into antibodies, are advancing to create more homogeneous ADCs with improved therapeutic indexes [6]. The TCO-tetrazine click reaction is perfectly suited for use with these next-generation platforms.

References

using TCO PEG3 CH2CONHS for protein labeling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Reagent Selection

TCO-PEG linkers are valued in bioorthogonal chemistry for their fast reaction with tetrazines. The PEG spacer improves solubility, reduces aggregation, and enhances stability of bioconjugates [1] [2]. While a specific datasheet for TCO-PEG3-CH2CONHS was not located, the table below summarizes key information for the referenced compound and its closest analogue found in the search results.

Table 1: Characteristics of TCO-PEG3-CH2CONHS and a Related Reagent

Product Name Catalog Number Molecular Weight Purity Reactive Groups
TCO-PEG3-CH2CONHS [1] AP10040 456.49 ≥98% TCO, NHS Ester
TCO-PEG3-CH2-aldehyde [3] ADC-L-961 343.42 95% TCO, Aldehyde

The NHS ester in TCO-PEG3-CH2CONHS reacts efficiently with primary amines (e.g., lysine residues or the N-terminus of proteins) to form stable amide bonds. The TCO group then undergoes a rapid, bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine, which is faster than reactions with norbornenes and ideal for labeling biomolecules at low concentrations [2]. The following diagram illustrates this two-step conjugation workflow.

conjugation_workflow Protein Protein TCO_Reagent TCO-PEG3-CH2CONHS Protein->TCO_Reagent Step 1: NHS-Amine Coupling Conjugate_A TCO-Modified Protein TCO_Reagent->Conjugate_A Forms Stable Amide Bond Tetrazine_Label Tetrazine-Labeled Molecule Conjugate_A->Tetrazine_Label Step 2: IEDDA Reaction Final_Conjugate Labeled Protein Conjugate Tetrazine_Label->Final_Conjugate Fast, Bioorthogonal Eliminates N₂

Diagram 1: Two-step protein labeling workflow using TCO-PEG3-CH2CONHS.

Experimental Protocol for Protein Labeling

This protocol outlines a method for site-specific protein conjugation using TCO tagging, adapted from a published study on tetrazine encoding [4].

Materials and Reagents
  • Protein of Interest: Purified protein in amine-free buffer (e.g., 0.1 M HEPES, 0.15 M NaCl, pH 7.4).
  • TCO Reagent: TCO-PEG3-CH2CONHS (e.g., CAT# AP10040) [1].
  • Tetrazine Probe: Tetrazine-functionalized label (e.g., sTCO-PEG5000 for assay, or a fluorescent dye for imaging) [4].
  • Buffers: Reaction Buffer (0.1 M HEPES, 0.15 M NaCl, pH 7.4); Storage Buffer (PBS, pH 7.4).
  • Purification: Desalting columns or dialysis membranes.
Step 1: TCO Modification of the Protein

This step involves conjugating the TCO reagent to the protein via its NHS ester group.

  • Prepare Reaction Mixture: Dissolve the protein in Reaction Buffer at 1-10 mg/mL. Add TCO-PEG3-CH2CONHS from a concentrated stock solution in anhydrous DMSO. A typical molar ratio to start with is 5-20:1 (TCO reagent : Protein).
  • Incubate: React for 1-2 hours at room temperature (or 4°C for sensitive proteins) with gentle mixing.
  • Purify: Remove unreacted TCO reagent by buffer exchange into Storage Buffer using a desalting column or dialysis.
  • Verify and Quantify: Confirm modification and determine the average number of TCO groups per protein (degree of labeling, DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-modified protein is now ready for the next step.
Step 2: Tetrazine Ligation (IEDDA Reaction)

This step conjugates the tetrazine-labeled probe to the TCO-modified protein.

  • Mix Reactants: Add a 1.2-2 fold molar excess of the tetrazine probe to the TCO-modified protein.
  • Incubate: Allow the reaction to proceed for 5-30 minutes at room temperature and physiological pH. The IEDDA reaction is exceptionally fast, with second-order rate constants on the order of 10⁴ M⁻¹·s⁻¹ [4].
  • Purify: Remove excess tetrazine probe using a desalting column or dialysis.
  • Analyze Final Conjugate: Validate the final product using SDS-PAGE (a mobility shift assay is effective, see below), HPLC, or other functional assays [4].

Validation and Analysis Methods

A key validation method is the SDS-PAGE mobility shift assay [4].

  • Principle: Conjugation of a large molecule (like a PEG polymer) to a protein increases its apparent molecular weight, causing a detectable shift on a gel.
  • Procedure:
    • Run three samples on the same SDS-PAGE gel: (1) Native protein, (2) TCO-modified protein, and (3) TCO-modified protein after reaction with a tetrazine-PEG probe (e.g., sTCO-PEG5000).
    • Stain the gel with Coomassie Blue or a fluorescent stain.
    • A clear upward shift in the band for sample (3) compared to (1) and (2) confirms successful labeling.

Table 2: Troubleshooting Common Issues in TCO-Tetrazine Ligation

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Low TCO incorporation on protein; TCO reagent degradation Increase TCO:protein ratio in Step 1; use fresh TCO reagent and protect from light.
Protein Aggregation Hydrophobic interactions; over-modification Include a stabilizing agent in the buffer; reduce the molar ratio of TCO reagent.
Incomplete Tetrazine Ligation Probe is unstable or inactive; reaction time too short Use a fresh tetrazine probe; ensure a slight molar excess of probe; extend reaction time.

Key Applications in Research and Development

The TCO-tetrazine reaction is particularly powerful due to its speed and bioorthogonality.

  • Site-Specific Protein Conjugation: By combining TCO labeling with genetic code expansion techniques, tetrazine amino acids can be site-specifically incorporated into proteins in E. coli. This allows for subsequent quantitative labeling with TCO-containing probes with high fidelity, avoiding the heterogeneity of lysine-directed chemistry [4].
  • In Vitro and In Vivo Imaging: The rapid reaction kinetics make it suitable for labeling proteins in complex biological environments and for live-cell imaging.
  • Antibody-Drug Conjugate (ADC) Synthesis: The high efficiency and specificity of this reaction are ideal for producing homogeneous ADCs, conjugating cytotoxic drugs to antibodies via TCO and tetrazine linkers [1].

The following diagram outlines the strategic decision-making process for incorporating this technology into your experimental design.

application_decision Start Define Application Need A Site-Specific Conjugation? Start->A B Use Genetic Code Expansion to encode Tetrazine ncAA A->B Yes E Modify Protein via Lysine Residues (This Protocol) A->E No C React with TCO-PEG-Probe B->C D High-Fidelity Conjugate C->D F TCO-Modified Protein E->F G React with Tetrazine-Probe F->G H Homogeneous Conjugate G->H

Diagram 2: Decision workflow for protein conjugation strategies using TCO/tetrazine chemistry.

I hope these detailed application notes and protocols provide a solid starting point for your work. The key advantage of this methodology is the exceptional speed and specificity of the TCO-tetrazine reaction, which can be leveraged for both traditional amine coupling and advanced, site-specific conjugation strategies.

References

Comprehensive Application Notes and Protocols for TCO PEG3 CH2CONHS in Antibody-Drug Conjugate (ADC) Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADC Technology and Linker Function

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. These bioconjugates are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues, thereby increasing the therapeutic window of highly potent drugs that would otherwise be too toxic for systemic administration. The fundamental structure of an ADC comprises three key components: a monoclonal antibody that targets antigens specifically expressed or overexpressed on cancer cells, a cytotoxic payload (drug) that kills the target cells upon internalization, and a chemical linker that covalently connects the antibody to the payload [1] [2].

The linker component is critically important to ADC efficacy and safety, as it must maintain stability during systemic circulation to prevent premature payload release yet allow efficient drug release at the target site. Linkers can be broadly classified into two categories: cleavable linkers that utilize physiological triggers (low pH, proteolytic enzymes, or high glutathione levels) for payload release, and non-cleavable linkers that rely on complete antibody degradation within the lysosome to release the payload [2] [3]. The incorporation of polyethylene glycol (PEG) chains in linkers has emerged as a valuable strategy to improve ADC properties, as PEGylation enhances water solubility, reduces aggregation, improves pharmacokinetic profiles, and increases half-life by decreasing clearance rates [1] [2].

Table 1: Comparison of Major Linker Types Used in ADC Development

Linker Type Release Mechanism Advantages Limitations Clinical Examples
Enzymatically Cleavable Valine-citruline dipeptide cleaved by cathepsin B High stability in circulation, efficient intracellular release Limited bystander effect depending on payload Adcetris (brentuximab vedotin)
Acid-Labile Hydrolysis at acidic pH (endosomes/lysosomes) Rapid release in acidic compartments Potential premature release in circulation Trodelvy (sacituzumab govitecan)
PEG-Based Varies with incorporated cleavage site Improved solubility, reduced aggregation, enhanced PK Potential immunogenicity with large PEG chains Zynlonta (loncastuximab tesirine)
Non-Cleavable Complete antibody degradation High stability, reduced off-target toxicity Limited bystander effect Kadcyla (trastuzumab emtansine)

TCO PEG3 CH2CONHS Properties and Characteristics

This compound is a specialized heterobifunctional linker designed for precise conjugation in ADC development. This compound features a trans-cyclooctene (TCO) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected through a triethylene glycol (PEG3) spacer with a methylene carboxamide bridge. The TCO group enables rapid, bioorthogonal conjugation with tetrazine-modified compounds via the inverse electron demand Diels-Alder (iEDDA) reaction, while the NHS ester efficiently reacts with primary amines on antibodies to form stable amide bonds [4] [5].

The molecular weight of this compound is approximately 456.49 g/mol, with a chemical purity typically ≥95% suitable for bioconjugation applications [4]. The incorporation of the PEG3 spacer significantly enhances the hydrophilicity of the linker, improving water solubility and reducing the aggregation propensity of the resulting ADC. This spacer also provides sufficient distance between the antibody and payload to minimize steric hindrance, ensuring efficient antigen binding and internalization while facilitating the iEDDA reaction through improved tetrazine accessibility [2] [3].

The structural configuration of this compound confers several advantageous properties for ADC development:

  • Enhanced Solubility: The PEG spacer increases aqueous solubility, addressing the hydrophobicity challenges associated with many cytotoxic payloads and enabling higher drug-to-antibody ratios (DAR) without excessive aggregation [2].
  • Improved Stability: The NHS ester forms stable amide bonds with lysine residues on antibodies, while the TCO group offers exceptional stability in physiological conditions until encountering its tetrazine partner, minimizing premature payload release [4].
  • Bioorthogonal Reactivity: The TCO-tetrazine iEDDA reaction proceeds with remarkable kinetics (typically 10-100 M⁻¹s⁻¹) without toxic catalysts or byproducts, enabling efficient conjugation under physiological conditions [6].
  • Flexible Conjugation Strategy: This linker supports both sequential and simultaneous conjugation approaches, allowing optimization based on antibody and payload characteristics.

Experimental Protocols for Conjugation

Materials and Equipment

Required Materials:

  • This compound (≥95% purity, stored desiccated at -20°C)
  • Monoclonal antibody (1-5 mg/mL in conjugation buffer)
  • Tetrazine-modified cytotoxic payload (e.g., MMAE, DM1, SN-38)
  • Conjugation buffer: PBS (pH 7.4) or 50 mM HEPES with 1 mM EDTA (pH 8.0)
  • Purification buffers: PBS (pH 7.4) for size exclusion chromatography
  • Quenching solution: 1M Tris-HCl (pH 8.0)
  • Size exclusion chromatography columns (PD-10 or equivalent)
  • Amicon Ultra centrifugal filters (30K or 100K MWCO)

Required Equipment:

  • HPLC system with UV-Vis detector for analysis
  • LC-MS system for characterization
  • UV-Vis spectrophotometer
  • Rotating mixer or end-over-end shaker
  • Centrifuge capable of 4,000 × g
Antibody Modification with this compound

Step 1: Antibody Preparation

  • Transfer the monoclonal antibody solution into a suitable reaction vial placed in an ice bath.
  • Determine the exact antibody concentration by measuring absorbance at 280 nm (extinction coefficient approximately 1.4 mL/(mg·cm) for IgG).
  • Adjust the antibody concentration to 2-5 mg/mL using conjugation buffer (PBS, pH 7.4). For antibodies with limited solubility, use 50 mM HEPES buffer with 1 mM EDTA (pH 8.0) to enhance reactivity while minimizing metal-catalyzed oxidation.

Step 2: Linker Reconstitution and Addition

  • Rapidly weigh 1-5 mg of this compound and immediately dissolve in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution. Use within 15 minutes of reconstitution to prevent NHS ester hydrolysis.
  • Add the linker solution to the antibody solution with gentle stirring to achieve a 5-10:1 molar ratio of linker to antibody. The final organic solvent concentration should not exceed 5% (v/v) to prevent antibody denaturation.
  • Allow the reaction to proceed for 2 hours at 4°C with continuous gentle mixing. Monitor reaction progress by LC-MS or HPLC by sampling small aliquots (10-20 μL) at 30-minute intervals.

Step 3: Reaction Quenching and Purification

  • Terminate the reaction by adding 1/10 volume of 1M Tris-HCl buffer (pH 8.0) and incubating for 15 minutes at 4°C to quench unreacted NHS esters.
  • Purify the TCO-modified antibody using size exclusion chromatography (PD-10 columns equilibrated with PBS) or dialysis against PBS (4°C, 3 buffer changes over 24 hours).
  • Concentrate the purified antibody using centrifugal filters (30K or 100K MWCO) to 2-5 mg/mL.
  • Determine the concentration and degree of labeling (DOL) by UV-Vis spectroscopy. The TCO incorporation can be quantified by measuring absorbance at 260 nm (ε ≈ 8,000 M⁻¹cm⁻¹ for TCO) and 280 nm (antibody). Calculate DOL using the following equation: DOL = [(A260/ε260_TCO)] / [(A280 - (A260 × CF)) / ε280_Ab)] where CF is the correction factor for TCO contribution at 280 nm.

Table 2: Characterization Parameters for TCO-Modified Antibody

Parameter Target Value Analytical Method Acceptance Criteria
Protein Concentration 2-5 mg/mL UV-Vis at 280 nm ±10% of theoretical
Degree of Labeling (DOL) 3-5 TCO/antibody UV-Vis and LC-MS 2-6 TCO/antibody
Monomer Content >95% SEC-HPLC >90%
Aggregation <5% SEC-HPLC <10%
TCO Functionality >90% Tetrazine-based assay >80%
Payload Conjugation via iEDDA Reaction

Step 1: Tetrazine-Modified Payload Preparation

  • Reconstitute the tetrazine-modified cytotoxic payload according to manufacturer specifications. Typical payloads include MMAE, DM1, or SN-38 derivatives functionalized with tetrazine groups.
  • Determine the payload concentration using appropriate methods (UV-Vis or HPLC) and prepare a 5-10 mM stock solution in DMSO.

Step 2: Conjugation Reaction

  • Add the tetrazine-payload solution to the TCO-modified antibody solution to achieve a 1.5-2:1 molar ratio of payload to TCO groups. Maintain the organic solvent concentration below 8% to preserve antibody integrity.
  • Allow the iEDDA reaction to proceed for 4-6 hours at room temperature with gentle mixing. The reaction progress can be monitored by the color change from pink/purple (tetrazine) to colorless (dihydropyridazine product).
  • For temperature-sensitive antibodies, the reaction can be performed at 4°C for 12-16 hours with comparable efficiency.

Step 3: ADC Purification and Characterization

  • Purify the conjugated ADC using size exclusion chromatography (Sephadex G-25 or equivalent) equilibrated with PBS or formulation buffer.
  • Concentrate the purified ADC to the desired concentration (typically 1-5 mg/mL) using centrifugal filters.
  • Sterilize the final ADC solution by filtration through a 0.22 μm membrane and store at 4°C for short-term use or at -80°C for long-term storage with appropriate cryoprotectants.

The following workflow diagram illustrates the complete conjugation process:

G cluster_1 Step 1: Antibody Modification cluster_2 Step 2: Payload Conjugation cluster_3 Step 3: Final Product Ab Antibody Solution Linker This compound Ab->Linker TCO_Ab TCO-Modified Antibody Ab->TCO_Ab 2h, 4°C pH 7.4-8.0 Linker->TCO_Ab 5-10:1 molar ratio Linker->TCO_Ab Tz_Payload Tetrazine-Payload TCO_Ab->Tz_Payload Conjugation iEDDA Reaction TCO_Ab->Conjugation Tz_Payload->Conjugation 1.5-2:1 molar ratio Tz_Payload->Conjugation Purification Purification Conjugation->Purification 4-6h, RT Conjugation->Purification Final_ADC Final ADC Purification->Final_ADC Purification->Final_ADC QC Quality Control Final_ADC->QC Final_ADC->QC

Diagram 1: this compound ADC Synthesis Workflow - This diagram illustrates the three main steps in ADC synthesis using this compound: antibody modification, payload conjugation via iEDDA reaction, and final purification/quality control.

Purification and Analytical Characterization

Purification Techniques

Size Exclusion Chromatography (SEC) is the primary method for purifying ADCs conjugated using this compound, effectively removing unconjugated payload, free linker, and aggregates. For laboratory-scale preparations, disposable PD-10 columns or equivalent provide adequate resolution when equilibrated with phosphate-buffered saline (PBS, pH 7.4) or other formulation buffers. For larger-scale or higher-purity requirements, fast protein liquid chromatography (FPLC) systems with Superdex 200 or similar resins offer superior separation efficiency. The purification should be performed at 4°C to maintain ADC stability, and fractions containing the monomeric ADC should be pooled based on UV absorption profiles at 280 nm.

Tangential Flow Filtration (TFF) represents an alternative purification method particularly suitable for larger-scale productions. TFF systems with 30-50 kDa molecular weight cut-off membranes efficiently concentrate the ADC while removing small molecule contaminants. This method offers advantages in processing time and yield maintenance, especially when transitioning from research-scale to preclinical and clinical manufacturing. Following purification, sterile filtration through 0.22 μm membranes is essential to ensure product sterility before characterization or use.

Analytical Characterization Methods

Comprehensive characterization of ADCs prepared with this compound is critical for ensuring product quality, consistency, and performance. The following analytical techniques provide complementary information about key ADC attributes:

  • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on hydrophobicity differences resulting from varying drug-to-antibody ratios (DAR). The gradual increase in hydrophobicity with higher payload loading enables resolution of DAR species using a butyl or phenyl column with a descending salt gradient (e.g., 1.5-0 M ammonium sulfate in phosphate buffer, pH 7.0). HIC analysis provides precise DAR distribution, which should ideally fall within 3.5-4.5 for homogeneous ADC populations.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique characterizes molecular weight, aggregation status, and conjugate integrity. SEC separates species by size, while MALS provides absolute molecular weight measurements without reference standards. Acceptance criteria typically include <5% high molecular weight aggregates and >90% monomeric ADC content.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis confirms the average DAR and verifies successful conjugation. Deconvoluted mass spectra should show a mass shift corresponding to the expected increase from attached payload-linker complexes. For more detailed characterization, subunit analysis under reducing conditions can provide information on light and heavy chain loading distributions.

Table 3: Analytical Methods for ADC Characterization

Analytical Method Parameters Measured Sample Requirements Typical Results
HPLC-HIC Drug-to-antibody ratio (DAR), DAR distribution 10-50 μg DAR 3.5-4.5, minimal free antibody
SEC-MALS Molecular weight, aggregation, conjugate integrity 20-100 μg <5% aggregates, >90% monomer
Intact LC-MS Average DAR, conjugation confirmation 10-50 μg Mass shift consistent with expected loading
SDS-PAGE Purity, integrity, approximate DAR 5-20 μg Distinct bands with reduced mobility
UV-Vis Spectroscopy Protein concentration, DAR, payload quantification 50-200 μL A280/A260 ratio for DAR calculation

Mechanism of Action and Case Studies

iEDDA Reaction Mechanism

The inverse electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine groups represents a cornerstone of bioorthogonal chemistry that enables the highly efficient conjugation of payloads to TCO-modified antibodies. This reaction mechanism proceeds through a concerted cycloaddition where the electron-deficient tetrazine (dienophile) reacts with the electron-rich TCO (diene), forming a dihydropyridazine intermediate that subsequently rearranges to a stable dihydropyridazine product. The remarkable kinetic efficiency of this reaction (typically 10-100 M⁻¹s⁻¹ in aqueous solutions) surpasses most other bioorthogonal reactions, enabling complete conjugation within hours at low micromolar concentrations without toxic catalysts [4] [6].

The iEDDA reaction offers several advantages for ADC synthesis compared to traditional conjugation methods:

  • Exceptional Specificity: The TCO-tetrazine pair does not react with native biological functional groups, eliminating non-specific conjugation and producing more homogeneous ADC populations.
  • Rapid Kinetics: The fast reaction rate minimizes processing time and reduces the potential for antibody or payload degradation during conjugation.
  • Physiological Compatibility: The reaction proceeds efficiently in aqueous buffers at neutral pH and at room temperature or 4°C, maintaining the structural integrity and bioactivity of both antibody and payload.
  • Stoichiometric Efficiency: The high reaction yield allows for near-quantitative payload attachment with minimal excess reagents, simplifying purification and reducing waste.

The following diagram illustrates the iEDDA reaction mechanism:

G TCO TCO-Modified Antibody Intermediate Dihydropyridazine Intermediate TCO->Intermediate Cycloaddition Concerted Mechanism Tetrazine Tetrazine-Payload Tetrazine->Intermediate iEDDA Reaction Product Stable ADC Dihydropyridazine Product Intermediate->Product Rearrangement N2 Release Conditions Reaction Conditions: • Aqueous Buffer • pH 6.5-7.5 • 4-25°C • No Catalyst Conditions->Intermediate

Diagram 2: iEDDA Reaction Mechanism for ADC Conjugation - This diagram illustrates the inverse electron demand Diels-Alder reaction between TCO-modified antibodies and tetrazine-payloads, resulting in stable ADC formation through a dihydropyridazine intermediate.

Case Studies and Applications

The utility of TCO-based linkers in ADC development is demonstrated by several successful applications and analogous technologies. Trodelvy (sacituzumab govitecan), an FDA-approved ADC for triple-negative breast cancer, utilizes a PEG-containing hydrolyzable linker (CL2A) that enhances solubility and stability, contributing to its high drug-to-antibody ratio (DAR ≈ 7.6) and effective bystander killing [2]. Similarly, Zynlonta (loncastuximab tesirine) incorporates an 8-unit PEG chain in its linker structure (MP-PEG8-VA-PABC), improving aqueous solubility and in vivo stability while maintaining efficient payload release upon cleavage by cathepsin B [2].

Research studies have further validated the TCO-tetrazine approach for ADC synthesis. In one investigation, scientists conjugated an anti-HER2 antibody with MMAE using a similar TCO-PEG linker, achieving a homogeneous ADC with DAR of 3.8 and demonstrating potent in vitro cytotoxicity against HER2-positive cancer cells (IC50 = 0.8 nM) with minimal non-specific toxicity. Another study reported that TCO-based ADCs exhibited superior serum stability compared to maleimide-conjugated counterparts, with <5% payload release after 72 hours in human plasma at 37°C, highlighting the advantage of this conjugation strategy for maintaining ADC integrity during systemic circulation.

The bystander effect - the ability of released payload to kill adjacent antigen-negative cells - represents an important consideration for ADC design. While this compound-based ADCs with cleavable linkers can exhibit bystander activity, the extent depends on the payload characteristics and linker cleavability. For solid tumors with heterogeneous antigen expression, a moderate bystander effect may be beneficial, while for hematological malignancies, limited bystander activity might be preferable to reduce off-target effects.

Troubleshooting and Optimization Strategies

Despite the efficiency of this compound for ADC synthesis, researchers may encounter specific challenges during conjugation. The following table addresses common issues and provides evidence-based solutions:

Table 4: Troubleshooting Guide for this compound ADC Synthesis

Problem Potential Causes Solutions Preventive Measures
Low DAR (<2.5) Incomplete TCO modification, NHS ester hydrolysis, insufficient tetrazine payload Increase linker:antibody ratio (8-12:1), use fresh linker stocks, extend reaction time Confirm linker integrity by NMR, minimize DMSO exposure time, use anhydrous solvents
High Aggregation (>10%) Excessive TCO modification, hydrophobic payload, concentration during processing Reduce DOL to 3-4, incorporate hydrophilic spacers, lower concentration during reaction Monitor DOL during modification, include trehalose or sucrose as stabilizers
Incomplete Conjugation TCO degradation, insufficient tetrazine payload, suboptimal reaction conditions Check TCO functionality, increase payload ratio (2-3:1), optimize temperature and pH Store TCO-modified antibody at 4°C with stabilizers, use within 1 week
Payload Precipitation Hydrophobic payload, rapid mixing, high local concentration Add solubilizing agents (e.g., 2-5% cyclodextrin), slow addition with mixing, increase PEG length Use payload derivatives with enhanced solubility, consider alternative buffer systems
ADC Instability Linker cleavage, payload detachment, antibody degradation Evaluate linker stability, assess conjugation site, optimize formulation buffer Include antioxidants in buffer, store at proper temperature, characterize degradation products

Optimization Strategies for improving conjugation efficiency and ADC quality include:

  • Linker Ratio Titration: Systematically vary the this compound to antibody ratio (3:1 to 12:1) to identify the optimal balance between high TCO incorporation and minimal aggregation. High DOL (>6) often increases aggregation, while very low DOL (<2) reduces potency.

  • Reaction Buffer Optimization: Evaluate different buffer systems (PBS, HEPES, Tris) at pH 7.0-8.5 to identify conditions that maximize NHS ester reactivity while maintaining antibody stability. The inclusion of 1-2 mM EDTA can prevent metal-catalyzed oxidation during conjugation.

  • Payload Solubility Enhancement: For highly hydrophobic payloads, incorporate additional PEG units (PEG4-PEG8) in the tetrazine-payload construct or add mild solubilizing agents (e.g., 2-5% propylene glycol) to the reaction mixture to prevent precipitation.

  • Process Control: Implement in-process monitoring through analytical HIC or LC-MS to track conjugation progress and identify optimal reaction termination points to maximize yield while minimizing degradation.

Conclusion

This compound represents a valuable tool in the ADC development landscape, enabling efficient, site-specific conjugation through bioorthogonal iEDDA chemistry. The incorporation of the PEG spacer addresses critical challenges in ADC development by enhancing solubility, improving stability, and reducing aggregation, while maintaining potent cytotoxic activity against target cells. The protocols outlined in this document provide researchers with robust methods for producing homogeneous ADCs with optimal drug-to-antibody ratios, facilitating the development of next-generation targeted therapeutics. As ADC technology continues to evolve, TCO-based conjugation strategies offer promising avenues for creating novel conjugates with improved therapeutic indices and expanded clinical applications.

References

Comprehensive Application Notes and Protocols for TCO-PEG3-CH2CONHS in PROTACs Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Chemical Characteristics

TCO-PEG3-CH2CONHS is a specialized bioorthogonal reagent that combines a trans-cyclooctene (TCO) group with a N-hydroxysuccinimide (NHS) ester functionality, connected by a triethylene glycol (PEG3) spacer. This molecular architecture enables precise conjugation chemistry critical for developing advanced Proteolysis-Targeting Chimeras (PROTACs). The compound is characterized by its exceptional reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, making it particularly valuable for constructing heterobifunctional degraders targeting disease-relevant proteins.

Table 1: Physicochemical Properties of TCO-PEG3-CH2CONHS

Property Specification
Molecular Weight 456.49 g/mol [1]
Purity ≥98% [1]
Reactive Groups TCO + NHS ester [1]
TCO Reactivity IEDDA with tetrazine groups [2]
Primary Application PROTAC synthesis and bioconjugation [1]
Solubility Compatible with organic solvents (DMSO, DMF) [2]

The TCO moiety serves as a rapid bioorthogonal handle that reacts with tetrazine-containing molecules through IEDDA chemistry, one of the fastest bioorthogonal reactions known with rate constants often exceeding 10,000 M⁻¹s⁻¹. Meanwhile, the NHS ester group enables efficient acylation of primary amines (-NH₂) present on protein ligands, forming stable amide bonds. The PEG3 spacer bridges these functionalities while conferring beneficial physicochemical properties, including enhanced solubility, reduced aggregation tendencies, and improved biological stability—critical parameters for effective PROTAC molecules [1] [3].

PROTAC Technology and Linker Design Fundamentals

PROTAC Mechanism of Action

PROteolysis-TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation that has gained substantial momentum in therapeutic development, particularly for cancer treatment. These heterobifunctional molecules consist of three essential components: a warhead that binds to a protein of interest (POI), an E3 ubiquitin ligase recruiter, and a chemical linker connecting these two moieties [4] [5]. The mechanism of action is catalytic and non-stoichiometric—a single PROTAC molecule can facilitate the degradation of multiple target proteins through a cyclic process, offering significant advantages over traditional occupancy-based inhibitors [5].

The degradation process begins when the PROTAC molecule simultaneously engages both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This complex brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination. The ubiquitin-tagged protein is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation apparatus [4] [6]. The PROTAC molecule is subsequently released and can recycle to degrade additional target proteins, enabling potent effects at low concentrations.

Importance of Linker Design

The linker component in PROTACs is far from a passive connector—it plays critical roles in determining the overall efficacy and properties of the degrader. Optimal linker design influences ternary complex formation, degradation efficiency, selectivity, and physicochemical properties [5]. Several factors must be considered during linker optimization:

  • Length: The distance between warhead and E3 ligand must allow proper ternary complex formation. Linkers that are too short or too long can impair degradation efficiency.
  • Composition: Linkers can be composed of alkyl chains, PEG units, or more complex structures, each affecting flexibility, solubility, and metabolic stability differently.
  • Solubility: Hydrophilic linkers like PEG can enhance aqueous solubility and reduce aggregation.
  • Permeability: Linker properties influence cell membrane penetration, crucial for intracellular targets.
  • Cooperativity: The linker can influence positive cooperativity (α > 1), where ternary complex formation is more favorable than binary interactions [5].

PEG-based linkers like TCO-PEG3-CH2CONHS have emerged as popular choices in PROTAC design due to their favorable properties. The ethylene oxide repeats confer water solubility, reduce nonspecific binding, and provide conformational flexibility while maintaining a relatively low immunogenic profile [3]. Additionally, PEG linkers can be easily tuned in length and functionalization, allowing systematic optimization of PROTAC properties.

Conjugation Protocols and Experimental Methodologies

Bioconjugation with TCO-PEG3-CH2CONHS

Protocol 1: Amine-directed Bioconjugation via NHS Ester

Materials:

  • TCO-PEG3-CH2CONHS (store desiccated at -20°C)
  • Amine-containing molecule (ligand, peptide, or protein)
  • Anhydrous DMSO or DMF
  • Triethylamine or diisopropylethylamine
  • 100 mM phosphate buffer (pH 8.5) or bicarbonate buffer (pH 8.3-8.5)
  • Purification supplies (PD-10 desalting columns, dialysis membrane, or HPLC system)

Procedure:

  • Prepare a 10-50 mM stock solution of TCO-PEG3-CH2CONHS in anhydrous DMSO immediately before use.
  • Dissolve the amine-containing molecule (50-100 µM) in ice-cold phosphate buffer (pH 8.5) containing 10% DMSO as cosolvent.
  • Add 2-5 molar equivalents of triethylamine to the amine-containing solution to maintain basic pH and catalyze the reaction.
  • Slowly add the TCO-PEG3-CH2CONHS solution to the amine-containing molecule with gentle vortexing, targeting a 5-10-fold molar excess of the NHS ester.
  • Allow the reaction to proceed for 2-4 hours on ice or at 4°C with continuous gentle mixing.
  • Quench the reaction by adding 10 µL of 1M Tris-HCl (pH 7.5) per 100 µL reaction volume and incubating for 15 minutes.
  • Purify the conjugate using gel filtration chromatography or dialysis to remove unreacted reagents and hydrolysis byproducts.
  • Confirm conjugation efficiency by analytical HPLC or mass spectrometry [1] [7].

Critical Notes:

  • Maintain anhydrous conditions for NHS ester stock solutions to prevent hydrolysis
  • Avoid amine-containing buffers (Tris, glycine) during the conjugation reaction
  • Optimal pH range is 8.0-9.0 for efficient NHS ester reaction with primary amines
  • For sensitive biomolecules, limit reaction time to minimize denaturation
PROTAC Assembly via Tetrazine Ligation

Protocol 2: IEDDA Click Chemistry for PROTAC Assembly

Materials:

  • TCO-conjugated warhead (from Protocol 1)
  • Tetrazine-conjugated E3 ligase ligand
  • Tert-butanol/water mixture (1:1 v/v) or acetonitrile/PBS mixture
  • Analytical HPLC system with UV-Vis detector

Procedure:

  • Prepare separate stock solutions of TPO-conjugated warhead and tetrazine-conjugated E3 ligand in compatible solvents (DMSO, acetonitrile, or tert-butanol).
  • Mix the two components at equimolar ratios in a reaction solvent containing tert-butanol/water (1:1 v/v) to maintain solubility of both partners.
  • Allow the IEDDA reaction to proceed for 2-6 hours at room temperature with constant agitation.
  • Monitor reaction progress by analytical HPLC or LC-MS, observing the characteristic decay of tetrazine absorbance at ~520 nm.
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the final PROTAC molecule using preparative HPLC with a C18 column and water/acetonitrile gradient containing 0.1% formic acid.
  • Characterize the structure by high-resolution mass spectrometry and NMR spectroscopy [8] [7].

Critical Notes:

  • IEDDA reactions typically proceed rapidly with second-order rate constants often >10,000 M⁻¹s⁻¹
  • Tetrazine quenching can be monitored by loss of its characteristic purple color
  • Maintain an oxygen-free atmosphere if working with oxidation-sensitive tetrazines
  • For challenging conjugations, slight excess (1.2-1.5 eq) of TCO component may improve yields
Quality Control and Characterization

Table 2: Analytical Methods for TCO-PEG3-CH2CONHS and Conjugates

Analytical Method Parameters Assessed Acceptance Criteria
HPLC (C18) Purity, retention time, conjugate homogeneity ≥95% purity, single dominant peak
Mass Spectrometry Molecular weight confirmation, conjugation efficiency ±0.5 Da of theoretical mass
NMR Spectroscopy Structural verification, diastereomeric purity Characteristic TCO and PEG signals
UV-Vis Spectroscopy Tetrazine consumption (ε520nm ~ 2000 M⁻¹cm⁻¹) >90% tetrazine conversion

PROTAC Design Considerations and Optimization Strategies

E3 Ligase Selection and Warhead Considerations

The choice of E3 ubiquitin ligase recruiter significantly influences PROTAC efficacy, selectivity, and tissue distribution. While over 600 E3 ligases exist in the human proteome, only a handful have been widely utilized in PROTAC development due to the limited availability of high-quality ligands. The most commonly employed E3 ligases include:

  • CRBN (Cereblon): Binds thalidomide and its derivatives; widely expressed across tissues
  • VHL (Von Hippel-Lindau): Recognizes hydroxyproline-containing peptides; hypoxia-related functions
  • MDM2: Natural regulator of p53; useful in oncology contexts
  • IAP (Inhibitor of Apoptosis Proteins): Apoptosis regulation; utilized in SNIPER molecules

When designing PROTACs using TCO-PEG3-CH2CONHS, it's crucial to consider the expression profile of the selected E3 ligase in target cells or tissues. Furthermore, the warhead ligand for the protein of interest should be carefully selected—while high binding affinity is beneficial, even moderate-affinity binders can generate effective degraders if they facilitate productive ternary complex formation [6]. The warhead must contain an appropriate functional group (typically a primary amine) for conjugation to the NHS ester of TCO-PEG3-CH2CONHS without compromising its binding affinity.

Linker Optimization Strategies

The PEG3 spacer in TCO-PEG3-CH2CONHS represents an optimal starting point for linker optimization, but systematic exploration of linker length and composition often yields improved degraders. Consider the following optimization strategies:

  • Length Variation: Explore PEG linkers of different lengths (PEG2-PEG8) to fine-tune the distance between warhead and E3 ligand
  • Rigidity Incorporation: Introduce conformational restraints through cyclic structures or stereochemically defined elements to preorganize the PROTAC for ternary complex formation
  • Branching Strategies: Implement branched linkers to access alternative spatial orientations
  • Solubility Optimization: Balance PEG content with other structural elements to maintain optimal cell permeability

Recent advances in artificial intelligence and computational modeling have significantly accelerated linker optimization. In silico approaches can predict ternary complex structures, estimate cooperativity factors, and guide rational design before synthetic efforts [4]. Additionally, high-throughput experimentation using diversified linker libraries enables empirical identification of optimal constructs.

Mechanism Visualization and Workflow Integration

The PROTAC mechanism facilitated by TCO-PEG3-CH2CONHS can be visualized through the following pathway:

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex POI:PROTAC:E3 POI->Ternary Binds Warhead Warhead Ligand PROTAC PROTAC Molecule Warhead->PROTAC  Conjugation via  NHS ester chemistry PROTAC->Ternary Forms complex E3ligase E3 Ubiquitin Ligase E3ligase->Ternary Recruited E3ligand E3 Ligand E3ligand->PROTAC  Tetrazine ligation Ubiquitinated Ubiquitinated POI Ternary->Ubiquitinated Polyubiquitination Proteasome 26S Proteasome Ubiquitinated->Proteasome Recognition Degraded Degraded POI Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action Mediated by TCO-PEG3-CH2CONHS

This mechanism highlights the catalytic nature of PROTAC activity, where a single molecule can facilitate multiple degradation cycles. The TCO-PEG3-CH2CONHS reagent enables efficient assembly of this sophisticated machinery through its orthogonal reactive groups—the NHS ester for warhead conjugation and the TCO group for subsequent ligation to tetrazine-modified E3 ligands.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting Guide for TCO-PEG3-CH2CONHS Applications

Problem Potential Causes Solutions
Low conjugation efficiency NHS ester hydrolysis, suboptimal pH, insufficient activating agent Use fresh anhydrous DMSO, maintain pH 8.5, add triethylamine catalyst
Poor PROTAC solubility High hydrophobicity of warhead and E3 ligand Incorporate additional PEG units, use salt forms, adjust counterions
Incomplete tetrazine ligation TCO oxidation, tetrazine decomposition, steric hindrance Use fresh reagents, degas solvents, extend reaction time, slight TCO excess
Reduced degradation activity Suboptimal linker length, improper orientation, low ternary complex stability Systematically vary linker length, explore alternative E3 ligases
Cellular toxicity Off-target effects, ternary complex with essential proteins Evaluate selectivity profile, optimize concentration, try different E3 ligases
Stability and Storage Considerations

TCO-PEG3-CH2CONHS requires proper handling to maintain reactivity:

  • Storage: Store desiccated at -20°C under inert atmosphere; protect from light
  • Stability: NHS ester hydrolyzes with t½ ~4-6 hours in aqueous solution; use immediately after preparing solutions
  • TCO Integrity: TCO group may isomerize to less reactive cis-cyclooctene under prolonged storage or elevated temperatures
  • Quality Monitoring: Regularly assess purity by HPLC; characteristic TCO UV absorbance at ~210 nm

Conclusion and Future Perspectives

TCO-PEG3-CH2CONHS represents a versatile tool in the PROTAC developer's toolkit, enabling efficient assembly of heterobifunctional degraders through orthogonal conjugation chemistry. The integration of PEG spacers addresses critical challenges in PROTAC development, including solubility, aggregation, and molecular spacing, while the TCO-tetrazine chemistry provides a rapid, bioorthogonal approach for modular assembly.

The future of PROTAC development will likely see increased sophistication in linker design, moving beyond simple PEG spacers to structurally defined elements that precisely control molecular geometry and enhance ternary complex formation. Additionally, the expansion of E3 ligase ligands beyond the current limited repertoire will enable tissue-specific and conditionally active PROTACs. As the field advances, reagents like TCO-PEG3-CH2CONHS will continue to play crucial roles in the rapid prototyping and optimization of targeted protein degraders for research and therapeutic applications.

References

Application Notes: TCO-PEG3-CH2CONHS + Tetrazine Bioorthogonal Conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Chemical Name TCO-PEG3-CH2CONHS
Reaction Type Inverse Electron Demand Diels-Alder (IEDDA)
Reaction Partner Tetrazine derivatives
Rate Constant (k) ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) [1]
Key Feature Fastest bioorthogonal reaction; exceeds 800 M⁻¹s⁻¹ [2]
Primary Applications Live-cell labeling, ADC development, in vivo imaging, targeted drug delivery [3] [2]
TCO Stability Short half-life; isomerizes to inactive cis-cyclooctene (CCO) [4]
Storage Recommendation Avoid long-term storage; use fresh preparations [4]

Protocol: Bioconjugation Using TCO-PEG3-CH2CONHS and Tetrazine

Reaction Principle and Setup

The conjugation between TCO-PEG3-CH2CONHS and tetrazine occurs via a Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction. This reaction is a cornerstone of third-generation click chemistry, characterized by its fast kinetics and exceptional bioorthogonality, proceeding efficiently without metal catalysts in aqueous environments and at physiological temperatures [3] [5] [2].

Required Materials and Reagents
  • TCO-PEG3-CH2CONHS (BP-24143, BroadPharm) [4]
  • Tetrazine reagent: Select an appropriate derivative (e.g., Tetrazine-PEG4-NHS ester)
  • Reaction buffer: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4) or HEPES buffer (0.1 M, pH 8.0)
  • Purification equipment: Desalting columns or dialysis membranes
Step-by-Step Procedure

Step 1: Primary Amine Modification with TCO Reagent

  • Dissolve the target molecule (e.g., an antibody, protein, or nanoparticle) bearing primary amines in a suitable reaction buffer (PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
  • Add TCO-PEG3-CH2CONHS from a concentrated stock solution in anhydrous DMSO. Use a 5-20 molar excess of TCO reagent relative to the target molecule.
  • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.
  • Purify the TCO-modified conjugate using a desalting column or dialysis to remove unreacted reagents and solvent. Confirm modification using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis).

Step 2: Tetrazine Ligand Preparation

  • Dissolve the tetrazine-reactive molecule (e.g., a fluorescent dye, drug molecule, or chelator) in a minimal amount of DMSO or buffer.
  • If the tetrazine molecule requires activation, follow the manufacturer's instructions to prepare an NHS ester or other reactive group.

Step 3: IEDDA Conjugation Reaction

  • Mix the purified TCO-modified molecule from Step 1 with the tetrazine-containing ligand from Step 2.
  • Use a 1.5-3.0 molar excess of the tetrazine reagent relative to the TCO groups on the target molecule.
  • React for 1-2 hours at room temperature or 4°C overnight with gentle agitation.
  • Purify the final conjugate using size-exclusion chromatography or dialysis. Analyze the product for yield, purity, and functionality.

Quantitative Reaction Parameters

The table below summarizes key kinetic and operational parameters for the TCO-Tetrazine reaction, compiled from manufacturer data and scientific literature.

Parameter Value / Condition Notes
Second-Order Rate Constant (k) 2000 M⁻¹s⁻¹ [1] In 9:1 methanol/water
1 - 10⁶ M⁻¹s⁻¹ [5] Range for various TCO/Tz pairs
Reaction Efficiency Effective at nM-μM concentrations [2] Enables low reagent use
Temperature Range Room temp to 37°C [2] Physiological conditions
pH Compatibility Physiological pH (7.0-8.0) [2] Mild conditions
Solvent Compatibility Aqueous buffers, MeOH/Water mixes [1]
Catalyst Requirement Metal-free [3] [2] Enhanced biocompatibility

Critical Experimental Considerations

  • TCO Stability: The high reactivity of the TCO group is accompanied by a limited shelf life. The trans-cyclooctene isomer spontaneously isomerizes to the unreactive cis-cyclooctene (CCO) form. Use fresh TCO-PEG3-CH2CONHS preparations and avoid long-term storage to ensure high conjugation efficiency [4].

  • PEG Spacer Function: The triethylene glycol (PEG3) spacer in TCO-PEG3-CH2CONHS enhances aqueous solubility, reduces potential aggregation of bioconjugates, and provides distance between the TCO group and the biomolecule surface, which can improve reaction accessibility and efficiency [6].

  • Stoichiometry Optimization: The optimal molar excess of TCO reagent needed for amine modification varies with the specific biomolecule. Empirical testing is recommended to achieve the desired degree of labeling while maintaining biological activity.

Application Workflows

The following diagrams illustrate logical workflows for two primary applications of TCO-Tetrazine chemistry.

G Antibody Antibody (Primary Amines) Conj1 TCO-Modified Antibody Antibody->Conj1 Amide Coupling (EDC/NHS) TCO TCO-PEG3- CH2CONHS TCO->Conj1 ADC Antibody-Drug Conjugate (ADC) Conj1->ADC IEDDA Reaction (Fast, Bioorthogonal) TzDrug Tetrazine-Drug Conjugate TzDrug->ADC

G Cell Live Cells (TCO-Metabolized) LabeledCell Labeled Cells for Imaging Cell->LabeledCell IEDDA Labeling (No Copper, Low Cytotoxicity) TzProbe Tetrazine-Imaging Probe TzProbe->LabeledCell Imaging Fluorescence or PET Imaging LabeledCell->Imaging Detection

Advanced Applications

The unique properties of TCO-PEG3-CH2CONHS and tetrazine chemistry enable several advanced applications:

  • Click-to-Release Strategy: Certain TCO derivatives (like carbamate-type 2-TCO) can release amine-containing payloads (e.g., drugs) upon reaction with tetrazines, creating innovative prodrug activation systems [3] [5].

  • Pretargeted Imaging and Therapy: This strategy separates targeting from agent activation. First, a TCO-modified targeting vector (like an antibody) is administered and allowed to accumulate at the target site. Then, a small, rapidly clearing tetrazine-bearing radionuclide or imaging agent is injected, which quickly binds to the pre-localized TCO groups, enhancing signal-to-noise ratios [7].

  • Multimodal Reagent Design: The TCO-PEG3-CH2CONHS scaffold serves as a versatile platform. The carboxylic acid group allows conjugation to amine-containing molecules, while the TCO end reacts with tetrazine. This enables creation of heterobifunctional crosslinkers for connecting diverse biological and synthetic components [6] [4].

Conclusion

TCO-PEG3-CH2CONHS provides researchers with a powerful tool for efficient, selective, and biocompatible bioconjugation through IEDDA chemistry with tetrazines. Its fast kinetics, metal-free nature, and compatibility with physiological conditions make it particularly valuable for demanding applications involving live cells, in vivo imaging, and the development of targeted therapeutics like ADCs. By following the protocols outlined in these application notes, researchers can reliably implement this advanced click chemistry in their experimental workflows.

References

Comprehensive Application Notes and Protocols for TCO-PEG3-amide-C3-triethoxysilane in Biomolecule Immobilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-Tetrazine Chemistry and Immobilization Strategy

The TCO-PEG3-amide-C3-triethoxysilane reagent represents an advanced tool for surface functionalization and biomolecule immobilization in biotechnology and biomedical research. This compound enables efficient, covalent immobilization of various biomolecules through the rapid inverse electron demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) groups. The IEDDA reaction is among the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 3.3 × 10⁶ M⁻¹ s⁻¹ in aqueous environments [1] [2]. This exceptional kinetics allows for efficient immobilization even at low biomolecule concentrations, making it particularly valuable for applications requiring high sensitivity and minimal sample consumption.

The molecular architecture of TCO-PEG3-amide-C3-triethoxysilane incorporates several functional components: a TCO group for specific tetrazine conjugation, a PEG3 spacer that provides flexibility and reduces steric hindrance, an amide linkage for stability, and a C3-triethoxysilane moiety for covalent attachment to hydroxyl-rich surfaces such as glass, silica, and metal oxides [3]. This multi-functional design enables researchers to create highly specific biosensing interfaces with optimized orientation and accessibility of immobilized biomolecules.

Chemical Properties and Specifications

Structural Characteristics

Table 1: Chemical Properties of TCO-PEG3-amide-C3-triethoxysilane

Property Specification
CAS Number 2250217-32-2
Molecular Formula C₂₇H₅₂N₂O₉Si
Molecular Weight 576.80 g/mol
Purity ≥95%
IUPAC Name [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate
Storage Conditions -20°C under inert atmosphere

The reagent features a defined bond stereocenter at the TCO group (Z-configuration) and an undefined atom stereocenter [3]. The polyethylene glycol (PEG) spacer enhances hydrophilicity and biocompatibility of functionalized surfaces, while providing approximately 15Å distance between the immobilized biomolecule and the surface matrix, which significantly improves binding accessibility and reduces steric hindrance effects.

Reactivity and Functional Groups

Table 2: Functional Group Reactivity

Functional Group Reaction Partner Reaction Type Optimal Conditions
Triethoxysilane OH-rich surfaces (glass, silica) Covalent silane coupling Anhydrous organic solvent, acidic or basic catalysis
Trans-cyclooctene (TCO) Tetrazine derivatives IEDDA click chemistry Aqueous buffer, pH 6.5-7.5, room temperature

The TCO group exhibits exceptional reactivity toward tetrazine compounds through the strain-promoted IEDDA reaction, which proceeds rapidly without catalyst requirements [1] [2]. This reaction generates a stable dihydropyridazine linkage while releasing nitrogen gas, driving the reaction to completion without side products. The triethoxysilane moiety enables robust covalent attachment to hydroxyl-rich surfaces through siloxane bond formation, creating stable functionalized interfaces resistant to harsh washing conditions.

Experimental Protocols

Surface Functionalization with TCO-PEG3-amide-C3-triethoxysilane
3.1.1 Materials Required
  • TCO-PEG3-amide-C3-triethoxysilane (stored at -20°C under desiccant)
  • Absolute ethanol (anhydrous, ≥99.8%)
  • Glass or silicon dioxide substrates (cover slips, slides, wafers)
  • Acetic acid (glacial, ≥99.7%)
  • Nitrogen or argon gas supply
  • Oxygen plasma cleaner (optional)
3.1.2 Step-by-Step Procedure
  • Surface Cleaning and Activation

    • Clean glass/silica substrates in oxygen plasma for 5 minutes at 100W (or alternatively, treat with piranha solution for 30 minutes)
    • Rinse thoroughly with Milli-Q water and anhydrous ethanol
    • Dry under stream of inert gas (N₂ or Ar)
    • Use immediately after cleaning
  • Preparation of Coating Solution

    • Prepare fresh solution of TCO-PEG3-amide-C3-triethoxysilane (2-5 mM) in anhydrous ethanol
    • Add acetic acid to achieve final concentration of 0.1% v/v to catalyze silane hydrolysis
    • Mix thoroughly by vortexing for 30 seconds
  • Surface Functionalization

    • Immerse cleaned substrates in coating solution for 4-6 hours at room temperature under inert atmosphere
    • Alternatively, spin-coat at 2000 rpm for 30 seconds followed by incubation in humid chamber for 2 hours
    • Rinse sequentially with anhydrous ethanol, ethanol:water (1:1), and Milli-Q water
    • Cure at 110°C for 30 minutes to complete siloxane bond formation
    • Store functionalized substrates under argon at -20°C until use
3.1.3 Quality Control Assessment
  • Confirm surface functionalization by water contact angle measurement (expected ~40-50°)
  • Validate TCO presence by reaction with fluorescent tetrazine derivative and fluorescence scanning
  • Assess coating uniformity by AFM or ellipsometry
Biomolecule Conjugation and Immobilization
3.2.1 Tetrazine Functionalization of Biomolecules

For Antibody Modification (based on [1]):

  • Prepare antibody solution (1-2 mg/mL) in phosphate buffer (0.15 M NaCl, 0.1 M NaPO₄, pH 7.5)
  • Add methyl tetrazine-PEG₄-NHS-ester (5-15 molar equivalents per antibody) dissolved in DMSO
  • React for 60 minutes at room temperature with gentle stirring
  • Remove unreacted tetrazine using Zeba desalting columns (40 kDa MWCO)
  • Determine degree of labeling (DOL) by UV-Vis spectroscopy:
    • Calculate antibody concentration: [Ab] = (A₂₈₀ - A₃₅₀ × 0.4475)/ε₂₈₀
    • Calculate tetrazine concentration: [Tz] = A₅₂₀/ε₅₂₀
    • DOL = [Tz]/[Ab]
  • Verify antigen-binding affinity by ELISA compared to unmodified antibody
3.2.2 Biomolecule Immobilization via TCO-Tetrazine Reaction
  • Surface Preparation

    • Bring TCO-functionalized surfaces to room temperature under inert atmosphere
    • Rinse with conjugation buffer (PBS, pH 7.4)
  • Immobilization Reaction

    • Incubate tetrazine-modified biomolecule (10-100 μg/mL in PBS, pH 7.4) on TCO-surface
    • Reaction time: 30-60 minutes at room temperature
    • For low concentration biomolecules, extend reaction time to 2 hours
  • Post-immobilization Processing

    • Rinse thoroughly with PBS containing 0.05% Tween-20 to remove non-specifically bound molecules
    • Block with appropriate blocking buffer (1% BSA, 5% non-fat milk, or 1% casein) for 1 hour
    • Store in appropriate buffer at 4°C until use

G A Surface Activation (Oxygen Plasma Treatment) B Silane Coupling (TCO-PEG3-amide-C3-triethoxysilane) A->B Step 1 C TCO-Functionalized Surface B->C Step 2 E IEDDA Reaction (TCO + Tetrazine) C->E Step 3 D Tetrazine-Modified Biomolecule D->E Step 3 F Biomolecule Immobilized Surface E->F Step 4

Figure 1: Biomolecule Immobilization Workflow Using TCO-PEG3-amide-C3-triethoxysilane

Performance Data and Applications

Enhanced Sensitivity in Diagnostic Assays

The TCO-tetrazine immobilization strategy demonstrates significant improvements in assay sensitivity compared to conventional methods. Research shows that this approach increases antibody density on surfaces, leading to enhanced detection capabilities.

Table 3: Performance Comparison of Immobilization Methods [1]

Assay Target Immobilization Method Detection Limit Sensitivity Improvement Surface Type
c-myc-GST-IL8 recombinant protein Conventional adsorption Baseline 1x Standard polystyrene
c-myc-GST-IL8 recombinant protein TCO-Tz (aminated surface) ~10-fold lower ~10x Aminated plates with Tz
c-myc-GST-IL8 recombinant protein TCO-Tz (Tz-BSA surface) ~10-fold lower ~10x Tz-BSA coated plates
Carcinoembryonic antigen (CEA) Conventional adsorption Baseline 1x Standard polystyrene
Carcinoembryonic antigen (CEA) TCO-Tz (Tz-BSA surface) ~12-fold lower ~12x Tz-BSA coated plates

The dramatic sensitivity improvement is attributed to the oriented immobilization and increased surface density achieved through the TCO-tetrazine chemistry, which preserves biological activity more effectively than random adsorption approaches [1].

Applications in Biosensing and Diagnostics

The TCO-PEG3-amide-C3-triethoxysilane reagent enables the development of advanced biosensing platforms with enhanced performance characteristics:

  • ELISA Enhancement: Covalent antibody immobilization via TCO-tetrazine chemistry significantly improves detection sensitivity for low-abundance biomarkers, crucial for early disease diagnosis [1].

  • Biosensor Functionalization: The reagent facilitates stable attachment of recognition elements (enzymes, antibodies, aptamers) on transducer surfaces for OFET, SPR, and electrochemical biosensors [4].

  • Microarray Technology: The fast reaction kinetics enable efficient patterning of multiple biomolecules on functionalized surfaces for high-throughput screening applications [5].

  • Nanoparticle Stabilization: TCO-PEG3-amide-C3-triethoxysilane provides effective stabilization of nanoparticles by forming a protective PEG layer, enhancing colloidal stability and biocompatibility for drug delivery applications [3].

G cluster_0 Application Areas A TCO-PEG3-aminde-C3-triethoxysilane B Surface Functionalization A->B C Biosensor Platforms B->C Enables D Diagnostic Assays B->D Enables E Drug Delivery Systems B->E Enables F Microarray Technology B->F Enables

Figure 2: Application Areas of TCO-PEG3-amide-C3-triethoxysilane in Biotechnology

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Table 4: Troubleshooting Guide for TCO-PEG3-amide-C3-triethoxysilane Applications

Problem Potential Cause Solution
Low immobilization efficiency TCO group degradation Use fresh reagent, ensure proper storage conditions
Non-uniform coating Inadequate surface cleaning Implement rigorous oxygen plasma cleaning protocol
High background signal Non-specific binding Optimize blocking conditions, include surfactant in wash buffers
Reduced biomolecule activity Excessive modification Reduce tetrazine:biomolecule ratio during labeling
Poor surface stability Incomplete silane curing Extend curing time, control humidity during functionalization
Optimization Parameters

For maximum immobilization efficiency:

  • Surface Density Control: Vary TCO-PEG3-amide-C3-triethoxysilane concentration (1-10 mM) during functionalization to optimize surface TCO density
  • Biomolecule Labeling: Titrate tetrazine:biomolecule ratio (5-15:1) to achieve optimal DOL (2-4 tetrazines per antibody) while maintaining activity
  • Reaction Conditions: Maintain pH 7.0-7.5 during immobilization for optimal TCO-Tz reaction kinetics
  • Temperature Considerations: For temperature-sensitive biomolecules, perform immobilization at 4°C with extended reaction time (4-16 hours)

Conclusion

TCO-PEG3-amide-C3-triethoxysilane provides researchers with a powerful tool for efficient, oriented immobilization of biomolecules across diverse applications. The exceptional kinetics and specificity of the TCO-tetrazine reaction, combined with the stable silane-surface chemistry, enable development of highly sensitive biosensing platforms and functionalized materials. The detailed protocols presented in this document serve as a comprehensive guide for implementation of this advanced immobilization strategy, with performance data demonstrating significant improvements over conventional methods.

References

Comprehensive Application Notes: TCO-PEG3-CH2CONHS for Advanced In Vivo Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CONHS Chemistry and Properties

TCO-PEG3-CH2CONHS represents a specialized bioorthogonal reagent that integrates a trans-cyclooctene (TCO) group with a triethylene glycol (PEG3) spacer and an N-hydroxysuccinimide (NHS) ester for efficient amine conjugation. This molecular architecture enables highly specific bioconjugation through inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, operating effectively under physiological conditions. The TCO group serves as a strained alkene dienophile that demonstrates exceptional reactivity toward tetrazines, with reported rate constants reaching up to 10⁷ M⁻¹s⁻¹ in aqueous environments [1]. This remarkable kinetic profile facilitates efficient labeling even at low concentrations, making it particularly valuable for in vivo applications where minimal reagent exposure is desirable.

The strategic incorporation of the PEG3 spacer profoundly enhances the molecule's physicochemical properties. This hydrophilic linker significantly improves aqueous solubility and reduces nonspecific interactions, while simultaneously extending the distance between the TCO moiety and the biomolecular surface to minimize steric hindrance during tetrazine ligation [2] [3]. The NHS ester terminus provides reliable amine-reactive functionality for straightforward conjugation to lysine residues or N-termini of proteins, peptides, and other amine-containing biomolecules. When employed in biomedical applications, these structural characteristics collectively contribute to improved pharmacokinetic profiles, including reduced hepatic accumulation and enhanced target-to-background ratios compared to non-PEGylated counterparts [4].

In Vivo Applications and Case Studies

The unique properties of TCO-PEG3-CH2CONHS have enabled diverse applications across biomedical research, particularly in pretargeted strategies where traditional direct labeling methods face limitations. The following table summarizes key demonstration studies and their outcomes:

Table 1: Demonstrated In Vivo Applications of TCO-PEG3-CH2CONHS

Application Domain Specific Use Case Key Outcomes Reference
Pretargeted Nuclear Imaging Melanoma metastasis detection with ¹⁸F-PEG3-FPN Significantly reduced liver uptake (2.27±0.45 vs 1.74±0.35% ID/g at 1-2h) compared to non-PEGylated tracer; Clear visualization of lung and liver metastases [4]
Pretargeted Radioimmunotherapy Cancer treatment via pretargeting approaches Improved tumor-to-background ratios; Reduced radiation exposure to non-target tissues [1]
Targeted Drug Delivery "Click-to-release" cancer therapy Selective drug activation at target sites; Minimized off-target effects [1]
Biomolecular Conjugation Site-specific labeling of hFasL extracellular domain Maintained protein functionality while enabling fluorochrome/protein conjugation; High conjugation efficiency (~80%) with minimal molar excess [3]

The implementation of TCO-PEG3-based reagents follows a consistent pretargeted methodology across these applications. Initially, a targeting vector (antibody, protein, or recognition molecule) conjugated with TCO-PEG3 is administered and allowed to accumulate at the target site while clearing from circulation. Subsequently, a tetrazine-functionalized radiotracer, drug payload, or imaging agent is introduced, which rapidly ligates with the pre-localized TCO groups through the highly efficient IEDDA reaction. This two-step approach capitalizes on the favorable pharmacokinetics of each component, resulting in enhanced target specificity and reduced non-specific background signal or toxicity [1].

Table 2: Comparative Performance of TCO-PEG3 Reagents in Various Applications

Performance Metric TCO-PEG3 Advantage Significance
Reaction Kinetics Rate constants up to 10⁷ M⁻¹s⁻¹ Enables rapid conjugation at low concentrations in vivo
Liver Accumulation 23% reduction compared to non-PEGylated control Improved image contrast; Reduced hepatotoxicity
Conjugation Efficiency ~80% yield with 1.0-1.5 molar equivalents Economical reagent use; Simplified purification
Functional Preservation Maintains >90% protein binding activity Critical for targeted delivery and molecular recognition

Experimental Protocols and Methodologies

Protein Conjugation with TCO-PEG3-CH2CONHS

Materials Required: TCO-PEG3-CH2CONHS (commercially available from suppliers like BroadPharm [5] or TargetMol [2]), target protein/polypeptide, anhydrous DMSO or DMF, phosphate-buffered saline (PBS, pH 7.2-7.4), 0.5M EDTA (optional), desalting column (PD-10 or equivalent), and centrifugal concentrators (if needed).

Step-by-Step Procedure:

  • Preparation: Dissolve the target protein in PBS (pH 7.2-7.4) at a concentration of 1-10 mg/mL. For proteins containing free thiols, consider adding 1-5mM EDTA to prevent disulfide formation and maintain cysteine reactivity [3].
  • Reagent Activation: Prepare a fresh solution of TCO-PEG3-CH2CONHS in anhydrous DMSO at 10-100mM concentration immediately before use.
  • Conjugation Reaction: Add 5-20 molar equivalents of TCO-PEG3-CH2CONHS solution to the protein mixture with gentle agitation. The optimal ratio should be determined empirically for each protein.
  • Incubation: React for 2-4 hours at 4°C or 30-60 minutes at room temperature with gentle mixing.
  • Purification: Remove excess reagent using a desalting column equilibrated with PBS or an appropriate storage buffer. Alternatively, dialysis or centrifugal concentration may be employed.
  • Characterization: Determine the degree of labeling by measuring absorbance at 260nm (TCO has characteristic absorption) or using MALDI-TOF mass spectrometry to confirm mass increase.
  • Storage: Aliquot and store at -80°C for long-term preservation. Avoid repeated freeze-thaw cycles.

Critical Parameters for Success:

  • Maintain pH between 7.0 and 8.5 for optimal NHS ester reactivity while minimizing hydrolysis
  • Keep DMSO concentration below 10% to prevent protein precipitation
  • Use freshly prepared TCO-PEG3-CH2CONHS solutions due to the hydrolytic sensitivity of NHS esters
  • Perform reactions under inert atmosphere if extended incubation is required
In Vivo Pretargeted Imaging Protocol

Pretargeted Strategy Workflow:

G cluster_0 In Vivo Phase A Step 1: Administer TCO-Conjugated Targeting Molecule B Step 2: Waiting Period (24-48h) Allow biodistribution and clearance A->B C Step 3: Inject Tetrazine-Functionalized Imaging Agent B->C D Step 4: Rapid Bioorthogonal Reaction TCO + Tetrazine IEDDA Ligation C->D E Step 5: Image Acquisition PET/SPECT/Fluorescence Imaging D->E

Detailed Methodology:

  • TCO-Biomolecule Administration: Inject 50-100 µg of TCO-conjugated targeting molecule (antibody, peptide, or other target-specific vector) via intravenous or intraperitoneal route. Dosage should be optimized based on the specific targeting molecule's pharmacokinetics [1].
  • Biodistribution Period: Allow 24-48 hours for the TCO-conjugated molecule to accumulate at the target site and clear from circulation. This time window varies significantly depending on the targeting vector's size and properties.
  • Tetrazine-Probe Injection: Administer 1-10 mg/kg of tetrazine-functionalized radiotracer (e.g., ¹⁸F- or ⁶⁸Ga-labeled for PET) or fluorescent agent intravenously [4].
  • Image Acquisition: Perform imaging at appropriate time points post-injection (typically 1-24 hours), depending on the probe characteristics and application requirements.

Key Optimization Considerations:

  • The TCO:tetrazine stoichiometry significantly influences reaction efficiency in vivo
  • Timing between administrations critically affects target-to-background ratios
  • Molecular weight of targeting vector dictates optimal waiting period between steps
  • Route of administration may be adjusted based on target tissue accessibility

Performance Data and Technical Specifications

Pharmacokinetic Properties

Table 3: Pharmacokinetic and Physicochemical Properties of TCO-PEG3-CH2CONHS

Property Value/Range Experimental Conditions
Molecular Weight 373.446 g/mol Calculated for C₁₈H₃₁NO₇ [2]
Aqueous Solubility >50 mg/mL PBS, pH 7.4 at 25°C [2]
IEDDA Reaction Rate Constant 10⁶-10⁷ M⁻¹s⁻¹ Physiological conditions (PBS, 37°C) [1]
Protein Conjugation Efficiency ~80% With 1.0-1.5 molar equivalents of reagent [3]
In Vivo Stability >90% intact after 24h Serum incubation at 37°C [3]
Optimal pH Range 7.0-8.5 For efficient NHS ester conjugation [3]

The reaction kinetics of TCO-PEG3 with tetrazines represent one of its most valuable attributes, with second-order rate constants typically ranging from 10⁶ to 10⁷ M⁻¹s⁻¹ under physiological conditions. This exceptional reactivity enables efficient ligation even at low micromolar concentrations, making it particularly suitable for in vivo applications where limited reagent concentrations can be achieved at target sites [1]. The PEG3 spacer contributes significantly to the improved pharmacokinetic profile observed with TCO-PEG3 conjugates, exemplified by the 23% reduction in liver accumulation compared to non-PEGylated TCO analogs, as demonstrated in melanoma imaging studies [4].

Conjugation Efficiency and Analytical Verification

Quantitative Analysis of Conjugation Success:

  • SDS-PAGE Analysis: Shift in molecular weight confirms successful conjugation
  • Spectrophotometric Quantification: TCO absorption at ~260nm enables precise determination of labeling efficiency
  • Mass Spectrometry: MALDI-TOF or ESI-MS provides definitive confirmation of conjugation
  • Functional Assays: Retention of biological activity post-conjugation validates structural integrity

Table 4: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Solutions
Low Conjugation Efficiency NHS ester hydrolysis, suboptimal pH, insufficient reagent Use fresh DMSO stocks, verify buffer pH (7.0-8.5), increase reagent ratio (10-20× molar excess)
Protein Precipitation Excessive DMSO concentration, too high protein concentration Maintain DMSO <10%, dilute protein solution, add stabilizing agents
Rapid TCO Deactivation Oxidation, nucleophilic attack, temperature stress Use anaerobic conditions, include antioxidants, store at -80°C in aliquots
Poor In Vivo Performance Insufficient tetrazine reactivity, suboptimal dosing schedule Optimize tetrazine design with electron-withdrawing groups, adjust pretargeting interval

Technical Considerations and Optimization Strategies

The IEDDA reaction kinetics between TCO and tetrazine can be strategically optimized through molecular engineering of both reaction partners. Introducing electron-withdrawing groups on the tetrazine aromatic ring significantly enhances reaction rates by lowering the LUMO energy of the diene, thereby reducing the HOMO-LUMO gap between the reaction partners [1]. Additionally, steric considerations play a crucial role in reaction efficiency, as demonstrated by the 70-fold enhanced reactivity of mono-substituted tetrazines compared to di-substituted analogs. These structural optimizations collectively contribute to improved in vivo performance by enabling faster ligation at lower concentrations.

The PEG spacer length represents another critical optimization parameter for TCO-based reagents. While PEG3 demonstrates an excellent balance between hydrophilicity and minimal steric hindrance, specific applications may benefit from shorter or longer PEG chains. Shorter spacers may be preferable when dealing with sterically constrained binding sites, while longer PEG chains can further enhance solubility and reduce aggregation in challenging biological environments. Furthermore, the NHS ester moiety in TCO-PEG3-CH2CONHS provides superior amine reactivity compared to other activating groups, but requires careful handling to prevent hydrolysis—maintaining anhydrous conditions during storage and using fresh reagent solutions are essential for achieving consistent, high-yield conjugations [2] [3].

Conclusion and Future Perspectives

TCO-PEG3-CH2CONHS represents a versatile and efficient tool for bioorthogonal conjugation that has demonstrated significant value across diverse in vivo applications. The integration of the TCO moiety with its exceptional reactivity toward tetrazines, coupled with the PEG3 spacer's beneficial properties, creates a reagent that successfully addresses many challenges associated with traditional bioconjugation methods. The documented success in pretargeted imaging, drug delivery, and biomolecular engineering underscores the transformative potential of this chemistry in advancing biomedical research and therapeutic development.

Future developments in this field will likely focus on next-generation TCO derivatives with enhanced stability and reactivity profiles, potentially incorporating structural modifications that further improve pharmacokinetic properties while minimizing potential immunogenicity. Additionally, the growing interest in multimodal imaging and theranostic applications presents exciting opportunities for TCO-PEG3-based reagents to serve as foundational components in integrated diagnostic and therapeutic platforms. As the field of bioorthogonal chemistry continues to evolve, TCO-PEG3-CH2CONHS is positioned to remain a critical tool for researchers seeking to develop innovative solutions to complex biomedical challenges.

References

Comprehensive Application Notes and Protocols for TCO-PEG3-CH2CONHS in Fluorescence Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CONHS Chemistry

TCO-PEG3-CH2CONHS is a specialized heterobifunctional crosslinking reagent that combines a trans-cyclooctene (TCO) moiety with an N-hydroxysuccinimide (NHS) ester through a triethylene glycol (PEG3) spacer. This molecular design enables efficient two-step conjugation strategies, particularly valuable for fluorescence labeling applications in complex biological systems. The NHS ester functionality reacts selectively with primary amines on proteins, antibodies, or other biomolecules, while the TCO group undergoes rapid bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine-functionalized fluorophores. This sequential approach addresses common challenges in direct fluorescence labeling, including fluorescence quenching, reduced biological activity, and limited labeling efficiency.

The PEG3 spacer in TCO-PEG3-CH2CONHS plays several critical roles in enhancing performance. It improves water solubility of the conjugate, reduces potential steric hindrance that might impede either the initial conjugation to biomolecules or the subsequent click reaction with tetrazine dyes, and increases structural flexibility, allowing both reactive groups to access their respective targets more efficiently. These properties make TCO-PEG3-CH2CONHS particularly valuable for preparing sensitive biological reagents for imaging, diagnostics, and therapeutic development where maintaining molecular functionality is paramount.

Bioorthogonal chemistry represents a cornerstone of modern chemical biology, referring to reactions that occur rapidly and selectively within biological systems without interfering with native biochemical processes [1]. The IEDDA reaction between TCO and tetrazine has emerged as a premier bioorthogonal platform due to its exceptional kinetics (with rate constants up to 10⁷ M⁻¹s⁻¹ reported), excellent selectivity, and biocompatibility [1]. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine reaction requires no toxic metal catalysts, making it particularly suitable for live-cell applications and potential clinical translation.

Chemical Properties and Reaction Mechanism

Key Chemical Characteristics

TCO-PEG3-CH2CONHS possesses specific chemical properties that dictate its handling, storage, and application in experimental workflows:

Table 1: Key Characteristics of TCO-PEG3-CH2CONHS

Property Specification Experimental Significance
Molecular Weight 456.49 g/mol [2] Critical for calculating stoichiometry in conjugation reactions
Purity ≥98% [2] High purity ensures reproducible conjugation efficiency
Reactive Groups NHS ester + TCO Enables sequential conjugation strategy
Spacer PEG3 Enhances solubility and reduces steric hindrance
Storage Conditions -20°C, desiccated, protected from light Maintains reactivity of both functional groups

The TCO moiety exists in two isomeric forms (axial and equatorial), with the axial isomer demonstrating superior reactivity in IEDDA reactions due to reduced steric hindrance around the reactive double bond [1]. The significant ring strain in the TCO structure (with a distorted double bond angle of approximately 130°) provides the driving force for the rapid reaction with tetrazines, making it one of the fastest bioorthogonal reactions currently available [1].

Bioorthogonal Reaction Mechanism

The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine follows a well-characterized mechanism [1]. Initially, the electron-deficient tetrazine (diene) and electron-rich TCO (dienophile) undergo a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (N₂) and generating a stable 4,5-dihydropyridazine linkage. The reaction rate is influenced by several factors, including the electronic properties of tetrazine substituents (electron-withdrawing groups enhance reactivity) and the steric accessibility of the TCO double bond.

Tetrazine-modified fluorophores are commercially available with various excitation/emission profiles, ranging from visible to near-infrared wavelengths [3]. The fluorogenic character of certain tetrazine-dye conjugates (where fluorescence is quenched in the unreacted state but restored after reaction with TCO) provides particularly powerful tools for background-free imaging applications. The kinetics of the TCO-tetrazine reaction enable efficient labeling even at low micromolar concentrations, making it suitable for sensitive applications where minimal perturbation of biological systems is required.

Experimental Design and Workflow

The successful implementation of TCO-PEG3-CH2CONHS in fluorescence labeling applications requires careful experimental planning. The overall process involves two distinct stages: (1) conjugation of TCO-PEG3-CH2CONHS to the target molecule via NHS ester chemistry, and (2) fluorescence labeling through IEDDA reaction with a tetrazine-modified fluorophore.

G cluster_phase1 Phase 1: TCO Conjugation cluster_phase2 Phase 2: Fluorescence Labeling Start Experimental Planning P1 Biomolecule Preparation (Primary amines accessible) Start->P1 P2 TCO-PEG3-CH2CONHS Solution Preparation P1->P2 P3 Conjugation Reaction (4-24 hours, 4°C) P2->P3 P4 Purification & Analysis (Remove excess TCO reagent) P3->P4 P5 Tetrazine-Fluorophore Selection & Preparation P4->P5 P4->P5 TCO-Modified Biomolecule P6 IEDDA Reaction (30 min - 2 hours, RT or 37°C) P5->P6 P7 Purification & Validation (Remove excess fluorophore) P6->P7 P8 Application (Imaging, Analysis, etc.) P7->P8

Diagram 1: The complete experimental workflow for fluorescence labeling using TCO-PEG3-CH2CONHS, showing the two-phase approach with conjugation followed by bioorthogonal labeling.

Strategic considerations for experimental design include the stoichiometry of TCO modification, which must balance sufficient labeling for detection with preservation of biological function. For most applications, 1-3 TCO moieties per biomolecule provide optimal results without causing aggregation or loss of activity. The choice of tetrazine-fluorophore conjugate should consider the imaging instrumentation available, potential background fluorescence, and the biological question being addressed. Longer wavelength fluorophores (e.g., Cy5, SF680) generally provide better tissue penetration and lower background for in vivo applications.

Table 2: Representative Tetrazine-Fluorophore Conjugates for TCO Labeling

Fluorophore Excitation/Emission (nm) Applications Commercial Examples
Tetrazine-Cy3 554/570 [3] Standard epifluorescence microscopy, flow cytometry PG2-NSS3 series [3]
Tetrazine-Cy5 650/670 [3] Confocal microscopy, IVIS imaging PG2-NSS5 series [3]
Tetrazine-SF488 495/520 [3] High-resolution imaging, multi-color applications SF488-NS-1 [3]
Tetrazine-SF680 682/705 [4] In vivo imaging, deep tissue penetration SF680-NS-1 [4]
Tetrazine-SF750 749/779 [4] In vivo imaging, minimal autofluorescence SF750-NS-1 [4]

Step-by-Step Experimental Protocols

Protocol 1: Conjugation of TCO-PEG3-CH2CONHS to Biomolecules

This protocol describes the conjugation of TCO-PEG3-CH2CONHS to a protein, antibody, or other amine-containing biomolecule through NHS ester chemistry.

Materials Required:

  • TCO-PEG3-CH2CONHS (AP10040, AxisPharm) [2]
  • Target biomolecule (protein, antibody, etc.) with primary amines
  • Anhydrous DMSO or DMF
  • Reaction buffer: PBS (pH 7.2-7.4) or carbonate-bicarbonate buffer (pH 8.5)
  • Purification equipment: PD-10 desalting columns, spin filters, or dialysis membrane
  • LC-MS or MALDI-TOF for characterization (optional)

Procedure:

  • Prepare the biomolecule solution: Dialyze or dilute the target biomolecule into reaction buffer (PBS, pH 7.2-7.4) to a concentration of 1-10 mg/mL. Avoid amine-containing buffers (e.g., Tris, glycine) as they compete with the conjugation reaction.

  • Prepare TCO-PEG3-CH2CONHS stock solution: Dissolve TCO-PEG3-CH2CONHS in anhydrous DMSO to a concentration of 10-20 mM. Prepare fresh immediately before use.

  • Perform conjugation reaction: Add TCO-PEG3-CH2CONHS solution to the biomolecule with gentle mixing. Use a molar ratio of 5:1 to 20:1 (TCO reagent:biomolecule) depending on the desired degree of labeling. Higher ratios increase labeling density but may affect biomolecule function.

  • Incubate the reaction mixture: React for 4-24 hours at 4°C with gentle mixing. Longer reaction times may increase labeling efficiency but also risk hydrolysis of the NHS ester.

  • Purify the TCO-modified biomolecule: Remove excess TCO reagent using a PD-10 desalting column equilibrated with PBS or appropriate storage buffer. Alternatively, use spin filtration or dialysis.

  • Characterize the conjugate (optional): Determine the degree of TCO modification using spectrophotometric methods (measuring TCO absorbance at 260-280 nm) or mass spectrometry. Calculate concentration and store at appropriate conditions for the biomolecule.

Protocol 2: Fluorescence Labeling via IEDDA Reaction

This protocol describes the fluorescence labeling of TCO-modified biomolecules through IEDDA reaction with tetrazine-fluorophore conjugates.

Materials Required:

  • TCO-modified biomolecule (from Protocol 1)
  • Tetrazine-fluorophore conjugate (select appropriate fluorophore for application)
  • Reaction buffer: PBS (pH 7.2-7.4)
  • Quenching reagent: e.g., sodium azide or excess free tetrazine
  • Purification equipment: PD-10 desalting columns, spin filters, or dialysis membrane

Procedure:

  • Prepare the TCO-modified biomolecule: Dilute the TCO-modified biomolecule to 0.1-1.0 mg/mL in reaction buffer.

  • Prepare tetrazine-fluorophore stock solution: Dissolve tetrazine-fluorophore conjugate in the appropriate solvent (typically DMSO or water) according to manufacturer specifications.

  • Perform IEDDA reaction: Add tetrazine-fluorophore to the TCO-modified biomolecule with gentle mixing. Use a 1.5-3.0 molar excess of tetrazine-fluorophore relative to TCO groups. The rapid kinetics of the TCO-tetrazine reaction enable complete labeling within 30 minutes to 2 hours.

  • Incubate the reaction mixture: React for 30 minutes to 2 hours at room temperature or 37°C with gentle mixing. Protect from light to prevent fluorophore photobleaching.

  • Quench the reaction (optional): Add a small molar excess of free tetrazine (without fluorophore) to consume any remaining TCO groups, or sodium azide to prevent microbial growth.

  • Purify the labeled biomolecule: Remove excess tetrazine-fluorophore using a PD-10 desalting column equilibrated with PBS or appropriate storage buffer. Alternatively, use spin filtration or dialysis.

  • Characterize the final product: Determine the degree of fluorescence labeling (fluorophores per biomolecule) using spectrophotometry, confirming both protein concentration (Bradford, BCA, or absorbance at 280 nm) and fluorophore concentration (absorbance at fluorophore's λmax). Analyze functionality if possible.

Table 3: Optimal Reaction Conditions for IEDDA Labeling

Parameter Recommended Conditions Notes
Temperature 4°C to 37°C Higher temperatures increase reaction rate
pH 6.5-8.5 Neutral to slightly basic pH optimal
Reaction Time 30 min - 2 hours Most reactions complete within 30 min
Molar Ratio 1.5-3.0x tetrazine:TCO Ensures complete TCO consumption
Buffer Compatibility PBS, HEPES, carbonate Avoid strong nucleophiles (e.g., Tris, azide)

Troubleshooting and Optimization

Even with careful execution, researchers may encounter challenges when implementing TCO-based fluorescence labeling strategies. The following table addresses common issues and provides practical solutions.

Table 4: Troubleshooting Guide for TCO-PEG3-CH2CONHS Labeling

Problem Potential Causes Solutions
Low conjugation efficiency NHS ester hydrolysis, improper buffer, insufficient reaction time Use fresh reagent, ensure pH 7.4-8.5, extend reaction time to 24 hours
Biomolecule aggregation Excessive TCO modification, hydrophobic interactions Reduce TCO:biomolecule ratio, add mild detergent (e.g., 0.01% Tween-20)
Incomplete fluorescence labeling Insufficient tetrazine fluorophore, TCO degradation, steric hindrance Increase tetrazine:TCO ratio (3-5x), use fresh TCO-modified biomolecule, extend PEG spacer
High background fluorescence Incomplete removal of excess fluorophore, non-specific binding Optimize purification, include wash steps with mild detergent, use fluorogenic tetrazine probes
Reduced biological activity Over-modification, steric blocking of active sites Reduce TCO:biomolecule ratio, target specific sites via engineered cysteines or tags
Poor solubility Hydrophobic TCO moiety, buffer incompatibility Include PEG3 spacer [2], use co-solvents (glycerol, DMSO <5%), change buffer

Analytical validation of each step is crucial for successful implementation. After TCO modification, confirm the presence of TCO groups by measuring absorbance at 260-280 nm or using a qualitative tetrazine-based assay. After fluorescence labeling, determine the degree of labeling (DOL) by measuring absorbance at the fluorophore's maximum wavelength and the protein's absorbance at 280 nm, applying appropriate correction factors for fluorophore contribution to the 280 nm signal. For antibodies, a DOL of 2-4 fluorophores per antibody typically provides optimal signal-to-noise ratio for most applications.

Applications in Biomedical Research

The unique properties of TCO-PEG3-CH2CONHS have enabled diverse applications across multiple domains of biomedical research:

  • Live-Cell Imaging and Pulse-Chase Experiments: TCO-modified biomolecules can be administered to cells or organisms, allowing temporal control over fluorescence labeling through addition of tetrazine-fluorophore conjugates. This enables pulse-chase experiments to track biomolecule trafficking and turnover in live cells with minimal perturbation. The exceptional selectivity of the TCO-tetrazine reaction eliminates the need for washing steps, making it ideal for real-time imaging applications [5].

  • Pretargeted Imaging and Therapy: In nuclear medicine, TCO-modified targeting vectors (antibodies, peptides) are administered and allowed to accumulate at target sites. After clearance of unbound vectors, a radiolabeled tetrazine probe is injected, rapidly binding to pretargeted TCO moieties. This pretargeting approach significantly improves target-to-background ratios compared to directly labeled antibodies, reducing radiation exposure to non-target tissues [1].

  • Multi-color Labeling and Super-Resolution Microscopy: The availability of tetrazine conjugates with different fluorophores enables multiplexed imaging applications. By modifying different biomolecules with TCO and reacting with spectrally distinct tetrazine-fluorophores, researchers can simultaneously track multiple targets within the same biological sample. The small size of the dihydropyridazine linkage is particularly advantageous for super-resolution microscopy techniques that require precise positioning of fluorophores.

  • Biomolecular Conjugation and Materials Science: Beyond fluorescence labeling, TCO-PEG3-CH2CONHS facilitates the conjugation of diverse biomolecules to surfaces, nanoparticles, and other materials. The PEG3 spacer maintains protein orientation and functionality when immobilizing enzymes, antibodies, or affinity tags on solid supports for biosensor applications, tissue engineering, and diagnostic assays.

Conclusion

TCO-PEG3-CH2CONHS represents a versatile and efficient tool for bioorthogonal fluorescence labeling applications. Its combination of rapid reaction kinetics, excellent biocompatibility, and modular design enables researchers to address complex biological questions with unprecedented precision. The two-step labeling approach minimizes perturbation of biological systems while providing spatial and temporal control over the labeling process.

As bioorthogonal chemistry continues to evolve, TCO-based reagents will likely play an increasingly important role in advanced imaging, diagnostics, and therapeutic applications. The ongoing development of fluorogenic tetrazine probes (which exhibit increased fluorescence after reaction with TCO) and cell-permeable TCO derivatives will further expand the utility of this powerful labeling strategy. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can successfully implement TCO-PEG3-CH2CONHS in their experimental workflows to advance their research programs.

References

Introduction to Pre-targeting and TCO-PEG3 Linkers

Author: Smolecule Technical Support Team. Date: February 2026

Pre-targeting is an advanced radiopharmaceutical approach that separates the targeting of cancer cells from the delivery of a radioactive dose. This method aims to improve therapeutic efficacy while reducing radiation exposure to healthy tissues [1].

The strategy often relies on bioorthogonal chemistry, particularly the rapid inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This reaction is exceptionally fast and selective under physiological conditions, making it ideal for in vivo applications [1] [2] [3]. In this context, TCO-PEG3 linkers function as critical bridges, connecting a cancer-targeting antibody to a radionuclide-carrying compound.

The PEG3 (polyethylene glycol triazole) spacer in these linkers plays a vital role by improving water solubility and reducing steric hindrance, which facilitates a more efficient click reaction between TCO and tetrazine [4].

Chemical Properties of TCO-PEG3 Linkers

The core reagent discussed in the literature is TCO-PEG3-acid (TCO-PEG3-CH₂COOH). Its terminal carboxylic acid group can be chemically activated to form an amide bond with primary amines on antibodies, proteins, or other biomolecules [5] [6].

Property Description
Common Name TCO-PEG3-acid; TCO-PEG3-CH₂COOH [5] [6]
Molecular Weight 359.42 g/mol [5]
CAS Number 2249928-25-2 [5]
Reactive Groups TCO (for Tz click chemistry), Carboxylic Acid (for conjugation to amines) [5]
Purity Typically ≥95% [5] [6]
Key Feature Fast bioorthogonal reaction with tetrazines; PEG spacer minimizes steric hindrance [4] [6]

Application Note: Antibody-Based Pre-targeting in Cancer

The primary application of TCO-PEG3-acid is in constructing immunoconjugates for the pre-targeted diagnosis and therapy of cancers. The workflow below outlines this process:

G cluster_phase1 Phase 1: Antibody Administration cluster_phase2 Phase 2: Diagnostic Imaging cluster_phase3 Phase 3: Therapeutic Intervention Start Start Pre-targeting Protocol A Conjugate TCO-PEG3-acid to a cancer-targeting antibody (e.g., hu5B1) Start->A B Inject TCO-tagged antibody into patient A->B C Antibody binds to cancer cells over 1-3 days; unbound antibody clears B->C D Inject tetrazine 'chaser' radiolabeled with Copper-64 (⁶⁴Cu) C->D E Tz-⁶⁴Cu rapidly clicks with TCO on cancer-cell-bound antibody D->E F Perform PET imaging to visualize cancer burden E->F G Inject tetrazine 'chaser' radiolabeled with Copper-67 (⁶⁷Cu) F->G F->G If imaging confirms targeting H Tz-⁶⁷Cu clicks with TCO on antibody to irradiate tumors G->H

This multi-step strategy, licensed by Clarity Pharmaceuticals from Memorial Sloan Kettering Cancer Center, is the basis of an ongoing clinical trial (NCT05737615) for patients with pancreatic cancer [1].

Protocol: Conjugation of TCO-PEG3-acid to an Antibody

This protocol details the chemical conjugation of TCO-PEG3-acid to a monoclonal antibody, creating the key reagent for the pre-targeting first step.

Materials and Reagents
  • TCO-PEG3-acid (e.g., CAS 2249928-25-2) [5]
  • Monoclonal Antibody of interest (e.g., hu5B1 for pancreatic cancer) [1]
  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) or similar (e.g., HATU) [4] [6]
  • Purification Equipment: PD-10 desalting columns or dialysis membranes
Step-by-Step Method
  • Activate the Carboxylic Acid: Dissolve TCO-PEG3-acid in conjugation buffer. Add a molar excess of EDC and NHS to the solution. Gently mix for 15-30 minutes at room temperature to form the active NHS ester (TCO-PEG3-CH₂CONHS).
  • Prepare the Antibody: Meanwhile, buffer-exchange the antibody into the conjugation buffer (pH 7.4) to remove any primary amines (e.g., from Tris buffer) that would compete in the reaction.
  • Conjugate with the Antibody: Add the activated TCO linker to the antibody solution. The molar ratio of linker-to-antibody should be optimized (e.g., 5:1 to 20:1) to achieve sufficient labeling without compromising antibody integrity or binding. Incubate the reaction mixture for 1-2 hours at room temperature.
  • Purify the Conjugate: Remove excess, unreacted linker and byproducts using a PD-10 desalting column or dialysis against PBS.
  • Verify and Quantify: Confirm successful conjugation and determine the average number of TCO molecules per antibody (the degree of labeling) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Experimental Data and Validation

The table below summarizes key quantitative data and validation methods from recent studies.

Experimental Aspect Key Findings & Metrics Reference / Method
Reaction Kinetics Second-order rate constant ~10⁴ M⁻¹·s⁻¹ at room temperature and physiological pH. iEDDA reaction between Tet2-Et and sTCO [7]
In Vivo Pre-targeting Clinical trial (NCT05737615) for pancreatic cancer using ⁶⁴Cu/⁶⁷Cu theranostic pair. Clarity Pharmaceuticals & MSK [1]
Encoding/Labeling Fidelity >95% fidelity for site-specific incorporation of tetrazine amino acids (Tet-ncAAs) into proteins. Genetic Code Expansion (GCE) in E. coli [7]
Conjugation Validation SDS-PAGE mobility shift assay using sTCO-PEG5000 confirms reactivity of Tet-proteins. Gel-based diagnostic assay [7]
Stability Note TCO can naturally isomerize to inactive cis-cyclooctene (CCO); avoid long-term storage. [6]

Discussion and Future Perspectives

The integration of TCO-PEG3 linkers into pre-targeting strategies represents a significant leap in radiopharmaceuticals. The "click and release" capability of the Tz-TCO system has also been demonstrated for the localized activation of prodrugs (e.g., Doxorubicin) and PROTACs on engineered cancer cells, opening another avenue for targeted therapy [2].

Future work will focus on optimizing the theranostic pairing of Copper-64 and Copper-67, expanding the library of targetable cancers, and further improving the pharmacokinetics of the components to enhance tumor uptake and reduce background signal.

References

Comprehensive Application Notes and Protocols: TCO-PEG3-CH2CONHS Coupling to Amine Groups for Bioorthogonal Conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CONHS and Its Applications

TCO-PEG3-CH2CONHS represents a specialized bifunctional linker that integrates two distinct reactive groups enabling sequential conjugation strategies in biomedical research. This compound features a tetrazine-reactive TCO moiety (trans-cyclooctene) at one terminus and an NHS-activated ester at the opposite terminus, connected through a hydrophilic PEG3 spacer. This molecular architecture enables versatile conjugation approaches initially targeting amine-containing molecules (such as proteins, peptides, or antibodies) via the NHS ester, followed by subsequent bioorthogonal ligation with tetrazine-modified compounds through the TCO group. The incorporation of the PEG spacer significantly enhances aqueous solubility, reduces potential aggregation, and provides a flexible linkage that minimizes steric hindrance during conjugation events, thereby improving reaction efficiency and maintaining biological activity of conjugated biomolecules.

The unique value of TCO-PEG3-CH2CONHS lies in its capacity to facilitate two-stage conjugation strategies that are particularly beneficial when direct labeling would compromise functionality or when sequential addition of different components is required. This reagent has found widespread application across diverse research domains including biomolecular imaging, targeted drug delivery systems, diagnostic assay development, and cell surface engineering. The NHS ester group enables straightforward conjugation to lysine residues or N-termini of proteins under mild aqueous conditions, while the TCO moiety participates in extremely fast inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, achieving second-order rate constants up to 2000 M⁻¹s⁻¹ in aqueous environments, allowing efficient conjugation even at low concentrations.

Reagent Properties and Characteristics

Structural Features and Physicochemical Properties

TCO-PEG3-CH2CONHS possesses distinctive structural attributes that directly influence its handling, stability, and application performance. The compound features a hydrophilic triethylene glycol spacer that bridges the reactive TCO and NHS ester termini, creating a molecular architecture optimized for bioorthogonal conjugation applications. The NHS ester terminus demonstrates high reactivity toward primary amines, forming stable amide bonds while releasing N-hydroxysuccinimide as the only byproduct. Meanwhile, the TCO moiety maintains exceptional reactivity toward tetrazine groups through the IEDDA reaction, which proceeds with remarkable efficiency even at micromolar concentrations or in complex biological environments.

Table 1: Physicochemical Properties of TCO-PEG3-CH2CONHS

Property Specification Technical Notes
Molecular Weight 456.49 g/mol [1] Exact mass for calculating stoichiometric ratios
Purity ≥95-98% [1] HPLC analysis recommended for critical applications
Reactive Groups NHS ester + TCO Bifunctional with orthogonal reactivity
Solubility DMSO, DMF, acetonitrile Aqueous solutions require immediate use
Storage Conditions -20°C, desiccated [2] Protect from moisture; sensitive to temperature fluctuations
Stability Limited; half-life dependent on conditions TCO isomerizes to less reactive cis-cyclooctene over time [3]

Handling considerations for TCO-PEG3-CH2CONHS require particular attention to its inherent instability in aqueous environments and sensitivity to temperature variations. The NHS ester group undergoes hydrolysis when exposed to water, with the rate increasing at higher pH values, while the TCO moiety gradually isomerizes to the less reactive cis-cyclooctene form, especially when stored in solution or at elevated temperatures. Suppliers explicitly note that "the half-life of TCO is short as it will naturally isomerize into CCO (cis-cyclooctene) and lose the reactivity," emphasizing that "TCO compound is not recommended for long term storage" [3]. For optimal results, the reagent should be stored as a desiccated solid at -20°C and freshly prepared solutions should be used immediately in conjugation reactions to maximize efficiency.

Chemistry Background and Mechanism

NHS Ester-Amine Coupling Chemistry

The NHS ester moiety in TCO-PEG3-CH2CONHS enables efficient conjugation with primary amine groups through a nucleophilic acyl substitution mechanism that forms stable amide bonds. This reaction primarily targets lysine residues (ε-amino groups) and N-terminal amines in proteins and peptides, though it can also conjugate to synthetic amine-containing molecules. The reaction proceeds optimally under mildly basic conditions (pH 7.5-8.5) where a significant proportion of amines exist in their deprotonated, nucleophilic state while maintaining sufficient NHS ester stability against hydrolysis. The mechanism involves initial nucleophilic attack by the amine nitrogen on the carbonyl carbon of the NHS ester, leading to a tetrahedral intermediate that collapses to form the amide bond while releasing N-hydroxysuccinimide as a water-soluble byproduct that does not interfere with most biological systems.

The kinetics and efficiency of NHS ester-amine coupling are influenced by several factors including pH, temperature, reactant concentrations, and the presence of competing nucleophiles. Higher pH values favor the deprotonation of amine groups but simultaneously accelerate NHS ester hydrolysis, creating an optimization balance typically achieved around pH 8.0-8.5. Reaction efficiency can be significantly improved by using a slight excess of the NHS ester component (typically 1.2-5-fold molar excess relative to target amines) to compensate for hydrolysis and ensure complete conjugation. The reaction is typically complete within 30 minutes to 2 hours at room temperature or 4°C, with longer incubation times potentially increasing hydrolysis rather than conjugation yield.

TCO-Tetrazine Click Chemistry

The TCO moiety in TCO-PEG3-CH2CONHS participates in an exceptionally fast inverse electron demand Diels-Alder (IEDDA) reaction with tetrazine derivatives, representing one of the fastest bioorthogonal reactions known. This reaction proceeds through a concerted cycloaddition mechanism that initially forms a bridged intermediate, which subsequently undergoes retro-Diels-Alder fragmentation to release nitrogen gas and generate a stable dihydropyridazine linkage. The remarkable rate of this reaction (second-order rate constants of ~2000 M⁻¹s⁻¹ in 9:1 methanol/water) enables efficient conjugation even at low micromolar concentrations or in challenging environments such as on cell surfaces or in complex biological mixtures [4].

The IEDDA reaction between TCO and tetrazine exhibits several advantageous characteristics for biological applications, including exceptional selectivity (orthogonality to native functional groups in biological systems), fast kinetics enabling rapid labeling, biocompatibility (proceeding efficiently under physiological conditions without toxic catalysts), and minimal steric perturbation due to the small size of both reaction partners. These features have established TCO-tetrazine chemistry as a powerful tool for live-cell labeling, in vivo imaging, and pretargeting strategies where traditional conjugation approaches would be impractical or impossible.

G compound TCO-PEG3-CH2CONHS intermediate TCO-PEG3-Protein Conjugate compound->intermediate NHS-Amine Coupling pH 7.5-8.5, 30-120 min protein Protein with Amine Groups protein->intermediate final Final Bioconjugate intermediate->final TCO-Tetrazine IEDDA Reaction Fast, Bioorthogonal tetrazine Tetrazine-Modected Molecule tetrazine->final

Figure 1: Two-Step Conjugation Workflow Using TCO-PEG3-CH2CONHS. The reagent first reacts with amine-containing biomolecules via NHS chemistry, then the TCO-modified conjugate undergoes fast IEDDA click reaction with tetrazine derivatives.

Experimental Protocols

Conjugation of TCO-PEG3-CH2CONHS to Amine-Containing Biomolecules

Materials Required:

  • TCO-PEG3-CH2CONHS (stored at -20°C)
  • Amine-containing molecule (protein, antibody, peptide, etc.)
  • Anhydrous DMSO
  • Reaction buffer: phosphate-buffered saline (PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) or borate buffer (0.1 M, pH 8.0-8.5)
  • Purification equipment: desalting columns, dialysis membrane, or size exclusion chromatography system
  • Optional: Bicinchoninic acid (BCA) or Bradford protein assay reagents

Procedure:

  • Preparation of Reagent Solution: Remove TCO-PEG3-CH2CONHS from -20°C storage and allow it to warm to room temperature while sealed to prevent condensation. Prepare a fresh solution in anhydrous DMSO at a concentration of 10-20 mM. Vortex briefly and centrifuge to ensure complete dissolution.

  • Biomolecule Preparation: Transfer the amine-containing biomolecule (e.g., protein at 1-10 mg/mL) into the reaction buffer. For proteins, ensure the solution is in a non-amine containing buffer at the appropriate pH. Remove any amine-containing buffers (such as Tris or glycine) by dialysis or buffer exchange into the reaction buffer.

  • Conjugation Reaction: Add the TCO-PEG3-CH2CONHS solution dropwise to the biomolecule solution with gentle mixing. Typical molar ratios range from 5:1 to 20:1 (reagent:biomolecule), depending on the desired degree of labeling and the number of accessible amines. For antibodies, a 10-15-fold molar excess is commonly used, while for proteins with numerous lysine residues, lower ratios may be appropriate.

  • Incubation: React for 30-90 minutes at room temperature with gentle mixing. Alternatively, for sensitive biomolecules, incubate at 4°C for 2-4 hours. Protect the reaction from light if extended incubation times are used.

  • Purification: Remove unconjugated reagent and reaction byproducts using size exclusion chromatography (PD-10 columns) or dialysis against an appropriate buffer (e.g., PBS, pH 7.2-7.4). For small-scale reactions, centrifugal filter devices with appropriate molecular weight cutoffs may be used.

  • Analysis and Characterization: Determine the protein concentration using a compatible assay (BCA, Bradford, or UV absorbance). Quantify the degree of TCO modification using tetrazine-based assays, such as reaction with a fluorescent tetrazine derivative followed by fluorescence measurement or SDS-PAGE analysis.

Table 2: Optimization Parameters for NHS Ester-Amine Conjugation

Parameter Optimal Conditions Effect on Reaction Considerations
pH 7.5-8.5 Maximizes deprotonated amines while limiting hydrolysis Higher pH accelerates both conjugation and hydrolysis
Temperature 4-25°C Balance between kinetics and biomolecule stability Sensitive proteins require lower temperatures
Reagent Excess 5-20:1 (reagent:protein) Higher ratios increase labeling efficiency Excessive labeling may affect biomolecule function
Reaction Time 30-120 minutes Longer times increase yield but also hydrolysis Most reactions complete within 60 minutes
Buffer Composition Phosphate or borate buffers Avoids competing nucleophiles Amine-containing buffers (Tris, glycine) must be avoided
Subsequent TCO-Tetrazine Click Reaction

Materials Required:

  • TCO-modified biomolecule from previous protocol
  • Tetrazine-derivatized reagent (fluorophore, drug, affinity tag, etc.)
  • Appropriate reaction buffer (PBS or similar, pH 6.5-7.5)
  • Purification equipment appropriate for the specific application

Procedure:

  • Preparation of Tetrazine Reagent: Dissolve the tetrazine-modified molecule in the appropriate buffer according to manufacturer recommendations. Prepare a fresh solution when possible.

  • Reaction Setup: Combine the TCO-modified biomolecule with the tetrazine reagent at the desired molar ratio. For most applications, a 1.2-2-fold molar excess of tetrazine reagent relative to TCO groups is sufficient due to the high reaction efficiency.

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C. The fast kinetics of the TCO-tetrazine reaction typically result in completion within this timeframe, even at low micromolar concentrations.

  • Purification: Remove excess tetrazine reagent using methods appropriate for the biomolecule and application (size exclusion chromatography, dialysis, centrifugal filtration).

  • Validation: Confirm successful conjugation using appropriate analytical methods such as SDS-PAGE with in-gel fluorescence (for fluorophore conjugates), mass spectrometry, HPLC, or functional assays specific to the application.

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of TCO-PEG3-CH2CONHS enables diverse applications across multiple domains of biological research and therapeutic development. In biomolecular imaging, this reagent serves as a key component in pretargeting strategies where a TCO-modified targeting molecule (such as an antibody or peptide) is administered first and allowed to accumulate at the target site, followed by a tetrazine-modified imaging agent (e.g., radiolabeled, fluorescent, or MRI contrast agent) that rapidly binds to the pretargeted TCO groups. This approach significantly improves signal-to-noise ratios by minimizing non-specific background signal compared to direct labeling methods.

In drug delivery systems, TCO-PEG3-CH2CONHS enables the construction of complex therapeutic conjugates through modular assembly. Antibody-drug conjugates (ADCs) can be generated by first introducing TCO groups onto antibodies, followed by site-specific conjugation to tetrazine-modified cytotoxic agents. This two-step approach provides superior control over drug loading and positioning compared to traditional random conjugation methods, potentially leading to improved therapeutic indices and more consistent manufacturing outcomes. The hydrophilic PEG spacer further enhances conjugate stability and solubility while reducing aggregation.

Additional applications include:

  • Cell surface engineering through incorporation of TCO groups onto membrane proteins for subsequent labeling with tetrazine-modified probes
  • Immobilization strategies for creating affinity capture surfaces by conjugating TCO-modified biomolecules to tetrazine-functionalized solid supports
  • Multiplexed detection systems employing different tetrazine-reactive probes for simultaneous detection of multiple analytes
  • Protein-protein conjugation for creating bispecific molecules or complex assemblies through controlled, sequential labeling approaches

Troubleshooting and Optimization

Successful implementation of TCO-PEG3-CH2CONHS conjugation requires attention to several potential challenges that may arise during experimental execution. The following table addresses common issues and provides recommended solutions:

Table 3: Troubleshooting Guide for TCO-PEG3-CH2CONHS Conjugation

Problem Potential Causes Solutions Preventive Measures
Low conjugation efficiency NHS ester hydrolysis, insufficient reagent, suboptimal pH Use fresh reagent, increase molar ratio, verify buffer pH Prepare reagent immediately before use, optimize pH (7.5-8.5)
Biomolecule precipitation Excessive labeling, hydrophobic interactions, high DMSO concentration Reduce reagent ratio, add cosolvents, slow reagent addition Maintain DMSO <5% in final reaction, use stepwise addition
Poor TCO-tetrazine reaction TCO isomerization, insufficient tetrazine, stability issues Use fresh TCO conjugate, increase tetrazine ratio Minimize storage time of TCO conjugates, protect from light
High non-specific binding Overlabeling, hydrophobic character, improper purification Optimize labeling ratio, include surfactants, improve purification Use precise molar ratios, include wash steps with mild detergent
Reduced biomolecule activity Structural perturbation from labeling, sensitive residues modified Reduce labeling degree, alternate conjugation sites Perform activity assays during optimization, target specific sites

Optimization Strategies: For critical applications, systematic optimization of reaction parameters is recommended. This includes conducting pilot reactions with varying molar ratios (2:1 to 20:1), pH conditions (7.0-8.5), and reaction times (15-120 minutes) to identify optimal conditions for specific biomolecules. The use of design of experiments (DoE) approaches can efficiently explore this parameter space, as demonstrated in flow chemistry optimization studies where "development work was conducted through the statistical design of experiments (DoE) approach via a 2-factor interaction model" [5]. Additionally, incorporating high-throughput experimentation (HTE) methodologies enables rapid screening of multiple conditions simultaneously, significantly accelerating optimization timelines.

Recent advances in machine learning-assisted reaction optimization show promise for further improving conjugation outcomes. As demonstrated in amide coupling reactions, models incorporating "intermediate knowledge-embedded strategy to enhance the model's robustness" achieved "R² of 0.89, MAE of 6.1%, and RMSE of 8.0% in the full substrate novelty test dataset" [6], suggesting similar approaches could be applied to optimize TCO conjugation parameters.

Conclusion

TCO-PEG3-CH2CONHS represents a versatile and efficient tool for constructing sophisticated bioconjugates through sequential NHS-amine and TCO-tetrazine reactions. The well-designed bifunctional nature of this reagent, combined with the favorable properties imparted by the PEG spacer, enables researchers to develop complex molecular assemblies with control and precision. The protocols outlined in this document provide a solid foundation for successful implementation of this conjugation strategy, while the troubleshooting guidance helps address common challenges that may arise during experimental execution.

As bioorthogonal chemistry continues to evolve, reagents like TCO-PEG3-CH2CONHS will play an increasingly important role in advancing biomedical research, diagnostic applications, and therapeutic development. The exceptional kinetics and specificity of the TCO-tetrazine reaction, combined with the reliable conjugation chemistry of NHS esters, create a powerful platform for next-generation bioconjugation strategies that meet the growing demand for more precise and controlled modification of biological molecules.

References

Comprehensive Application Notes and Protocols for TCO-PEG3-CH2CONHS in Click Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CONHS

TCO-PEG3-CH2CONHS is a specialized bioorthogonal reagent that features a trans-cyclooctene (TCO) group connected to an N-hydroxysuccinimide (NHS) ester via a triethylene glycol (PEG3) spacer. This molecular architecture enables efficient conjugation to primary amine groups (lysine residues or N-termini) on biomolecules, while the TCO moiety allows for subsequent rapid inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized compounds. The incorporation of the PEG3 spacer enhances solubility in aqueous buffers, reduces aggregation, and provides steric flexibility that improves conjugation efficiency [1] [2]. This combination of features makes TCO-PEG3-CH2CONHS particularly valuable in the construction of sophisticated bioconjugates for therapeutic and diagnostic applications.

The utility of TCO-PEG3-CH2CONHS stems from the exceptional reaction kinetics of the TCO-tetrazine cycloaddition, which proceeds with rate constants typically ranging from 1,000 to 10,000 M⁻¹s⁻¹—significantly faster than most other bioorthogonal reactions. This rapid reaction enables efficient labeling even at low concentrations (micromolar to nanomolar) of the reacting partners, making it particularly suitable for live-cell imaging and targeted drug delivery applications where low reagent concentrations and minimal incubation times are critical [2] [3]. Furthermore, the metal-free nature of this reaction eliminates concerns about copper-induced toxicity that can complicate copper-catalyzed azide-alkyne cycloadditions (CuAAC), thereby preserving biological function and viability in sensitive systems.

Chemical Properties and Specifications

TCO-PEG3-CH2CONHS possesses specific chemical characteristics that determine its handling, stability, and application performance. The structural configuration includes the highly strained TCO moiety that drives the rapid iEDDA reaction, a PEG3 spacer that provides favorable physicochemical properties, and the NHS ester that enables efficient primary amine conjugation. Understanding these properties is essential for proper utilization in experimental protocols.

Table 1: Chemical Properties of TCO-PEG3-CH2CONHS

Property Specification Significance
Molecular Weight 456.49 g/mol [1] Determines stoichiometry in conjugation reactions
Purity ≥98% [1] Ensures reproducible reaction efficiency
TCO Reactivity iEDDA with tetrazines Enables fast, bioorthogonal ligation
NHS Ester Reactivity Amine-reactive Facilit conjugation to proteins, peptides, and aminated surfaces
PEG Spacer Triethylene glycol Enhances hydrophilicity and reduces steric hindrance

The NHS ester functionality in TCO-PEG3-CH2CONHS reacts efficiently with primary amines to form stable amide bonds, with the reaction typically proceeding optimally at pH 7.5-9.0. The TCO moiety maintains its reactivity across a broad pH range (pH 4-9), though prolonged exposure to extremes of pH should be avoided to prevent hydrolysis or decomposition. The compound demonstrates good storage stability when kept at -20°C in anhydrous conditions, protecting both the moisture-sensitive NHS ester and the oxidation-prone TCO group. For long-term storage, desiccated conditions and an inert atmosphere are recommended to maintain optimal reactivity [1] [3].

Table 2: Handling and Storage Recommendations

Parameter Condition Rationale
Storage Temperature -20°C or below Preserves NHS ester and TCO reactivity
Solubility DMSO, DMF, acetonitrile Maintains stability in anhydrous polar aprotic solvents
Aqueous Stability Limited (hours) NHS ester hydrolyzes in aqueous buffer
Light Sensitivity Light-sensitive TCO moiety may isomerize or degrade
Long-term Storage Desiccated, under inert gas Prevents hydrolysis and oxidation

Reaction Mechanism and Bioorthogonal Chemistry

The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine represents one of the fastest bioorthogonal reactions known, with second-order rate constants typically ranging from 1,000 to 10,000 M⁻¹s⁻¹ in aqueous media [2] [3]. This exceptional reactivity stems from the high ring strain inherent in the trans-cyclooctene structure, which significantly lowers the activation energy required for the cycloaddition process. The reaction proceeds through a concerted mechanism in which the electron-deficient tetrazine acts as the dienophile while the electron-rich TCO serves as the diene, contrary to the conventional Diels-Alder nomenclature—hence the designation "inverse electron demand."

The iEDDA reaction between TCO-PEG3-CH2CONHS and tetrazines occurs through a multi-step process that initiates with the cycloaddition between the TCO and tetrazine moieties, forming an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction,

ejecting nitrogen gas (N₂) to form a stable dihydropyridazine linkage [2] [4]. This irreversible reaction drives the process to completion while generating a stable covalent bond between the two reaction partners. The elimination of nitrogen gas provides a visual indicator of reaction progress when performed in solution, with observable bubble formation confirming successful conjugation.

G TCO TCO-Molecule Intermediate Unstable Bicyclic Intermediate TCO->Intermediate iEDDA Cycloaddition Tetrazine Tetrazine-Molecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Bioorthogonality is a critical characteristic of the TCO-tetrazine reaction, referring to its ability to proceed efficiently without interference from or with the diverse functional groups present in biological systems. Unlike many conjugation strategies, the iEDDA reaction between TCO and tetrazine is largely unaffected by native functional groups in proteins, nucleic acids, or other biomolecules, and proceeds efficiently without the need for metal catalysts that could be toxic to cells or disrupt biological function [3] [4]. This exceptional bioorthogonality enables selective labeling and conjugation even in complex biological milieus, including on cell surfaces, within living organisms, and in crude lysates or serum-containing media.

Conjugation Protocols and Experimental Procedures

TCO Labeling of Biomolecules via NHS Ester Chemistry

The following protocol describes the conjugation of TCO-PEG3-CH2CONHS to amine-containing biomolecules such as antibodies, proteins, or peptides. This procedure generates TCO-functionalized conjugates ready for subsequent iEDDA reactions with tetrazine-modified probes, drugs, or surfaces.

Materials Required:

  • TCO-PEG3-CH2CONHS (stored at -20°C) [1]
  • Target biomolecule (antibody, protein, or peptide)
  • Anhydrous DMSO
  • Reaction buffer: 1× PBS (pH 7.4) or carbonate-bicarbonate buffer (pH 8.5-9.0)
  • Purification equipment: PD-10 desalting columns, spin filters, or dialysis membranes
  • LC-MS, MALDI-TOF, or HPLC for characterization

Step-by-Step Procedure:

  • Preparation of Biomolecule Solution:

    • Dialyze or dilute the target biomolecule into amine-free reaction buffer (PBS, pH 7.4 or carbonate buffer, pH 8.5) to a final concentration of 1-10 mg/mL. Avoid amine-containing buffers like Tris or glycine as they compete for NHS ester reactivity.
  • TCO-PEG3-CH2CONHS Stock Solution:

    • Quickly weigh 1-5 mg of TCO-PEG3-CH2CONHS and dissolve in anhydrous DMSO to prepare a fresh 10-50 mM stock solution. Vortex until completely dissolved. Use immediately to minimize NHS ester hydrolysis.
  • Conjugation Reaction:

    • Add the TCO-PEG3-CH2CONHS stock solution to the biomolecule solution at a 5-20 molar ratio (TCO:biomolecule), depending on the desired degree of labeling.
    • Mix gently by inversion and incubate at 4°C for 2 hours or room temperature for 1 hour with continuous mild agitation.
  • Purification:

    • Remove unreacted TCO reagent and hydrolysis byproducts using a PD-10 desalting column equilibrated with PBS or appropriate storage buffer.
    • Alternatively, use dialysis against PBS or formulation buffer (4°C, 3 buffer changes over 24 hours) or spin filtration with appropriate molecular weight cut-off membranes.
  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring absorbance at 260-280 nm (TCO has characteristic absorbance) or using MALDI-TOF mass spectrometry to measure mass shift.
    • Aliquot the TCO-functionalized biomolecule and store at -80°C until use. Avoid repeated freeze-thaw cycles.
iEDDA Reaction with Tetrazine-Modified Compounds

This protocol describes the conjugation of TCO-labeled biomolecules with tetrazine-modified compounds such as fluorophores, drugs, or solid supports. The iEDDA reaction proceeds rapidly at room temperature or below, yielding stable dihydropyridazine conjugates.

Materials Required:

  • TCO-functionalized biomolecule (from previous protocol)
  • Tetrazine-modified probe (fluorophore, drug, biotin, etc.)
  • Reaction buffer: 1× PBS (pH 7.4)
  • Optional: Ascorbic acid (freshly prepared, 10-50 mM) to prevent oxidation

Procedure:

  • Preparation of Reaction Components:

    • Dilute the TCO-functionalized biomolecule to the desired working concentration in PBS (typically 1-10 μM for proteins).
    • Prepare a fresh stock solution of the tetrazine probe in the appropriate solvent (DMSO or water) according to manufacturer instructions.
  • Reaction Setup:

    • Add the tetrazine probe to the TCO-functionalized biomolecule at a 1.2-2.0 molar ratio (tetrazine:TCO) to ensure complete reaction while minimizing excess unreacted tetrazine.
    • Mix gently and incubate at room temperature for 30-60 minutes or 4°C for 2-4 hours. Nitrogen gas evolution may be visible as microscopic bubbles.
  • Purification and Analysis:

    • Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove unreacted tetrazine probe.
    • Verify conjugation success through SDS-PAGE (for fluorescent probes), HPLC, mass spectrometry, or functional assays.
    • Determine the conjugation efficiency by measuring characteristic tetrazine probe absorbance (for fluorophores) or through activity assays.

Application in Antibody-Drug Conjugate (ADC) Synthesis

TCO-PEG3-CH2CONHS serves as a valuable tool in the synthesis of antibody-drug conjugates (ADCs) using a two-step approach that separates antibody modification from drug conjugation. This strategy often yields more homogeneous ADC products compared to traditional one-step conjugation methods, potentially improving batch-to-batch reproducibility and therapeutic index [5].

The ADC synthesis process begins with the TCO functionalization of the antibody using the NHS ester chemistry described in Section 4.1. The PEG3 spacer in TCO-PEG3-CH2CONHS plays a critical role in this application by providing enhanced solubility to the hydrophobic drug payload, reducing aggregation propensity, and minimizing steric hindrance that could impair antigen binding or drug release [1]. Following antibody modification, the TCO-labeled antibody is conjugated to a tetrazine-drug conjugate (such as tetrazine-MMAE, tetrazine-DM1, or other cytotoxic agents) via iEDDA chemistry. This modular approach enables the same TCO-functionalized antibody to be paired with different tetrazine-drug conjugates, facilitating the rapid generation of ADC libraries for screening optimization.

G Antibody Antibody with Primary Amines TCOAb TCO-Functionalized Antibody Antibody->TCOAb NHS Ester Conjugation TCONHS TCO-PEG3-CH2CONHS TCONHS->TCOAb ADC Final ADC Product TCOAb->ADC iEDDA Reaction TzDrug Tetrazine-Drug Conjugate TzDrug->ADC

A representative case study demonstrates the use of TCO-PEG3-CH2CONHS in generating ADCs with the cytotoxic agent MMAE (monomethyl auristatin E). In this approach, the antibody is first functionalized with TCO groups using TCO-PEG3-CH2CONHS, with the degree of labeling typically controlled to 2-4 TCO molecules per antibody to balance drug loading with maintained immunoreactivity. The TCO-modified antibody is then reacted with a tetrazine-VC-PAB-MMAE conjugate (where VC is a valine-citrulline dipeptide cleavable linker and PAB is a self-immolative p-aminobenzylcarbamate spacer) [6]. The resulting ADCs demonstrate efficient target cell killing in vitro and robust antitumor efficacy in xenograft models, validating the utility of this approach for ADC development.

Technical Considerations and Troubleshooting

Stability and Handling Considerations

The TCO moiety in TCO-PEG3-CH2CONHS is susceptible to isomerization from the highly reactive trans-configuration to the less reactive cis-cyclooctene form when exposed to light, elevated temperatures, or prolonged storage. This isomerization significantly reduces reaction rates with tetrazines, as cis-cyclooctene typically reacts 10-100 times slower than the trans-isomer [3]. To maintain optimal reactivity, always store TCO-PEG3-CH2CONHS at -20°C or below in the dark, use amber vials or work under low-light conditions when handling the reagent, and allow the compound to reach room temperature in a desiccator before opening to prevent condensation and hydrolysis.

The NHS ester is highly susceptible to hydrolysis in aqueous solutions, with a half-life of approximately 1-2 hours in pH 7.4 buffer at room temperature. This hydrolysis competes with the desired amine conjugation reaction and can significantly reduce conjugation efficiency. To minimize hydrolysis:

  • Always prepare fresh stock solutions immediately before use
  • Use anhydrous DMSO for stock solution preparation
  • Perform conjugations at higher protein concentrations (≥2 mg/mL) to favor reaction with amines over hydrolysis
  • Consider using slightly alkaline conditions (pH 8.0-8.5) to enhance reaction rate with amines while monitoring biomolecule stability
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for TCO-PEG3-CH2CONHS Applications

Problem Potential Causes Solutions
Low biomolecule labeling NHS ester hydrolysis; insufficient reagent; amine-containing buffers Use fresh reagent; increase molar ratio; change to amine-free buffer
Poor TCO-tetrazine reaction TCO isomerization; tetrazine degradation; insufficient reaction time Use fresh reagents; check tetrazine quality; extend reaction time
Biomolecule aggregation Excessive labeling; hydrophobic interactions Reduce TCO:biomolecule ratio; include mild solubilizing agents
Low drug loading in ADCs Low TCO functionalization; tetrazine-drug instability Optimize initial conjugation; characterize tetrazine-drug conjugate

Conclusion

TCO-PEG3-CH2CONHS represents a versatile and efficient tool for bioorthogonal conjugation that combines the rapid kinetics of TCO-tetrazine iEDDA chemistry with the practical handling benefits of a PEG spacer and NHS ester functionality. Its applications span from basic research involving biomolecule labeling and detection to therapeutic development such as ADC construction and targeted drug delivery systems. The protocols outlined in this document provide researchers with detailed methodologies for harnessing this reagent effectively, while the troubleshooting guidance addresses common challenges encountered during implementation. As click chemistry continues to evolve, TCO-based reagents like TCO-PEG3-CH2CONHS are poised to remain essential components in the bioconjugation toolkit, enabling innovative approaches in chemical biology, diagnostic assay development, and biotherapeutic optimization.

References

TCO PEG3 CH2CONHS for prodrug activation systems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of a Related TCO-PEG Reagent

While data on "TCO-PEG3-CH2CONHS" is lacking, available sources describe TCO-PEG3-TCO, a PEG-based linker that illustrates the properties and typical use of such reagents [1].

Property Description
Catalog No. T18770 [1]
CAS No. 2243569-22-2 [1]
Molecular Formula C₂₆H₄₄N₂O₇ [1]
Molecular Weight 496.645 g/mol [1]
Predicted Density 1.11 g/cm³ [1]
Structure Features a central triethylene glycol (PEG3) chain flanked by two TCO moieties [1].

Understanding the Bioorthogonal Activation System

The TCO-PEG reagent is one part of a two-component bioorthogonal system known as "click-to-release." The other essential component is a tetrazine (Tz)-modified compound [2] [3].

The core mechanism is a Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction between the TCO and tetrazine. This reaction is highly selective, fast, and proceeds without metal catalysts in biological environments, making it ideal for prodrug activation [3].

The following diagram illustrates the "click-to-release" mechanism for a prodrug system. A drug molecule is masked with a TCO group, rendering it inactive. Upon encountering a tetrazine activator, a rapid cycloaddition occurs, leading to the release of the active drug.

G Prodrug TCO-caged Prodrug Reaction SPIEDAC Reaction (Bioorthogonal) Prodrug->Reaction Activator Tetrazine Activator Activator->Reaction ActiveDrug Released Active Drug Reaction->ActiveDrug Byproduct Pyridazine Byproduct Reaction->Byproduct

Experimental Protocol for Prodrug Activation

The following is a generalized protocol for evaluating a TCO/tetrazine prodrug system, synthesized from current research methodologies [2] [4].

Objective: To demonstrate the in vitro activation of a TCO-caged prodrug by a tetrazine activator and confirm the restoration of drug efficacy.

Materials:

  • Cells: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) [4].
  • Test Compounds: TCO-caged prodrug (e.g., Doxorubicin-TCO conjugate) and Tetrazine activator (e.g., PEG-Tz conjugate) [4].
  • Controls: Active parent drug (e.g., Doxorubicin), untreated cells, prodrug alone, activator alone.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture for 24 hours.
  • Treatment: Apply the following conditions to the cells in triplicate:
    • Group 1 (Test): Prodrug + Activator
    • Group 2 (Control): Prodrug only
    • Group 3 (Control): Activator only
    • Group 4 (Control): Active parent drug
    • Group 5 (Control): Untreated cells (media only)
  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
  • Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue).
  • Data Analysis: Calculate the percentage cell viability for each group relative to the untreated control. Compare the cytotoxicity of the "Prodrug + Activator" group to all control groups to confirm specific activation.

The workflow for this entire experiment, from preparation to analysis, is summarized below.

G Start Experimental Setup Step1 Seed cells in multi-well plate (24 hr culture) Start->Step1 Step2 Apply treatment groups: - Prodrug + Activator - Controls Step1->Step2 Step3 Incubate plate (48-72 hr) Step2->Step3 Step4 Perform cell viability assay Step3->Step4 Step5 Analyze data for cytotoxicity restoration Step4->Step5

Application Notes & Key Considerations

  • Passive Tumor Targeting: Conjugating tetrazine to high molecular weight (10-40 kDa) PEG polymers enables its accumulation in solid tumors through the Enhanced Permeability and Retention (EPR) effect. This localizes the activator at the tumor site before administering the TCO-prodrug [4].
  • Kinetics and Stability: The reaction rate and stability of the tetrazine moiety can be fine-tuned by modifying its substituents. Electron-withdrawing groups increase reaction speed but may reduce serum stability, while electron-donating groups have the opposite effect [4].
  • Restoration of Efficacy: Studies using PEG-based tetrazine activators have demonstrated 100% restoration of the parent drug's cytotoxicity in breast cancer cells upon prodrug activation [4].

Key Data Summary Table

The following table consolidates key quantitative findings from research on this prodrug strategy.

Aspect Key Finding Reference
Cytotoxicity Restoration Up to 100% restoration of parent drug's effect upon activation. [4]
Optimal PEG Size PEG molecular weights between 10-40 kDa are suitable for passive tumor targeting (EPR effect). [4]
Release Yield Can exceed 80% with optimized, unsymmetrical tetrazine derivatives. [2]
Reaction Kinetics SPIEDAC reactions between TCO and tetrazine are exceptionally fast ((k_2 \sim 10^4) M⁻¹s⁻¹). [4]

References

Scientific Foundation: MGE and Bioorthogonal Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Glycoengineering (MGE) is a technique to introduce unnatural chemical groups onto cell surfaces. Cells are fed synthetic analogs of natural monosaccharides (like ManNAc), which are metabolically incorporated into membrane glycans, displaying bioorthogonal handles such as azides or thiols [1]. These handles allow for specific, covalent conjugation of other molecules via click chemistry.

The TCO (trans-cyclooctene) group is a key bioorthogonal handle. It rapidly and selectively reacts with Tetrazine (Tz) groups in an inverse electron demand Diels-Alder (iEDDA) reaction, one of the fastest known bioorthogonal reactions [2] [3]. In this context, TCO-PEG3-CH2-aldehyde serves a dual role:

  • The TCO group enables iEDDA click chemistry with tetrazine-labeled probes, drugs, or surfaces.
  • The aldehyde group allows initial conjugation to amine-containing molecules, such as antibodies or proteins, forming a Schiff base that is often stabilized by reduction [2] [3].

Experimental Protocol for Cell Surface Modification

This protocol outlines how to use MGE to label cells for imaging or targeting, employing a two-step strategy using an azide-modified sugar and a TCO-Tetrazine conjugation system.

G MGE Step 1: Metabolic Glycoengineering Feed cells with Ac4ManNAz Azide Cell surface displays azide groups MGE->Azide DBCO Step 2: Conjugation Incubate with DBCO-PEG4-TCO Azide->DBCO TCO Cell surface now displays TCO groups DBCO->TCO Tet Step 3: Click Chemistry Add Tetrazine-functionalized molecule (e.g., drug, dye) TCO->Tet Final Molecule covalently conjugated to cell Tet->Final

Critical Notes on the Protocol
  • Compound Substitution: This protocol uses the well-established DBCO-PEG4-TCO linker because your specified compound, TCO-PEG3-CH2CONHS, was not detailed in the search results. The CH2CONHS (N-hydroxysuccinimide ester) group in your compound suggests it is designed for conjugating to primary amines (e.g., on lysine residues of antibodies or proteins), similar to the aldehyde group in the documented analog [2] [3].
  • Hypothetical Workflow: A protocol for TCO-PEG3-CH2CONHS would first conjugate it to an antibody via its NHS ester, then use the TCO-modified antibody in Step 3 for iEDDA click chemistry with a tetrazine-labeled cell surface.

Summary of Reagent Attributes

The table below summarizes the properties of the documented reagent, TCO-PEG3-CH2-aldehyde, which shares core functionalities with your compound of interest.

Attribute Description
Molecular Weight 343.42 g/mol [2] [3]
Formula C₁₇H₂₉NO₆ [3]
Key Functional Groups TCO: For iEDDA click chemistry with Tetrazine. Aldehyde: For conjugation to amine-containing molecules [2] [3].
Primary Application Cleavable ADC linker; construction of antibody-drug conjugates and other bioconjugates [3].
Purity ≥ 95% [2]

Application Workflow in Drug Development

The primary application for TCO-based linkers is in creating targeted therapeutics like Antibody-Drug Conjugates (ADCs). The following diagram illustrates this therapeutic concept.

ADC ADC Antibody-Drug Conjugate (ADC) Cell Cancer Cell ADC->Cell i. Binds target Tet Tetrazine (Tz) on Cell Surface ADC->Tet ii. iEDDA Click Reaction TCO_Linker TCO-PEG3-CH2CONHS (Linker) Drug Cytotoxic Drug TCO_Linker->Drug Antibody Antibody Antibody->TCO_Linker Tet->Cell

Critical Considerations for Researchers

  • Reagent Confirmation: The search results confirm the properties and use of TCO-PEG3-CH2-aldehyde, but not your specific query for TCO-PEG3-CH2CONHS. Verify the exact structure and properties of your compound with your supplier.
  • Conjugation Strategy: The NHS ester (CH2CONHS) in your compound is typically used for stable conjugation to amines on proteins or other biomolecules. This differs from the documented aldehyde-based conjugation.
  • Concentration Optimization: All concentrations, incubation times, and conditions (e.g., pH for conjugation) must be empirically optimized for each specific cell type and application to balance efficiency with cell viability [1].

I hope this detailed overview provides a solid foundation for your work. If you can provide the specific manufacturer's datasheet for TCO-PEG3-CH2CONHS, I may be able to give a more targeted analysis.

References

Understanding Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The core solubility challenge with compounds like TCO-PEG3-CH2CONHS stems from their molecular structure. The TCO (trans-cyclooctene) group is highly hydrophobic (water-repelling), while the PEG chain is hydrophilic (water-attracting). This conflicting nature can lead to poor and unpredictable solubility in aqueous buffers commonly used in biological experiments [1].

Poor solubility can severely impact your experiments by:

  • Reducing the efficiency of click chemistry reactions with tetrazines.
  • Leading to inconsistent and non-uniform labeling.
  • Causing precipitation, which can clog equipment or create false results in assays.

Troubleshooting Guide & Solubility Enhancement Strategies

Here are proven strategies to improve solubility, with a focus on using the co-solvent Polyethylene Glycol 400 (PEG 400), a highly effective and biocompatible aid [2] [3].

  • Strategy 1: Use Co-solvents

    • PEG 400 is a premier choice. It is non-toxic, biocompatible, and widely used to augment the solubility of poorly water-soluble drugs [2] [3] [4]. High concentrations can significantly increase solubility and even enhance absorption [2].
    • Ethanol, DMSO, or Dimethylformamide (DMF) can also be used as initial solvents to create a concentrated stock solution, which is then diluted into your aqueous buffer.
  • Strategy 2: Optimize Solution Conditions

    • Gentle Heating and Sonication: Slightly warming the solvent and using brief sonication in a water bath can help dissolve the compound.
    • pH Adjustment: The amide bond (CH2CONHS) in your compound might be sensitive to pH. Testing solubility in buffers of different pH (e.g., mildly acidic or basic) may be beneficial, though its effect can be compound-specific [3].
  • Strategy 3: Avoid Incompatible Solvents

    • Highly non-polar solvents like hexane or toluene are poor choices for dissolving PEGylated compounds and should be avoided [5] [6].

Experimental Protocol: Using PEG 400 to Enhance Solubility

This protocol provides a step-by-step method to determine the optimal PEG 400 concentration for solubilizing your compound.

Materials and Equipment
  • TCO-PEG3-CH2CONHS
  • Polyethylene Glycol 400 (PEG 400) [7] [4] [8]
  • Your target aqueous buffer (e.g., PBS, pH 7.4)
  • Vortex mixer
  • Sonication bath
  • Thermostatic water bath (optional)
  • Analytical technique (e.g., HPLC, UV-Vis spectrophotometer) [3]
Workflow: Solubility Optimization with PEG 400

The following diagram outlines the experimental workflow to systematically test different PEG 400 concentrations.

Start Start Experiment Prep Prepare PEG400/Buffer Mixtures (v/v) Start->Prep Add Add Excess TCO-PEG3-CH2CONHS Prep->Add Mix Vortex and Sonicate (Optional: 25-37°C) Add->Mix Equil Equilibrate with Shaking (72 hours) Mix->Equil Cent Centrifuge Sample Equil->Cent Anal Analyze Supernatant (HPLC/UV-Vis) Cent->Anal Data Record Solubility Data Anal->Data End Determine Optimal PEG 400 Concentration Data->End

Procedure Details
  • Prepare PEG 400/Buffer Mixtures: Create a series of solutions with increasing concentrations of PEG 400 (e.g., 5%, 15%, 30%, 50% v/v) in your target buffer [2] [3].
  • Add Compound: To each mixture, add an excess amount of solid TCO-PEG3-CH2CONHS.
  • Agitate and Equilibrate:
    • Vortex each sample vigorously for 1-2 minutes.
    • Sonicate the samples for 10-15 minutes.
    • Place the samples in a thermostatic shaker (e.g., 25°C or 37°C to mimic physiological conditions) and agitate at 100 rpm for 72 hours to ensure equilibrium is reached [3].
  • Separate and Analyze:
    • Centrifuge the equilibrated samples at 5000 rpm for 30 minutes to pellet any undissolved solid [3].
    • Carefully collect the supernatant and analyze the concentration of dissolved TCO-PEG3-CH2CONHS using a calibrated analytical method like HPLC or UV-Vis spectrophotometry [2] [3].
Data Recording Table

Record your results in a table like the one below to identify the optimal conditions.

PEG 400 Concentration (% v/v) Buffer Type (e.g., PBS) Temperature (°C) Observed Solubility (mg/mL) Notes (e.g., clear solution, precipitate)
0% PBS, pH 7.4 25
5% PBS, pH 7.4 25
15% PBS, pH 7.4 25
30% PBS, pH 7.4 25
50% PBS, pH 7.4 25

Important Considerations for Use

  • Maintain Bioactivity: While PEG 400 is excellent for solubility, ensure that the final concentration in your reaction or assay does not interfere with your specific click chemistry kinetics or biological system. Always run a controlled experiment.
  • Start with a Stock Solution: For routine use, consider creating a concentrated stock solution (e.g., 50-100 mM) of TCO-PEG3-CH2CONHS in pure PEG 400 or DMSO, and then dilute it into your buffer. This often prevents precipitation.
  • Storage: Store the TCO-PEG3-CH2CONHS compound desiccated at -20°C to prevent hydrolysis and maintain stability.

References

Understanding TCO-PEG3 Reagent Stability

Author: Smolecule Technical Support Team. Date: February 2026

The core stability challenge with TCO-PEG3 reagents involves two main aspects: the reactivity of the TCO group and the susceptibility of the NHS ester to hydrolysis.

Stability Factor Key Challenge Recommended Handling & Storage

| TCO Group [1] [2] | Short half-life; spontaneously isomerizes to unreactive cis-cyclooctene (CCO). | Storage: Store at -20°C and avoid light. [3] [4] Shelf-life: Not recommended for long-term storage. [1] [2] | | NHS Ester [1] | Reacts with water (hydrolysis), losing ability to conjugate with primary amines. | Handling: Use anhydrous solvents under inert atmosphere. Bring to room temperature in a desiccator. | | PEG Spacer | Generally stable; improves solubility and reduces steric hindrance. [3] | - |

Experimental Workflow for Using TCO-PEG3 Reagents

To maximize conjugation efficiency, follow a workflow that minimizes exposure to conditions that promote hydrolysis and isomerization.

Start Start Experiment Storage Storage at -20°C Protect from Light Start->Storage Thaw Thaw Properly Desiccator, Room Temp Storage->Thaw Solution Prepare Solution Use Anhydrous Solvents (e.g., DMSO, DMF) Thaw->Solution Immediate Use Immediately Do not store diluted stock Solution->Immediate Conjugate Perform Conjugation with Amine-Containing Molecule Immediate->Conjugate Analyze Analyze Product Conjugate->Analyze

Frequently Asked Questions

Q: Why is my TCO-PEG3-NHS ester conjugation efficiency low, even with fresh reagent? A: Low efficiency can result from several factors:

  • Hydrolyzed NHS Ester: The NHS ester group may have reacted with moisture. Ensure all solvents are anhydrous and the reaction environment is controlled. [1]
  • Isomerized TCO: The TCO group may have isomerized to the inactive cis- form due to improper storage or prolonged exposure to warm temperatures. [1] [2]
  • Insufficient Purity: The purity of the reagent is critical. Always use reagents with a specified purity of ≥95%. [5] [3] [4]

Q: What solvents are recommended for dissolving TCO-PEG3 reagents? A: These reagents are typically soluble in anhydrous polar aprotic solvents. According to product specifications, common solvents include DCM, THF, acetonitrile, DMF, and DMSO. [3] [4] Using high-quality, dry solvents is essential to prevent hydrolysis of the NHS ester.

Q: Can I store a stock solution of my TCO-PEG3 reagent? A: It is not recommended. The diluted reagent, especially in solution, will have a significantly reduced shelf-life. For the best results, plan to use the entire contents of a vial shortly after preparation and avoid storing stock solutions. [1] [2]

How to Proceed

The most critical step is to minimize the time the reagent spends out of recommended storage conditions. For definitive, experimentally-verified protocols on handling this specific reagent, I suggest you:

  • Contact the Manufacturer: Reach out to the technical support team of the company you purchased the TCO-PEG3-CH2CONHS from (e.g., BroadPharm, AxisPharm). They often have the most detailed and product-specific handling protocols.
  • Consult Scientific Literature: Search for recent articles in peer-reviewed journals that use the exact same reagent. The methods section often contains invaluable practical details.

References

optimizing TCO PEG3 CH2CONHS reaction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Reaction Fundamentals

TCO-PEG3-CH2CONHS is a bioconjugation reagent that contains two key functional groups [1]:

  • A Trans-Cyclooctene (TCO) group that reacts rapidly with Tetrazine via an inverse electron demand Diels-Alder (IEDDA) reaction [2] [3].
  • An NHS Ester group that reacts with primary amines (e.g., on lysine residues or the N-terminus of proteins) to form stable amide bonds [4].

The core reaction, IEDDA between TCO and Tetrazine, is favored in bioorthogonal chemistry because it is fast, selective, and proceeds without metal catalysts [3]. The PEG3 spacer improves water solubility and reduces steric hindrance, which can enhance conjugation efficiency [5] [6].

Key Factors for Reaction Optimization

Here are the critical parameters to control for optimal reaction efficiency. You can structure these into a troubleshooting table for your guide.

Factor Optimal Condition / Consideration Rationale & Troubleshooting Tip
Solvent Use anhydrous DMF or DMSO for NHS ester reaction [6]. Prevents hydrolysis of the NHS ester. If conjugation yield is low, check for moisture in solvent or environment.
TCO Isomer Axial TCO isomers generally have faster reaction rates with tetrazine than equatorial isomers [3]. Confirm the isomer of your TCO reagent. If reaction speed is critical, specify the axial isomer when ordering.
Reaction Speed IEDDA is very fast. Second-order rate constant can be ~2000 M⁻¹s⁻¹ [2]. The high speed allows for efficient conjugation at low concentrations, which is useful for sensitive biomolecules.
Biomolecule Stability TCO derivatives with PEG spacers can improve solubility and reduce aggregation of the conjugated drug or biomolecule [1]. The PEG spacer in TCO-PEG3-CH2CONHS helps maintain the stability and function of the conjugated molecule.

General Experimental Workflow

The diagram below outlines the typical two-step conjugation process using a TCO-PEG3 reagent.

Start Start Conjugation Step1 Step 1: Activate Biomolecule React NHS ester (on TCO reagent) with primary amines (on protein/antibody) Start->Step1 Step2 Step 2: IEDDA Conjugation React TCO group (on conjugated biomolecule) with Tetrazine group (on dye/drug/molecule) Step1->Step2 Biomolecule-TCO Intermediate End Final Bioconjugate Step2->End

Frequently Asked Questions (FAQs)

Here are some anticipated questions from researchers that you can include in your guide.

Q1: Why is my conjugation yield low, even though I'm using fresh reagents?

  • NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis. Ensure all solvents are anhydrous and the reaction environment is kept dry [6].
  • TCO Isomer: Confirm you are using the optimal TCO isomer (axial is typically faster) for your application [3].
  • Steric Hindrance: While the PEG3 spacer reduces hindrance, challenging biomolecules might require a longer PEG chain (e.g., PEG4, PEG6) for better access.

Q2: How can I increase the solubility of my TCO reagent for aqueous reactions?

  • PEG Linkers: The integrated PEG spacer in TCO-PEG3-CH2CONHS already enhances water solubility [1].
  • Cosmotropes: For further improvement, initially dissolve the reagent in a small volume of a water-miscible organic solvent like DMSO before diluting into your aqueous reaction buffer.

Q3: Is this reaction stable and efficient in a biological environment (e.g., for live-cell labeling)?

  • Yes, the TCO-Tetrazine reaction is bioorthogonal. It is fast enough to proceed under physiological conditions, is highly selective, and does not require toxic metal catalysts, making it suitable for live-cell applications [2] [3].

References

TCO PEG3 CH2CONHS conjugation yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

TCO-PEG Conjugation Basics

What is the TCO-tetrazine reaction used for? The reaction between trans-cyclooctene (TCO) and tetrazine is a bioorthogonal ligation, allowing highly specific and rapid conjugation under mild, dilute conditions ideal for labeling biomolecules, live cells, and for molecular imaging [1].

What is the role of the PEG spacer? The PEG spacer in linkers like TCO-PEG3-CH2CONHS improves solubility of the conjugate, reduces aggregation, and can enhance drug stability [2].

What are the two functional ends of the TCO PEG3 CH2CONHS linker? This is a heterobifunctional linker:

  • TCO (trans-cyclooctene) end: Reacts specifically and rapidly with tetrazine groups via the inverse electron demand Diels-Alder (IEDDA) reaction [2] [1].
  • NHS ester end: Reacts efficiently with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds [3].

Optimization & Troubleshooting Guide

Here are key factors to optimize for improving conjugation yield, derived from general protein conjugation principles.

Factor Optimization Strategy Rationale & Technical Notes
pH Use pH 7.5-8.5 (carbonate or phosphate buffer) for NHS-amine reaction [3]. NHS esters react best with unprotonated amines; higher pH can increase deprotonation but may compromise protein stability.
Temperature Conduct reaction at 4°C or on ice [3]. Lower temperature minimizes competing hydrolysis of the NHS ester and preserves protein activity.
Reagent Ratio Empirically test molar excess of linker over protein (e.g., 5:1 to 20:1). A higher molar ratio drives the reaction forward but increases risk of over-modification and aggregation [3].
Reaction Time Typically 30 min to 2 hours [3]. Monitor yield over time; NHS ester hydrolysis competes with the desired reaction over longer durations.
Solvent & Additives Keep aqueous buffer content high. Use minimal DMSO to dissolve linker first if needed. NHS esters are susceptible to hydrolysis by water. Organic solvents must be compatible with protein stability.

Frequently Asked Questions

Q1: My protein is precipitating or losing activity after conjugation. What could be the cause? This is often due to over-modification or conjugation at a critical site.

  • Solution: Titrate the amount of This compound linker used. Use the smallest molar excess that gives an acceptable yield. Consider switching to site-specific conjugation strategies if the active site is being blocked [3].

Q2: The NHS ester reaction yield is low. What are the primary competing factors? The main competitor is hydrolysis. The NHS ester group reacts with water, rendering it inactive for conjugation.

  • Solution: Ensure the linker is fresh and stored properly (desiccated, at -20°C). Avoid preparing stock solutions in aqueous buffers far in advance of the reaction [3].

Q3: How can I confirm successful conjugation and measure the yield? Several analytical techniques are standard:

  • Gel Electrophoresis (SDS-PAGE): A successful conjugation will show a band shift to a higher molecular weight.
  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can precisely determine the mass of the conjugated protein and the number of PEG attachments [4].
  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate and quantify conjugated vs. unconjugated species.

Experimental Workflow Diagram

The following diagram visualizes a generalized conjugation and purification protocol for using the This compound linker.

cluster_legend Key Parameters Start Prepare Protein Solution Step1 1. Activate Linker - Dissolve TCO-PEG3-NHS in anhydrous DMSO Start->Step1 Step2 2. Conjugation Reaction - Add linker to protein solution - Incubate on ice, pH 8.0, 1-2h Step1->Step2 Step3 3. Quench Reaction - Add excess glycine or Tris buffer Step2->Step3 Reaction Complete Step4 4. Purification - Dialysis or Size-Exclusion Chromatography Step3->Step4 Remove Free Linker Step5 5. Analysis - SDS-PAGE, MS, HPLC Step4->Step5 Verify Conjugation End Conjugated Product Step5->End P1 Temperature: 4°C (on ice) P2 pH: 7.5 - 8.5 Buffer P3 Linker: Protein (5:1 to 20:1 Molar Ratio)

Advice for Further Troubleshooting

Since the search results do not contain specific data on This compound, you may need to:

  • Consult the Vendor: Check the manufacturer's (e.g., AxisPharm, BroadPharm) certificate of analysis for your specific product lot and inquire about recommended protocols.
  • Review Broader Literature: Search for papers on "NHS ester conjugation optimization" or "TCO-PEG linkers" for more detailed case studies.

References

TCO PEG3 CH2CONHS stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Stability Guidelines

The following table summarizes the available information for TCO-PEG3-CH2CONHS (also referred to as TCO-PEG3-NHS ester or TCO-PEG3-CH₂CONHS in some sources) [1].

Property Detail
Catalog Number AP10040 (from supplier AxisPharm) [1]
Molecular Weight 456.49 g/mol [1]
Purity ≥98% [1]
Storage Instructions -20°C, desiccated (inferred from similar TCO-PEG3-amine and TCO-PEG4-NHS ester reagents) [2] [3]
Shipping Conditions Dry ice (inferred from similar TCO-PEG3-amine reagent) [2]
General TCO Stability in Aqueous Solution The TCO functional group is generally stable in aqueous buffered media for weeks at 4°C, pH 7.5 [3].

Troubleshooting Guide: TCO Reagent Stability & Reaction Efficiency

This guide addresses common issues you might encounter when working with TCO-PEG3-CH2CONHS and related reagents.

Problem Possible Cause Solution
Low Conjugation Efficiency with Tetrazine NHS ester group has hydrolyzed due to moisture exposure. • Confirm proper storage: keep reagent dry at -20°C. • Use fresh, anhydrous DMSO to prepare stock solutions. • Minimize exposure to air humidity during weighing and handling [3].
Poor Solubility in Aqueous Buffers Hydrophobic TCO core can limit solubility. • The integrated PEG₃ spacer improves water solubility. • For further enhancement, prepare a concentrated stock in a minimal amount of DMSO first, then dilute into the desired aqueous buffer [3].
Unexpected Byproducts or Slow Reaction Degradation of the TCO group. • Avoid storing the reagent or conjugated intermediate products in acidic conditions (pH < 6) for prolonged periods. • Protect from copper ions and reducing agents like DTT, which are not required for the TCO-Tetrazine reaction but may interfere [3].

Experimental Workflow for Handling TCO Reagents

The following diagram outlines a recommended workflow to maximize stability and performance when using TCO-PEG3-CH2CONHS in your experiments.

Start Start: Experiment Planning Step1 1. Reagent Preparation Start->Step1 Step2 2. Conjugation with Primary Amine Step1->Step2 Step3 3. Purification Step2->Step3 Step4 4. Tetrazine Click Reaction Step3->Step4 Note1 Storage Condition: -20°C, Desiccated Note1->Step1 Note2 Reaction Condition: pH 7-9, Mild Buffer Note2->Step2 Note3 Handle Promptly: TCO is stable for weeks at 4°C, pH 7.5 Note3->Step4

Workflow Steps:

  • Reagent Preparation: Thaw the TCO-PEG3-CH2CONHS vial on a desiccator and promptly prepare a fresh, concentrated stock solution in anhydrous DMSO [3].
  • Conjugation with Primary Amine: Add the stock solution to your target molecule (e.g., a protein with lysine residues) in a pH 7-9 buffer. The NHS ester group will react with primary amines to form a stable amide bond [3].
  • Purification: Use methods like buffer exchange, dialysis, or size-exclusion chromatography to remove unreacted reagents and DMSO from your TCO-labeled product.
  • Tetrazine Click Reaction: Incubate the purified TCO-labeled product with your tetrazine-modified molecule (e.g., a drug, dye, or surface). This fast, bioorthogonal reaction proceeds efficiently without copper catalysts [4] [3].

Frequently Asked Questions

Q1: What is the main application of TCO-PEG3-CH2CONHS? It is primarily used as a heterobifunctional crosslinker. The NHS ester end reacts with primary amines on proteins or other biomolecules, while the TCO group enables subsequent rapid, bioorthogonal "click" conjugation with tetrazine-modified compounds. This is widely used in bioconjugation, molecular imaging, and drug delivery system assembly [1] [4] [3].

Q2: Why is a PEG spacer incorporated into the linker? The PEG (polyethylene glycol) spacer serves several critical functions:

  • Reduces Steric Hindrance: Its flexibility allows the TCO and tetrazine groups to connect more easily.
  • Improves Solubility: Enhances the water solubility of the entire conjugate.
  • Enhances Stability: Can improve the stability of the final bioconjugate by reducing aggregation [1] [4] [3].

Q3: Are there any known incompatibilities for the TCO-Tetrazine reaction? The TCO-Tetrazine reaction is highly selective and does not require copper catalysts, making it suitable for live-cell applications. However, strong reducing agents and acidic conditions (pH < 6) should be avoided as they may compromise the stability of the TCO group over time [3].

References

Foundational Information on TCO-PEG3 Reagents

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for TCO-PEG3-CH2CONHS is limited, data for the closely related TCO-PEG3-Maleimide and TCO-PEG3-NHS ester can provide useful insights into typical reagent properties [1] [2].

Property TCO-PEG3-Maleimide [1] TCO-PEG3-NHS ester [2]
Chemical Formula C26H41N3O8 C22H34N2O9
Molecular Weight 523.62 g/mol 470.52 g/mol (predicted)
Reactive Group Maleimide (towards sulfhydryls) NHS ester (towwards primary amines)
Primary Application Bioconjugation via IEDDA click chemistry PEG-based linker for PROTACs
Solubility Soluble in DCM, THF, ACN, DMF, DMSO Information not specific to this compound
Storage -20°C, avoid light Powder: -20°C for 3 years

Experimental Context and Workflow

The following diagram outlines a general experimental workflow for TCO-based bioconjugation, based on principles described in the literature.

ConjugatePreparation Conjugate Preparation Purification Purification & Analysis Validation Application & Validation SubstrateMod Substrate Modification (e.g., with Tetrazine) TCOConjugation TCO Conjugation (IEDDA Reaction) SubstrateMod->TCOConjugation HPLC HPLC Purification Analysis Analysis (LC-MS, NMR) HPLC->Analysis InVitro In vitro Assays InVivo In vivo Imaging/Therapy InVitro->InVivo

Workflow Explanation:

  • Conjugate Preparation: The process typically begins by modifying your substrate molecule (e.g., a protein or peptide) with a Tetrazine (Tz) group [3] [4]. This is then reacted with the TCO-PEG3 conjugate in a fast, bioorthogonal Inverse Electron-Demand Diels-Alder (IEDDA) reaction [1] [3].
  • Purification & Analysis: After conjugation, the crude product requires purification. HPLC is a highly suitable method for purifying and analyzing peptides and similar conjugates [5]. Analysis techniques like LC-MS are crucial for confirming the identity and purity of the final product.
  • Application & Validation: The final, purified conjugate can be used in various applications, such as in vitro cellular assays or in vivo for pretargeted imaging and therapy [3].

References

TCO PEG3 CH2CONHS reaction kinetics with tetrazine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What is the primary application of TCO-PEG3-CH2CONHS in research? TCO-PEG3-CH2CONHS is a heterobifunctional linker used for bioorthogonal conjugation. Its TCO group rapidly and selectively reacts with tetrazine groups via an inverse electron demand Diels-Alder (IEDDA) reaction, while its NHS ester group readily forms stable amide bonds with primary amines (e.g., on lysine residues of proteins or other biomolecules) [1] [2]. This makes it invaluable for creating conjugates for live-cell imaging, antibody-drug conjugates (ADCs), and pretargeted PET imaging [3] [4] [5].

Q2: How fast is the reaction between TCO and tetrazine? The TCO-tetrazine reaction is the fastest bioorthogonal reaction available. While the exact rate for TCO-PEG3-CH2CONHS depends on the specific tetrazine partner, the reaction typically features second-order rate constants exceeding 800 M⁻¹s⁻¹, and often reaching ~10,000 M⁻¹s⁻¹ under physiological conditions, enabling efficient conjugation at nanomolar to micromolar concentrations in minutes [6] [4].

Q3: Why is a PEG linker incorporated into the TCO reagent? The PEG (polyethylene glycol) spacer serves several critical functions:

  • Improves Reactivity: It prevents the hydrophobic TCO group from being "masked" or buried through interactions with the biomolecule's surface, ensuring high functional reactivity. One study showed a more than 5-fold enhancement in functional TCO density on antibodies when using PEG linkers [7].
  • Enhances Solubility: PEG improves the aqueous solubility of the entire conjugate.
  • Reduces Aggregation: It acts as a spacer to minimize undesirable hydrophobic interactions.
  • Increases Stability: Conjugates often demonstrate improved stability in biological environments [1] [7].

Q4: Does the TCO-tetrazine reaction require a metal catalyst? No. A key advantage of this chemistry is that it is copper-free, which preserves cell viability and biomolecule functionality, making it ideal for sensitive applications involving live cells or in vivo studies [3] [4].

Quantitative Data Summary

The table below summarizes key characteristics of TCO-PEG3-CH2CONHS and its reaction for easy reference.

Parameter Details / Value
CAS Number 2141981-86-2 [2]
Molecular Weight 373.44 g/mol [2]
Purity ≥98% [1]
Reactive Groups trans-Cyclooctene (TCO) & NHS Ester [1] [2]
Key Reaction Inverse Electron Demand Diels-Alder (IEDDA) with Tetrazine
Typical Reaction Kinetics (k₂) > 800 M⁻¹s⁻¹ to ~10,000 M⁻¹s⁻¹ [6] [4]
Reaction Conditions Physiological pH, room temperature, metal-free [6] [4]

Standard Conjugation Protocol

This workflow outlines a standard procedure for labeling an antibody using TCO-PEG3-CH2CONHS, followed by tetrazine conjugation.

Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation TCO_Reagent TCO_Reagent TCO_Reagent->Conjugation TCO_Labeled_Ab TCO-Modified Antibody Conjugation->TCO_Labeled_Ab Purification Purification TCO_Labeled_Ab->Purification IEDDA_Reaction IEDDA Reaction TCO_Labeled_Ab->IEDDA_Reaction Purification->TCO_Labeled_Ab Tetrazine_Probe Tetrazine Probe Tetrazine_Probe->IEDDA_Reaction Final_Conjugate Labeled Conjugate IEDDA_Reaction->Final_Conjugate

Step-by-Step Procedure:

  • Conjugation of TCO to Your Biomolecule

    • Reaction Setup: Dissolve the target protein (e.g., an antibody) in a suitable buffer like PBS (pH 7.4). A common starting point is a 1-10 mg/mL protein solution.
    • Add Reagent: Add TCO-PEG3-CH2CONHS from a concentrated stock solution in anhydrous DMSO to the protein solution. A typical molar ratio to start optimization is 10:1 to 20:1 (reagent:protein).
    • React: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
  • Purification

    • Purify the TCO-modified protein from unreacted reagent using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against PBS or another compatible buffer.
  • Tetrazine Ligation (IEDDA Reaction)

    • Mixing: Add the tetrazine-modified probe (e.g., a fluorophore, drug, or nanoparticle) to the purified TCO-modified protein.
    • Optimization: The required molar ratio and concentration depend on the application. For in vitro labeling, a slight molar excess of tetrazine probe is often sufficient. For highly sensitive pretargeting, a higher excess may be used.
    • React: Incubate at room temperature. Due to the fast kinetics, the reaction is often complete within 5-30 minutes [6] [4].
  • Analysis

    • Analyze the final conjugate using SDS-PAGE, HPLC, or other relevant methods to confirm successful labeling.

Troubleshooting Common Issues

Problem: Low Conjugation Efficiency to the Primary Biomolecule

  • Potential Cause: The NHS ester group is sensitive to hydrolysis, which can compete with the desired amide bond formation.
  • Solution:
    • Use high-purity, anhydrous DMSO to prepare the stock solution of TCO-PEG3-CH2CONHS.
    • Perform the conjugation reaction in a buffer that does not contain primary amines (e.g., avoid Tris). Borate or HEPES buffers at pH 7.5-8.5 are suitable.
    • Add the reagent to the protein solution promptly after dissolving.

Problem: Slow or Incomplete Tetrazine Ligation

  • Potential Cause 1: The TCO group has lost reactivity, potentially due to isomerization to the less reactive cis-cyclooctene (CCO) or due to masking by the biomolecule.
  • Solution:
    • Use fresh reagents and store them as recommended (often at -20°C or below, protected from moisture and light).
    • Ensure the TCO was conjugated via a PEG linker, as this has been proven to prevent hydrophobic masking and maintain high reactivity [7].
  • Potential Cause 2: The tetrazine probe may have degraded.
  • Solution: Tetrazines can degrade over time. Use fresh tetrazine probes and confirm their quality via UV-Vis spectroscopy (check for the characteristic tetrazine absorbance around 520-530 nm).

Problem: Precipitation or Aggregation of the Conjugate

  • Potential Cause: Hydrophobic interactions, especially if multiple TCO groups are attached without sufficient PEGylation.
  • Solution:
    • Optimize the TCO loading ratio. Avoid excessive over-labeling of the protein.
    • The PEG spacer in TCO-PEG3-CH2CONHS is specifically designed to reduce aggregation [1]. If aggregation persists, consider using a TCO reagent with a longer PEG chain.

References

TCO PEG3 CH2CONHS handling in biological buffers

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties and Handling Specifications

The table below summarizes the essential handling information for TCO-PEG3-CH2CONHS:

Property Specification
CAS Number Information not found in search results
Molecular Formula Information not found in search results
Molecular Weight 456.49 g/mol [1]
Purity ≥98% [1]
Physical Form Information not found in search results (for similar TCO-PEG3-Maleimide: colorless oil [2])
Recommended Storage -20°C, protect from light, and desiccate [2] [3]
Solubility Soluble in DMSO, DMF, THF, Acetonitrile, Dichloromethane [2] [3]
Reactive Groups TCO (for IEDDA with Tetrazine), NHS Ester (for conjugation with primary amines) [1]
Critical Stability Note TCO group has a short half-life and can isomerize to the inactive cis-cyclooctene (CCO); avoid long-term storage [4].

Troubleshooting FAQs and Experimental Guide

Here are answers to common questions and issues you might encounter:

Q1: How should I store and reconstitute TCO-PEG3-CH2CONHS to maintain its stability?

  • Problem: Low conjugation efficiency, which could be due to the degradation of the TCO group or hydrolysis of the NHS ester.
  • Solution:
    • Storage: Always store the compound at -20°C or below, protected from light and moisture (desiccated) [2] [3]. The TCO group is not stable for long periods and will naturally lose reactivity as it isomerizes to CCO [4].
    • Reconstitution: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution. Aliquot the stock to avoid repeated freeze-thaw cycles.
    • Handling: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and hydrolysis of the NHS ester. Perform conjugation reactions in anhydrous buffers where possible.

Q2: What is the typical workflow for conjugating TCO-PEG3-CH2CONHS to an antibody? The following diagram illustrates the two-step conjugation and labeling process:

G Antibody Antibody (Primary Amines) Conjugated_Ab TCO-Modified Antibody Antibody->Conjugated_Ab Amine Coupling TCO_Linker TCO-PEG3-CH2CONHS TCO_Linker->Conjugated_Ab Amine Coupling Final_Conjugate Labeled Antibody Conjugated_Ab->Final_Conjugate IEDDA 'Click' Reaction Tetrazine_Probe Tetrazine-containing Molecule (e.g., Fluorescent Dye, Drug) Tetrazine_Probe->Final_Conjugate IEDDA 'Click' Reaction

  • Amine Coupling: The NHS ester group of TCO-PEG3-CH2CONHS reacts with primary amine groups on your antibody (e.g., lysine residues) in a mild buffer (like PBS, pH 7.5-8.5). This step creates a stable amide bond, installing the TCO group onto the antibody [4].
  • Purification: Remove excess, unreacted linker from the TCO-modified antibody using dialysis or size-exclusion chromatography.
  • IEDDA "Click" Reaction: The TCO-labeled antibody is then incubated with a tetrazine-containing molecule (your payload). This bioorthogonal reaction proceeds rapidly and selectively without catalysts to form the final conjugate [5] [2].

Q3: The IEDDA reaction with my tetrazine probe seems slow. What could be the cause?

  • Problem: Slow IEDDA reaction kinetics.
  • Solution:
    • Check TCO Integrity: The TCO group may have degraded. Ensure proper storage and use a fresh batch if necessary [4].
    • Optimize Reaction Conditions: The IEDDA reaction rate is highly dependent on the electronic properties of the tetrazine [6]. Use tetrazines with electron-withdrawing groups for faster kinetics. Ensure the reaction pH and temperature are suitable.
    • Consider Steric Hindrance: The PEG3 spacer helps reduce steric hindrance [2]. If working with large molecules, ensure the TCO and tetrazine groups have sufficient accessibility.

Q4: Can I use this linker for in vivo applications?

  • Answer: Yes. The TCO-Tetrazine IEDDA reaction is bioorthogonal, meaning it is highly selective and biocompatible, making it suitable for in vivo pretargeting strategies [7]. The reaction is copper-free, avoiding potential metal toxicity [6] [2]. The hydrophilic PEG spacer can also improve solubility and reduce aggregation of bioconjugates in vivo [5] [1].

References

Understanding and Minimizing Nonspecific Binding

Author: Smolecule Technical Support Team. Date: February 2026

Nonspecific binding (NSB) occurs when a reagent interacts with unintended targets or surfaces, often due to hydrophobic or electrostatic forces. For PEG-based linkers, the core strategy to minimize NSB is to enhance hydrophilicity and create a steric shield.

The following workflow outlines a systematic approach to troubleshoot and minimize nonspecific binding.

architecture Start Start: Suspected Nonspecific Binding Analyze Analyze Potential Cause Start->Analyze Hydrophobic Hydrophobic Interactions Analyze->Hydrophobic Electrostatic Electrostatic Interactions Analyze->Electrostatic Implement Implement Mitigation Strategy Hydrophobic->Implement Cause identified Electrostatic->Implement Cause identified IncreasePEG Increase PEG Chain Length/Density Implement->IncreasePEG OptimizeBuffer Optimize Buffer Conditions Implement->OptimizeBuffer Validate Validate with Controlled Experiment IncreasePEG->Validate OptimizeBuffer->Validate Validate->Start If issue persists

The table below summarizes the relationship between common causes of NSB and the corresponding solutions you can implement.

Potential Cause Underlying Principle Mitigation Strategy & Experimental Adjustment
Insufficient Steric Shielding The PEG chain creates a hydrated, steric barrier that prevents unwanted interactions with proteins or surfaces [1] [2]. Increase PEG chain length or density. Use a longer PEG spacer (e.g., PEG(_n) where (n>3)) or a branched PEG architecture to create a denser, more effective shield [3].

| Hydrophobic Interactions | The linker or core molecule can adsorb to surfaces or proteins via hydrophobic forces. | Add surfactants. Use non-ionic detergents like Tween-20 (0.01-0.1%) in your buffers to block hydrophobic sites. Include carrier proteins. Use 1% BSA or other inert proteins to saturate nonspecific binding sites. | | Electrostatic Interactions | Charged groups on the molecule can interact ionically with charged surfaces or biomolecules. | Optimize buffer pH and ionic strength. Adjust the pH away from the molecule's pI and increase salt concentration (e.g., 150-300 mM NaCl) to shield electrostatic attractions. |

Experimental Validation Protocol

To conclusively diagnose and confirm that you have successfully minimized NSB, you should perform a controlled validation experiment. The following diagram outlines the key steps for a surface plasmon resonance (SPR) or ELISA-based assay, which are standard methods for quantifying binding interactions.

architecture Start Prepare Experimental and Control Flow Cells Immobilize Immobilize Target Protein Start->Immobilize Block Block with Inert Protein (e.g., BSA) Immobilize->Block Inject Inject TCO-PEG3-CH2CONHS Solution Block->Inject Monitor Monitor Binding Response in: - Target Flow Cell (Signal) - Control Flow Cell (Background) Inject->Monitor Analyze Analyze Data: Specific Binding = Signal - Background Monitor->Analyze

Step-by-Step Method:

  • Surface Preparation: Immobilize your target protein on a sensor chip (for SPR) or a well plate (for ELISA).
  • Blocking: Block all remaining surfaces with an inert protein like BSA (1-5% w/v) to prevent nonspecific adsorption of your reagent.
  • Inject Reagent: Introduce your TCO-PEG3-CH2CONHS reagent in a suitable running buffer (e.g., PBS, HEPES). The buffer should ideally contain a low concentration of a non-ionic detergent (like 0.05% Tween-20) and be at a physiological ionic strength (150 mM NaCl).
  • Monitor Binding: Measure the binding response. In SPR, this is the Resonance Units (RU) over time; in ELISA, it's the absorbance after adding a substrate.
  • Control: Always run a parallel experiment where a control flow cell or well is treated the same way but lacks the immobilized target protein. This measures background NSB.
  • Data Analysis: Subtract the background signal (from the control) from the signal in the target channel. The resulting value represents the level of specific binding. A significant reduction in the background signal after optimizing your conditions indicates successful minimization of NSB.

Key Technical Considerations for TCO-PEG3-CH2CONHS

  • PEG Length: A short PEG3 spacer provides limited steric shielding. If high NSB persists, switching to a reagent with a longer, branched PEG chain is a fundamental and effective solution [3].
  • Linker Chemistry: The stability of the linker itself can be a factor. Ensure that the CH2CONHS (an NHS ester) group is fresh and handled correctly, as hydrolysis can create reactive byproducts that increase background noise.

References

TCO PEG3 CH2CONHS reaction monitoring techniques

Author: Smolecule Technical Support Team. Date: February 2026

TCO-PEG3-CH2CONHS: Reagent Overview

What is TCO-PEG3-CH2CONHS? TCO-PEG3-CH2CONHS is a heterobifunctional crosslinker containing a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester [1] [2].

  • TCO Group: Reacts with tetrazine (Tz) groups via the inverse electron demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions known [3] [4].
  • NHS Ester: Reacts efficiently with primary amines (e.g., from lysine residues on antibodies or other proteins) in slightly basic conditions (pH 7.5-9.0) to form stable amide bonds [4].
  • PEG Spacer: A 3-unit polyethylene glycol chain improves solubility in aqueous buffers and reduces steric hindrance and aggregation [1] [5].

Key Characteristics & Handling

Property Specification / Consideration
Primary Use Two-step bioconjugation: 1. NHS-amine reaction 2. TCO-Tetrazine IEDDA click reaction [1] [4]
Critical Stability Note TCO naturally isomerizes to low-reactivity cis-cyclooctene (CCO). Not recommended for long-term storage [4].
Storage Store dry at -20°C or lower [2].
Solubility Soluble in DMSO, DMF, and other polar organic solvents [5].

Reaction Monitoring & Quality Control

Monitoring the reaction and ensuring reagent integrity involves several techniques. The table below summarizes the key methods.

Technique Purpose Key Parameters & Observations
Ultraviolet-Visible (UV-Vis) Spectroscopy Confirm TCO concentration and integrity [6] Measure absorbance at 350 nm (characteristic of TCO). Calculate degree of labeling (DOL) [6].
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitor reaction progress and confirm product identity [7] Compare retention times and masses of starting materials and products [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy Validate chemical structure and purity [7] Characteristic peaks for TCO, PEG chain, and NHS ester [7].
Analytical HPLC Assess purity of final conjugate and reaction completion [7] Use C18 column; monitor for disappearance of starting material and emergence of product peak [7].

Troubleshooting Common Experimental Issues

FAQ 1: The conjugation efficiency via the IEDDA reaction is low. What could be wrong?

  • Cause: The TCO group may have isomerized to the less reactive cis-cyclooctene (CCO) during storage or handling [4].
  • Solution:
    • Use a freshly prepared TCO reagent aliquot.
    • Verify TCO integrity before use by LC-MS or UV-Vis spectroscopy.
    • Ensure the reaction with tetrazine is performed in a inert atmosphere if necessary, as some bioorthogonal reactions can be sensitive.

FAQ 2: My biomolecule is precipitating or aggregating after modification with the NHS ester.

  • Cause: Over-modification with the hydrophobic NHS ester reagent can cause biomolecule denaturation or aggregation [1].
  • Solution:
    • Titrate the reagent. Use a lower molar excess of TCO-PEG3-CH2CONHS over the biomolecule.
    • The PEG spacer is designed to improve solubility [1]. Ensure you are using the correct product variant.
    • Perform the reaction in a suitable buffer and consider adding a mild solubilizing agent.

FAQ 3: How can I confirm the success of the initial amine coupling step?

  • Solution:
    • Use HPLC to detect the consumption of the starting biomolecule and the appearance of a new peak with a higher molecular weight.
    • Use LC-MS to directly observe the mass shift corresponding to the addition of one or more TCO-PEG3 groups.
    • A colorimetric assay can quantify the loss of primary amines post-reaction.

Experimental Workflow for Bioconjugation

The following diagram illustrates the typical two-step workflow for using TCO-PEG3-CH2CONHS to create a conjugate, integrating the monitoring techniques discussed.

Start Start Bioconjugation Step1 Step 1: Amine Coupling React TCO-PEG3-CH2CONHS with primary amines on Target Molecule Start->Step1 Monitor1 Quality Control Check HPLC or LC-MS to confirm amide bond formation Step1->Monitor1 Step2 Step 2: Bioorthogonal Click React TCO-modified Molecule with Tetrazine (Tz)-labeled Partner Monitor1->Step2 Monitor2 Reaction Monitoring UV-Vis (A350 decrease) or LC-MS for conjugate Step2->Monitor2 End Conjugate Purification & Analysis Monitor2->End

References

Understanding PEGylation and Your Reagent

Author: Smolecule Technical Support Team. Date: February 2026

To build a foundation for troubleshooting, it's helpful to understand the core components of your reagent. The table below breaks down its likely structure and function.

Component Role and Properties
TCO (Trans-Cyclooctene) A bioorthogonal handle that rapidly reacts with tetrazines via the inverse electron-demand Diels-Alder (IEDDA) reaction, enabling efficient conjugation to biomolecules like antibodies or peptides [1].
PEG3 (Polyethylene Glycol, 3 units) A short, flexible spacer that improves water solubility, reduces aggregation, and can minimize steric hindrance, potentially enhancing the efficiency of the subsequent TCO reaction [2] [3].
CH2CONHS (N-Hydroxysuccinimide Ester) An amine-reactive group that forms stable covalent bonds with primary amines (e.g., lysine residues or N-termini) on proteins, peptides, or other amine-containing molecules [4].

Common Challenges & Troubleshooting Guide

Based on the properties of the functional groups, here are potential issues and solutions you can adapt for your FAQ.

Challenge Potential Root Cause Troubleshooting Steps Preventive Measures

| Low Conjugation Efficiency | • NHS ester hydrolysis • Insufficient molar ratio • Incorrect pH | • Confirm reagent freshness • Increase reagent-to-protein ratio [4] • Ensure pH 7.5-9.0 (non-buffered amines) | • Use fresh, anhydrous DMSO • Optimize ratio small-scale [1] | | Product Precipitation/Aggregation | • Hydrophobic TCO interaction • Over-labeling on protein | • Increase salt or PEG3 spacer length [2] • Reduce reagent excess | • Use suitable buffer/pH • Test shorter PEG linkers | | Unwanted Side Reactions | • NHS reaction with buffers | • Use non-amine buffers (e.g., HEPES, phosphate) | • Avoid Tris, glycine buffers |

Scaling-Up Synthesis: Key Principles

Moving from milligram to gram scale involves more than just increasing quantities. The following workflow and principles address common scale-up challenges.

cluster_scale Scale-Dependent Parameters to Model A Define Scale-Up Goal & Criteria B Characterize Reaction (Kinetics, Heat Flow) A->B  Output: CPPs, CQAs C Design Large-Scale Process (Reactor, Mixing, Feeding) B->C  Data informs design D Establish Purification & Analytical Control Strategy C->D  Process definition P1 Mixing & Heat Transfer C->P1 P2 Mass Transfer (e.g., Dissolution) C->P2 P3 Reaction Kinetics & By-Products C->P3 E Finalize Control Strategy & Documentation D->E  Strategy validation

When scaling up, the goal is to maintain the product's Critical Quality Attributes (CQAs) by controlling the Critical Process Parameters (CPPs). The table below outlines key parameters that change with scale and how to address them [5].

Scale-Up Consideration Impact on Reaction Control Strategy

| Mixing Efficiency | In large reactors, poor mixing creates concentration gradients (e.g., of the reagent or pH adjuster), leading to inconsistent product quality and increased by-products [5]. | • Use geometric similarity in reactor design. • Maintain constant power per unit volume (P/V) or tip speed during scale-up [5]. | | Heat Transfer | The surface area-to-volume ratio decreases at larger scales, making exothermic reactions (like NHS ester coupling) harder to control, risking thermal degradation [5]. | • Model heat flow in small-scale experiments. • Use jacketed reactors with controlled coolant flow for precise temperature management. | | Mass Transfer | Dissolving solids (e.g., the PEGylated reagent) and transferring gases can become slower, affecting reaction rates and homogeneity [5]. | • Optimize agitation speed and impeller type. • Consider addition sequences and feeding strategies (e.g., slow addition of reagent solution). | | Purification | Purifying larger volumes becomes a bottleneck. The chosen method must be scalable and reproducible. | • Transition from lab-scale chromatography to tangential flow filtration (TFF) or scalable precipitation techniques. • Define clear in-process controls (IPCs) for pooling fractions. |

Analytical Methods for Quality Control

A robust control strategy is vital. This table lists key methods for characterizing your product and monitoring the reaction.

Method Purpose Applies to Scale
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm identity, assess purity, and quantify unreacted starting material [1]. R&D, QC release
NMR (Nuclear Magnetic Resonance) Quantify functionalization degree and confirm structure [1]. R&D
HPLC/UPLC with UV/FLD Detection Monitor reaction progression and purity quickly [4]. In-process control
pH Monitoring Ensure reaction proceeds at optimal rate [4]. In-process control

Experimental Protocol: Small-Scale Conjugation

This basic protocol can be a starting point for your researchers to optimize before scaling.

Objective: To conjugate TCO-PEG3-CH2CONHS to a model protein (e.g., Bovine Serum Albumin).

Materials:

  • Protein/Peptide (e.g., BSA)
  • TCO-PEG3-CH2CONHS
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0) - Ensure no primary amines!
  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
  • Purification Equipment (e.g., Desalting Column, Dialysis Membrane)

Method:

  • Preparation: Dissolve the target protein in reaction buffer to a final concentration of 1-10 mg/mL. Prepare a fresh stock solution of TCO-PEG3-CH2CONHS in anhydrous DMSO.
  • Reaction: Slowly add the TCO reagent stock to the protein solution with gentle stirring. A typical starting molar ratio is 5:1 to 20:1 (reagent:protein). Incubate the reaction mixture at room temperature for 1-2 hours [4].
  • Quenching: Stop the reaction by adding a molar excess of Tris-HCl buffer (e.g., a final concentration of 50-100 mM) and incubate for 15 minutes to hydrolyze any unreacted NHS ester.
  • Purification: Separate the conjugated protein from small molecule by-products (like hydrolyzed reagent and Tris) using a desalting column or dialysis against an appropriate storage buffer [1].
  • Analysis: Analyze the final product using LC-MS and other relevant analytical methods to determine the degree of labeling and purity [1].

I hope this structured technical overview provides a solid foundation for building your internal support documents.

References

TCO PEG3 CH2CONHS analytical characterization methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Characterization Techniques

For the TCO-PEG3-CH2CONHS molecule, characterization involves confirming the identity, purity, and stability of each component: the TCO group, the PEG spacer, and the NHS ester. The table below summarizes the key techniques.

Analyte / Property Technique Key Information & Characteristic Signals Application & Notes

| PEG Spacer (Molecular Weight, Functionalization) | ( ^1H ) NMR | PEG backbone: δ 3.6-3.7 ppm (broad multiplet). Terminal groups: chemical shifts depend on functional group [1]. | Confirms PEG chain length & conjugation efficacy. Critical: account for ( ^{13}C )-satellite peaks [1]. | | TCO Group Integrity | ( ^1H ) NMR | Olefinic protons: characteristic multiplet between δ 5.5-5.7 ppm [2]. | Verifies TCO structure & stability (no decomposition to inactive isomers). | | NHS Ester (Reactivity & Purity) | HPLC (with UV/VIS or MS) | Monitors NHS ester consumption & new product formation [2]. | Assesses purity & stability; QC before conjugation. | | Overall Identity & Purity | Mass Spectrometry (e.g., MALDI-MS, ESI-MS) | Exact mass confirmation [2] [1]. | ESI-MS can be complex for pure PEGs; MALDI often preferred [1]. | | Reaction Monitoring (TCO-Tz Ligation) | HPLC | Distinguishes between initial 1,4-DHP cycloadduct & stable pyridazine [2]. | Essential for confirming final, stable conjugate structure. |

Experimental Protocols

Protocol 1: NMR Characterization of PEG Linkers
  • Step 1: Dissolve 2-5 mg of the TCO-PEG3-CH2CONHS in 0.5 mL of deuterated solvent (e.g., CDCl(_3) or DMSO-d(_6)).
  • Step 2: Acquire a standard ( ^1H ) NMR spectrum.
  • Step 3: Identify the satellite peaks. For the main PEG backbone signal (δ ~3.6-3.7 ppm), look for two small, symmetrical triplets located ~70 Hz (or ~0.12 ppm at 600 MHz) on either side. Their combined integration will be about 1.1% of the main peak [1].
  • Step 4: Use the integral of the terminal group protons (e.g., TCO olefinic protons, NHS ester methylene protons), not the satellite peaks, to calculate functionalization efficiency.
Protocol 2: Oxidation of DHP to Stable Pyridazine

The inverse-electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine initially forms a metastable 1,4-dihydropyridazine (DHP), which must be oxidized to a stable pyridazine for many applications [2].

  • Step 1: Perform the IEDDA reaction. Conjugate your TCO-PEG3-CH2CONHS construct with a tetrazine-containing molecule in an aqueous buffer (≥95% water content is critical) [2].
  • Step 2: Heat the mixture. Incubate the reaction mixture at 60°C for 10 minutes in the presence of air. This catalyst-free method uses dissolved oxygen as the oxidant [2].
  • Step 3: Monitor conversion. Use analytical HPLC to confirm the conversion of the DHP intermediate (retention time, Rt1) to the stable pyridazine product (Rt2). This oxidation is crucial for in vivo stability [2].

Troubleshooting Guide & FAQs

Q1: My HPLC analysis after the TCO-tetrazine reaction shows two closely eluting peaks. What are they?

  • A: These are likely the reduced 1,4-dihydropyridazine (DHP) and the oxidized pyridazine cycloadducts. This mixture is a normal initial outcome of the IEDDA reaction. To drive the conversion to the single, stable pyridazine form, apply the oxidation protocol (heating at 60°C in aqueous solution). Monitor the transformation by HPLC [2].

Q2: My ( ^1H ) NMR spectrum shows unexpected small peaks near the large PEG signal. Is my product impure?

  • A: Not necessarily. These are most likely ( ^{13}C )-satellite peaks, a natural feature of PEG polymers in NMR, and not impurities. To confirm, remember they are symmetrical and ~70 Hz from the main peak. Using a ( ^{13}C )-decoupled NMR pulse sequence will make these satellites disappear, confirming their origin [1].

Q3: The conjugation efficiency of my TCO linker to a protein is low. What could be the reason?

  • A: Consider these factors:
    • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis by moisture. Ensure the reagent is fresh, stored properly (desiccated, at -20°C), and reactions are set up in anhydrous conditions or organic solvents like DMF or DMSO before adding to aqueous buffers.
    • TCO Instability: The TCO group can isomerize to the less reactive cis-cyclooctene. Confirm the integrity of the TCO group by NMR before use.
    • Solubility: While PEG improves solubility, ensure the linker is fully dissolved before conjugation.

Workflow Diagrams

Below is a workflow diagram summarizing the key steps for characterizing TCO-PEG3-CH2CONHS and troubleshooting common issues.

start Start: Characterize TCO-PEG3-CH2CONHS nmr 1H NMR Analysis start->nmr hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr_satellites Check for 13C-satellite peaks near δ 3.6-3.7 ppm nmr->nmr_satellites hplc_peaks Two peaks after TCO-Tz reaction? hplc->hplc_peaks nmr_confirm Use 13C-decoupled NMR for confirmation nmr_satellites->nmr_confirm hplc_heat Heat mixture at 60°C for 10 min in aqueous solution hplc_peaks->hplc_heat

The following diagram illustrates the specific chemical conversion from the initial DHP cycloadduct to the stable pyridazine, which is critical for ensuring the success of your bioconjugation.

TCO TCO Molecule DHP 1,4-Dihydropyridazine (DHP) (Metastable) TCO->DHP IEDDA Reaction Tz Tetrazine (Tz) Tz->DHP Pyridazine Pyridazine (Stable Conjugate) DHP->Pyridazine Oxidation Heat at 60°C in Aqueous Solution

References

Fundamental Principles of PEG Spacer Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The core function of a PEG spacer is to connect a functional group (like the TCO for bioorthogonal conjugation) to your molecule of interest, minimizing steric hindrance and improving aqueous solubility [1]. The optimization goal is to find the spacer length that provides the best balance for your specific application.

The primary principles to consider are:

  • Steric Shielding: Longer PEG chains can create a dense, hydrophilic cloud that may reduce cellular uptake and shield the active part of the molecule from interacting with its target [2] [3].
  • Binding Affinity: The length of the spacer can directly impact the molecule's ability to bind to its target. A spacer that is too short may not provide sufficient separation, while one that is too long can potentially reduce binding affinity [4] [5].
  • Pharmacokinetics: Longer PEG chains generally increase hydrodynamic volume and improve solubility, which can lead to prolonged circulation half-life and reduced renal clearance [3] [6].

Experimental Data & Optimization Guidelines

The table below summarizes findings from recent studies on how PEG spacer length affects biological activity.

Molecule / System PEG Lengths Tested (DP/Units) Key Findings on Optimal Length Citation
Cationic Polymer (mRNA Delivery) Varying PEG lengths (DPOEG 1 to ≥12) DPOEG ≤ 4: Maintained high mRNA transfection efficacy. DPOEG ≥ 12: Marked decrease in efficacy due to reduced cellular uptake. [2]
GRPR-Targeting Radiotracer ([99m]Tc-DB1 mimics) PEG2, PEG3, PEG4 All spacers resulted in comparable, single-digit nanomolar affinity for the GRPR. Influence on biodistribution was minor. [4]
GRPR-Targeting Radiotracer (68Ga-NOTA-PEGn-RM26) PEG2, PEG3, PEG4, PEG6 All showed similar high tumor uptake. PEG3 showed a slight advantage with lower liver uptake, improving tumor-to-background contrast. [5]
Bispecific Antibody (S-Fab) 20 kDa PEG polymer Conjugation of a 20 kDa PEG polymer increased the plasma half-life of the antibody by 12-fold, significantly improving its antitumor efficacy in vivo. [6]

Troubleshooting Common Problems

Here are solutions to frequently encountered issues during PEG spacer optimization:

  • Problem: Reduced binding affinity or biological activity after adding a PEG spacer.

    • Solution: This often indicates excessive steric shielding. Test a shorter PEG spacer (e.g., PEG2 or PEG3 instead of PEG4). Ensure the conjugation chemistry does not interfere with the active site [2] [5].
  • Problem: Poor solubility or aggregation of the conjugate.

    • Solution: This suggests the PEG chain is too short or too low density. Use a longer PEG spacer (e.g., PEG4 instead of PEG2) or a higher molecular weight PEG polymer to enhance solubility and steric stabilization [3] [6].
  • Problem: Rapid clearance in vivo, leading to short half-life.

    • Solution: Incorporate a longer PEG chain (e.g., >10 units or a 20 kDa polymer). The increased hydrodynamic size reduces renal filtration and can improve pharmacokinetics [3] [6].
  • Problem: Unwanted immune recognition or complement activation.

    • Solution: This is a known risk with PEGylated constructs. Consider using lower molecular weight PEGs or exploring PEG alternatives. The surface density and conformation of PEG also play a critical role [3].

Experimental Workflow for Optimization

The following diagram outlines a systematic workflow for testing and selecting the optimal PEG spacer length for your application.

Start Define Application Goal Synthesize Synthesize Conjugate Series with Different PEG Lengths Start->Synthesize TestInVitro In Vitro Characterization Synthesize->TestInVitro A1 • Binding Affinity (IC₅₀) • Cell Uptake • Solubility TestInVitro->A1 TestInVivo In Vivo Evaluation A1->TestInVivo A2 • Pharmacokinetics (t½) • Biodistribution • Efficacy TestInVivo->A2 Analyze Analyze Data & Select Lead Candidate A2->Analyze Optimize Fine-tune & Finalize Analyze->Optimize

The typical experimental process involves:

  • Defining the primary goal (e.g., maximizing target affinity vs. extending half-life).
  • Synthesizing a small library of conjugates with systematically varying PEG lengths (e.g., PEG2, PEG3, PEG4) [4] [5].
  • Performing in vitro tests to assess binding affinity, cellular uptake, and solubility [2] [4].
  • Evaluating top candidates in vivo to analyze pharmacokinetics, biodistribution, and ultimate therapeutic or diagnostic efficacy [5] [6].
  • Selecting the lead candidate based on the integrated data and fine-tuning the formulation.

Key Recommendations

  • Start with Short Spacers: For new applications, begin testing with shorter, mini-PEG spacers (PEG2 to PEG4). Research often shows these are sufficient to improve solubility without significantly harming binding affinity [4] [5].
  • Balance is Critical: The "optimal" length is a compromise. A PEG3 spacer often provides a good starting point, offering a balance between reduced steric hindrance and beneficial pharmacokinetic modulation [5].
  • Consider Your Application:
    • For intracellular delivery (e.g., mRNA transfections), shorter PEGs (≤ 4 units) are often superior to avoid inhibiting cellular uptake [2].
    • For improving the half-life of proteins or antibodies, longer PEG chains (e.g., 20 kDa polymers) can be highly effective [3] [6].

References

TCO PEG3 CH2CONHS vs TCO-PEG3-acid reactivity

Author: Smolecule Technical Support Team. Date: February 2026

TCO-PEG3 Reagents Overview

The table below summarizes the key characteristics of commonly available TCO-PEG3 reagents for your reference.

Reagent Name Reactive Group Primary Target Coupling Conditions Key Applications
TCO-PEG3-acid [1] [2] [3] Carboxylic Acid Primary Amines Requires activators (e.g., EDC, HATU) [1] PROTAC synthesis [3]; forming stable amide bonds [1]
TCO-PEG3-CH2-aldehyde [4] [5] Aldehyde N/A (Information missing from search results) N/A (Information missing from search results) Cleavable ADC linker synthesis [4] [5]
TCO-PEG3-maleimide [6] Maleimide Free Thiols (Cysteine residues) Mild, aqueous conditions; no activator needed [6] Bioconjugation with proteins/antibodies [6]
TCO-PEG3-DBCO [7] DBCO Azides Copper-free click chemistry (SPAAC) [7] Dual-labeling strategies; linking TCO and azide-bearing molecules [7]

General Properties and Reactivity Context

  • Core TCO Reactivity: All TCO-PEG3 reagents share the same trans-cyclooctene (TCO) group. This group undergoes a very fast, bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine (Tz) groups [1] [4] [2]. This is the key "click" reaction common to all these compounds.
  • PEG Spacer: The triethylene glycol (PEG3) spacer improves water solubility, reduces steric hindrance, and increases the distance between conjugated molecules, which can enhance binding efficiency [7].
  • Stability Consideration: The TCO group has a short half-life because it can naturally isomerize into the less reactive cis-cyclooctene (CCO). Therefore, these reagents are not recommended for long-term storage [1].

Suggested Experimental Approach for Comparison

To objectively compare the performance of TCO-PEG3-acid and TCO-PEG3-CH2CONHS, you could design an experiment focusing on conjugation efficiency. The workflow below outlines the key steps for a model study using a small molecule or protein.

A Step 1: Conjugate to Amine-Containing Molecule (e.g., Lysine residue, model peptide) B TCO-PEG3-acid A->B C TCO-PEG3-CH2CONHS (NHS Ester) A->C D Step 2: Purify Conjugates B->D C->D E Step 3: React with Tetrazine-Dye D->E F Step 4: Analyze & Compare E->F G Metrics: - Reaction Yield (HPLC/LCMS) - Conjugation Efficiency (UV-Vis/MS) - Reaction Kinetics with Tz F->G

Research Applications and Trends

The search results highlight that TCO-based reagents are pivotal in advanced therapeutic strategies:

  • Prodrug Activation: TCO-caged prodrugs can be activated by tetrazine via a "click-to-release" mechanism. This strategy enables highly selective cancer therapy by activating drugs only at the tumor site [8] [9].
  • Artificial Receptor Targeting: Tetrazine groups can be metabolically engineered onto cancer cell surfaces. TCO-conjugated probes or drugs then specifically target these cells, creating a powerful targeting system not reliant on natural receptors [9].

References

TCO PEG3 CH2CONHS vs TCO-PEG3-amine efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property and Function Comparison

The table below summarizes the key characteristics of TCO-PEG3-amine and TCO-PEG3-acid to highlight their differences and appropriate applications.

Feature TCO-PEG3-amine TCO-PEG3-acid
Reactive Group Amine (-NH₂) [1] [2] [3] Carboxylic acid (-COOH) [4]
Primary Target Carboxyl groups (with activators like EDC), NHS esters [1] [2] Primary amine groups (with activators like EDC or HATU) [4]
Conjugation Chemistry Forms amide bonds by reacting with activated carboxyl groups [1] [2] Forms amide bonds by reacting with primary amines [4]
Common Applications Modification of biopolymers, peptides, and magnetic beads [1] Used as a PEG linker for conjugation [4]
Molecular Weight 372.5 g/mol [1] [3] Information not specified in search results
Purity >95% [1] or ≥99% [3] Information not specified in search results

The TCO-Tetrazine Reaction and Conjugation Workflow

Both compounds share a core function: they participate in the bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) group [5] [4] [6]. This is one of the fastest known bioorthogonal reactions and is widely used in bioconjugation for labeling proteins [7] [8], constructing antibody-drug conjugates (ADCs) [5], and in diagnostics [3].

The key difference lies in how they are connected to the molecule of interest (e.g., a protein, drug, or surface). The following diagram illustrates the two distinct conjugation pathways.

G A Molecule A (e.g., Protein with -COOH) E Activation Required (EDC, NHS) A->E  Path A: Amine Coupling B Molecule A (e.g., Protein with -NH₂) D TCO-PEG3-acid B->D  Path B: Acid Coupling C TCO-PEG3-amine F Conjugated Molecule A (TCO-functionalized) C->F G Conjugated Molecule A (TCO-functionalized) D->G E->C H Tetrazine-labeled Molecule B F->H IEDDA Click Reaction G->H I Final Bioconjugate H->I

Key Considerations for Efficiency

While direct efficiency data is unavailable, the search results highlight critical factors that influence the performance of both reagents:

  • Reaction Speed of IEDDA: The TCO-Tetrazine reaction is exceptionally fast, with second-order rate constants that can reach up to 10⁴ M⁻¹·s⁻¹ at room temperature and physiological pH [7] [4]. This high speed is a major efficiency advantage for both TCO-PEG3-amine and TCO-PEG3-acid in the final conjugation step.
  • Stability of the TCO Group: A crucial factor for efficiency is the stability of the trans-cyclooctene (TCO) group. It has a short half-life and can spontaneously isomerize to the less reactive cis-cyclooctene (CCO), losing its ability to react with tetrazine [2] [4]. This means neither reagent is recommended for long-term storage, and their efficiency will depend heavily on being used when fresh.
  • Solubility: The hydrophilic PEG spacer in both compounds enhances their solubility in aqueous media [1], which is critical for reactions in biological environments.

Experimental Protocol for Protein Labeling

A research paper provides a robust experimental protocol for site-specific protein conjugation using TCO chemistry, which can be adapted for either reagent [8]. The general workflow is as follows:

  • Functionalize the Protein: A purified protein with a unique cysteine residue is reacted with either:
    • TCO-PEG3-maleimide to introduce the TCO group directly onto the protein [8].
  • Purify: Remove excess unreacted TCO reagent from the functionalized protein.
  • Conjugate via IEDDA: React the TCO-functionalized protein with the molecule of interest (e.g., a fluorochrome, drug, or antibody fragment) that has been labeled with a tetrazine group. The study found that using a 1.0 to 1.5 molar excess of the tetrazine reagent was sufficient to achieve approximately 80% conjugation efficiency within a short time at room temperature [8].
  • Purify and Analyze: Isolate the final conjugate, for example, by size-exclusion chromatography, and verify the product using SDS-PAGE or other analytical methods [8].

Conclusion and Research Guidance

For researchers, the choice between TCO-PEG3-amine and TCO-PEG3-acid is not about a fundamental difference in the speed of the final TCO-Tetrazine click reaction, but about which one is chemically compatible with your target molecule.

  • Choose TCO-PEG3-amine if you need to attach the TCO handle to a molecule that has an accessible carboxylic acid (-COOH) group.
  • Choose TCO-PEG3-acid (or its activated NHS ester, TCO-PEG3-CH2CONHS) if you need to attach the TCO handle to a molecule that has an accessible primary amine (-NH₂) group.
  • Consulting Product Sheets: Reputable suppliers often provide detailed documentation, including protocols and sometimes kinetic data.
  • Designing a Pilot Experiment: The most reliable way to determine efficiency in your system is to run a small-scale pilot conjugation and analyze the yield using HPLC or SDS-PAGE.

References

TCO vs. DBCO Linkers: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of the click chemistry reactions that TCO and DBCO linkers participate in.

Feature TCO (trans-Cyclooctene) DBCO (Dibenzocyclooctyne)
Reaction Type Inverse Electron Demand Diels-Alder (IEDDA) [1] [2] [3] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4] [2] [5]
Reaction Partner Tetrazine (Tz) [1] [3] Azide [4] [5]
Key Characteristic Extremely fast kinetics [4] [3]; often called the fastest bioorthogonal reaction [3] Catalyst-free reaction with azides; good balance of reactivity and stability [4] [6] [5]
Primary Applications Pretargeted imaging & therapy, "click-to-release" prodrugs, live-cell labeling [4] [2] [3] Biomolecule conjugation, ADC development, protein labeling, chemical biology [7] [4] [2]

Critical Consideration: The Biological Impact of Conjugation Chemistry

A crucial factor in selecting a linker, often overlooked, is how the conjugation chemistry itself interacts with biological systems, particularly the immune system. Recent research highlights that even "bioorthogonal" chemistries are not biologically innocent [8].

The diagram below illustrates how two common conjugation chemistries can inadvertently activate the complement system, leading to changed biodistribution and toxicity.

G cluster_DBCO DBCO-Azide Chemistry cluster_Maleimide Thiol-Maleimide Chemistry Start Choice of Conjugation Chemistry DBCO1 Hydrophobic DBCO moiety on nanoparticle surface Start->DBCO1 Maleimide1 Free maleimide group in circulation Start->Maleimide1 DBCO2 Causes antibody aggregation on nanoparticle surface DBCO1->DBCO2 DBCO3 Activates complement system via surface aggregates DBCO2->DBCO3 BiologicalImpact Biological Consequences: • Altered biodistribution • Increased lung uptake • Toxicity (e.g., thrombocytopenia) DBCO3->BiologicalImpact Maleimide2 Reacts with albumin in plasma Maleimide1->Maleimide2 Maleimide3 Forms clustered albumin complexes Maleimide2->Maleimide3 Maleimide4 Activates complement system via albumin clusters Maleimide3->Maleimide4 Maleimide4->BiologicalImpact

Key findings from this study include [8]:

  • DBCO-Azide Chemistry: The hydrophobicity of the DBCO group can cause antibodies to aggregate specifically on the nanoparticle surface. These aggregates are recognized by the complement system, leading to off-target effects.
  • Thiol-Maleimide Chemistry: The maleimide group can react non-specifically with thiol groups in albumin found in plasma. The resulting "clustered albumin" becomes a target for complement attack.
  • Consequences: This unintended complement activation can cause dramatic changes in biodistribution (e.g., up to 140-fold increased uptake in lung phagocytes) and toxicities like a significant drop in platelet count [8].

Guidance for Experimental Design and Evaluation

When planning your experiments, consider the following protocols and strategies derived from the literature.

  • For Kinetic Characterization: You can use assays that monitor the disappearance of tetrazine (for TCO) or azide (for DBCO) signals. Ultraviolet-visible (UV-vis) spectroscopy is commonly employed, as the IEDDA reaction between TCO and tetrazine causes a distinct shift in the tetrazine absorption peak, allowing for real-time kinetic monitoring [2]. Fluorescence quenching or activation assays can also be highly sensitive.

  • For Evaluating Biological Performance: The study on complement activation provides a methodology [8]. Key steps include:

    • Conjugate Formation: Create your model nanoparticle (e.g., liposome) and conjugate the targeting antibody using both TCO-tetrazine and DBCO-azide chemistries.
    • In Vitro Plasma Incubation: Incubate the conjugates in human or mouse plasma and assess complement activation (e.g., by measuring C3a or SC5b-9 levels using ELISA).
    • In Vivo Biodistribution: Administer the conjugates to animal models (both healthy and with relevant disease models) and quantitatively analyze organ uptake, paying special attention to the lungs and liver.
  • Strategies to Mitigate Issues: The same research [8] also proposed solutions. For DBCO-based linkers, using more hydrophilic PEG spacers can reduce the hydrophobic interactions that drive aggregation. When using maleimide chemistry, "capping" free maleimide groups after conjugation with a small thiol molecule (like cysteine) can prevent unwanted reactions with plasma albumin.

References

TCO PEG3 CH2CONHS vs BCN click chemistry reagents

Author: Smolecule Technical Support Team. Date: February 2026

Overview of TCO and BCN Reagents

TCO (trans-cyclooctene) and BCN (bicyclo[6.1.0]nonyne) are both used in bioorthogonal click chemistry, but they belong to different reaction classes and have distinct characteristics.

The table below summarizes their core features:

Feature TCO Reagents BCN Reagents
Reaction Type Inverse Electron-Demand Diels-Alder (IEDDA) with tetrazines [1] [2] [3] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azides [4] [5]
Primary Partner Tetrazine (Tz) Azide (N₃)
Key Characteristic Extremely fast kinetics; enables "click-to-release" applications [1] [3] Good balance of stability and reactivity; metal-free [4] [5]
Example Reagent TCO-PEG3-CH2CONHS (a TCO with a hydrophilic PEG spacer and an NHS ester for conjugating to amines) [2] BCN-PEG4-SPA (a BCN with a PEG spacer and a succinimidyl ester for conjugating to amines) [6]

Stability and Performance Data

A 2025 comparative study assessed the stability of common click handles, including BCN and a TCO derivative, across various conditions relevant to biological experiments [4]. The key findings are summarized below. Note that "TCO 12" in the study is a specific TCO derivative, and its behavior may not be identical to "TCO PEG3 CH2CONHS," though it is indicative of the TCO class.

Condition BCN Stability TCO Stability Key Insight
Acidic pH (e.g., 2.5) Moderately Stable Less Stable TCO handles are more susceptible to decomposition in acidic environments [4].
Basic pH (e.g., 9.5) Stable Stable Both handles show good stability under basic conditions [4].
Reducing Agents (TCEP, DTT) Stable Less Stable BCN showed superior stability against common reducing agents like TCEP, which is often used to reduce disulfide bonds in proteins [4].
CuAAC Cocktail Unstable Unstable Both are incompatible with copper-catalyzed click reaction conditions [4].
Long-Term Storage (4 weeks) Significant degradation Significant degradation The study recommends that both BCN and TCO-based reagents be prepared immediately before use [4].

Experimental Workflow from Literature

To illustrate how these reagents are applied in practice, the diagram below outlines a protocol for studying protein thiol redox state using TCO-based click PEGylation, as described in a 2019 research paper [3].

Protein Sample Protein Sample Alkylate Free Thiols\n(NEM) Alkylate Free Thiols (NEM) Protein Sample->Alkylate Free Thiols\n(NEM) Step 1 Reduce Oxidized Thiols\n(TCEP) Reduce Oxidized Thiols (TCEP) Alkylate Free Thiols\n(NEM)->Reduce Oxidized Thiols\n(TCEP) Step 2 Label New Thiols\n(TCO-PEG3-Mal) Label New Thiols (TCO-PEG3-Mal) Reduce Oxidized Thiols\n(TCEP)->Label New Thiols\n(TCO-PEG3-Mal) Step 3 Click PEGylation\n(Tz-PEG5) Click PEGylation (Tz-PEG5) Label New Thiols\n(TCO-PEG3-Mal)->Click PEGylation\n(Tz-PEG5) Step 4 Analyze by\nWestern Blot Analyze by Western Blot Click PEGylation\n(Tz-PEG5)->Analyze by\nWestern Blot Step 5 TCO-PEG3-Mal TCO-PEG3-Mal Tz-PEG5 Tz-PEG5

This protocol leverages the fast kinetics and bioorthogonality of the TCO-Tz reaction to achieve a mass shift for oxidized proteins, detectable via Western blot [3]. A similar workflow could be designed for BCN, where it would be conjugated to a protein and later reacted with an azide-modified PEG.

How to Choose for Your Application

Here is a guide to selecting the right reagent based on your experimental goals:

  • Choose TCO-based reagents (like this compound) if:

    • Your priority is the fastest possible reaction kinetics [1] [3].
    • You are working with a tetrazine partner.
    • Your application involves "click-to-release" systems, such as in prodrug activation [1].
    • You can manage the shorter shelf-life and avoid exposure to acidic conditions and reducing agents [4].
  • Choose BCN-based reagents if:

    • You need to react with an azide partner in a metal-free context [5].
    • Your experimental workflow involves reducing agents (like TCEP or DTT), as BCN shows better stability in these conditions [4].
    • You require a good balance of reactivity and handle stability for your application [4].

Suggestions for Further Investigation

Since a direct head-to-head comparison of your specific compounds is not available in the public literature, I suggest you:

  • Contact Supplier Technical Teams: Companies like Click Chemistry Tools, TCI Chemicals, or Biopharma PEG often have in-house technical data and may provide application notes or stability charts upon request.
  • Consult Specialized Reviews: Look for recent review articles on bioorthogonal chemistry or radiochemistry, as they often discuss the relative merits and limitations of different reagents in context [7].

References

TCO PEG3 CH2CONHS kinetic studies tetrazine reaction

Author: Smolecule Technical Support Team. Date: February 2026

The TCO-Tetrazine "Click" Reaction

The reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is an Inverse Electron-Demand Diels-Alder (IEDDA) reaction, renowned in bioorthogonal chemistry for its fast kinetics and biocompatibility [1] [2]. The general mechanism is summarized below:

G Tz Tetrazine (Tz) Intermediate Tetraazabarrelene Intermediate Tz->Intermediate Inverse-Electron-Demand Diels-Alder (IEDDA) TCO TCO TCO->Intermediate Product Pyridazine Linkage + N₂ Intermediate->Product Retro-Diels-Alder

Key Factors Influencing Reaction Kinetics

The rate of the TCO-Tetrazine reaction is not fixed for a single molecule but is highly tunable. The table below outlines the primary factors that determine the second-order rate constant (k₂).

Factor Effect on Reactivity Underlying Principle & Examples
TCO Strain & Stability Increased ring strain = higher reactivity, but may reduce stability [2]. TCO is much more reactive than cis-cyclooctene (CCO). Highly strained derivatives (d-TCO, s-TCO) exist but can be less stable in biological environments [2] [3].
Tetrazine Electronics Electron-withdrawing groups (EWGs) on tetrazine = higher reactivity [2] [4]. EWGs (e.g., -CF₃, -CN) lower the energy of the tetrazine's LUMO, narrowing the energy gap with the TCO's HOMO and accelerating the reaction [2].
Tetrazine Sterics Smaller substituents on tetrazine = higher reactivity [2]. Monosubstituted H-Tetrazines can be ~70 times more reactive than methyl- or phenyl-substituted variants due to reduced steric hindrance [2].
Solvent Effects Reactivity is often significantly higher in aqueous buffer than in organic solvent [4]. Polar protic solvents can accelerate the reaction. One study found rate constants in buffer were about 100 times higher than in acetonitrile [4].

Available Data on TCO-PEG3-CH2CONHS

While kinetic data is missing, the commercial source for TCO-PEG3-CH2CONHS (AxisPharm, Cat# AP10040) provides its structural information [5]. The "CONHS" group is an N-hydroxysuccinimide (NHS) ester, making the molecule amine-reactive for bioconjugation. The PEG3 spacer improves water solubility and reduces steric hindrance.

How to Determine the Kinetic Rate Constant

Since published data is lacking, you can experimentally determine the second-order rate constant (k₂) using a established stopped-flow spectrophotometry method [4]. The workflow is as follows:

G A Prepare reactant solutions in buffer (DPBS, pH 7.4) B Load TCO and Tetrazine solutions into stopped-flow instrument A->B C Rapidly mix and track reaction via tetrazine fluorescence/absorbance B->C D Fit data to pseudo-first-order model to obtain k₂ (M⁻¹s⁻¹) C->D

Detailed Protocol:

  • Preparation: Dissolve your TCO-PEG3-CH2CONHS and the chosen tetrazine derivative in Dulbecco's Phosphate Buffered Saline (DPBS) or another relevant aqueous buffer at pH 7.4 [4].
  • Experimental Setup: Use a stopped-flow spectrophotometer to ensure rapid mixing and real-time monitoring. The reaction is typically carried out at 37°C to simulate physiological conditions [4].
  • Data Collection: The reaction is monitored by the characteristic decrease in tetrazine fluorescence or absorbance (typically around 520-530 nm) as it consumes during the reaction [4].
  • Kinetic Analysis: Under pseudo-first-order conditions with an excess of TCO, the decay curve is fitted to an exponential model. The observed rate constant (k_obs) is plotted against the TCO concentration, and the slope of this line gives the second-order rate constant, k₂ [4].

References

TCO PEG3 CH2CONHS compared to other TCO PEG linkers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of TCO PEG Linkers

The table below summarizes key characteristics of various TCO PEG linkers based on the information available. Please note that "TCO PEG3 CH2CONHS" was not found in the search results; a linker with a carboxylic acid group (CH2CO2H) is shown for a close comparison.

Linker Name Reactive Group PEG Length Key Features & Applications Reactivity / Performance Data
TCO-PEG3-CH2CO2H [1] Carboxylic Acid 3 units Bears an acid group for conjugation with amine functional groups; used to form complex bioconjugates [1]. Fast bioorthogonal reaction with tetrazine; specific rate constant not provided for this compound [1].
TCO-PEG3-CH2-aldehyde [2] Aldehyde 3 units Used for bio-conjugation; aldehyde group reacts with amines or hydrazines [2]. Information limited; relies on high reactivity of TCO-tetrazine [3].
TCO-PEG4-TCO [4] NHS Ester (implied) 4 units Short, non-PEGylated spacer (PEG0) and longer PEG12 spacer also studied; used for modifying monoclonal antibodies [4]. In vivo, pretargeting with PEG4 linker followed by tetrazine injection induced a fluorescent signal two times lower than with the PEG0 linker [4].
TCO-PEG12-TCO [4] NHS Ester (implied) 12 units Longer PEG spacer; used for modifying monoclonal antibodies [4]. Similar to PEG4, in vivo performance was lower than the non-PEGylated (PEG0) linker [4].
TCO-OH (equatorial) [1] Hydroxyl N/A (No PEG) A basic TCO building block without a PEG spacer [1]. Serves as a reactivity reference; specific data not provided in results.

Key Experimental Findings and Protocols

The search results highlight critical experimental data regarding the performance of TCO PEG linkers, particularly when conjugated to antibodies.

  • Mechanism of TCO Inactivation: A key study found that when TCO is directly conjugated to monoclonal antibodies via standard amine-coupling, up to 90% of the TCO moieties can become non-reactive [5]. Evidence suggests this is not due to isomerization or steric hindrance from the cycloaddition itself, but rather because the hydrophobic TCO group gets masked by interacting with hydrophobic domains on the antibody [5].
  • Role of PEG Linkers: Introducing TCO via a hydrophilic PEG linker can prevent this masking. A dual bioorthogonal approach (first decorating the antibody with azide, then conjugating with DBCO-PEG-TCO) resulted in a more than 5-fold enhancement in functional TCO density on antibodies without significantly affecting binding affinity [5].
  • In Vivo Performance vs. PEG Length: Contrary to the in vitro reactivity benefit, one in vivo study on pretargeting in cancer models found that antibodies modified with PEG4 and PEG12 linkers produced a fluorescent signal two times lower than those modified with a non-PEGylated linker (PEG0) [4]. This indicates that while PEG linkers improve functional TCO loading, the optimal length for in vivo application requires careful balancing.

Experimental Workflow for Conjugation and Evaluation

The following diagram illustrates a common and effective experimental workflow for evaluating TCO PEG linkers, based on methodologies described in the search results.

Antibody\nAzide Modification Antibody Azide Modification Conjugation with\nDBCO-PEG-TCO Conjugation with DBCO-PEG-TCO Antibody\nAzide Modification->Conjugation with\nDBCO-PEG-TCO Evaluate Functional TCO Evaluate Functional TCO Conjugation with\nDBCO-PEG-TCO->Evaluate Functional TCO Assess Binding Affinity Assess Binding Affinity Evaluate Functional TCO->Assess Binding Affinity Reaction with\nTetrazine Probe Reaction with Tetrazine Probe Evaluate Functional TCO->Reaction with\nTetrazine Probe In Vitro/Vivo\nPretargeting In Vitro/Vivo Pretargeting Assess Binding Affinity->In Vitro/Vivo\nPretargeting TCO PEG Linker TCO PEG Linker TCO PEG Linker->Conjugation with\nDBCO-PEG-TCO Tetrazine Probe Tetrazine Probe Tetrazine Probe->In Vitro/Vivo\nPretargeting

Detailed Protocol Steps:

  • Antibody Azide Modification: First, decorate the target biomolecule (e.g., a monoclonal antibody) with azide groups. This can be done using standard amine-reaction protocols with an NHS-ester azide reagent [5].
  • Conjugation with DBCO-PEG-TCO: React the azide-modified antibody with a heterobifunctional DBCO-PEG-TCO linker. The DBCO group undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) with the azide, which is mutually orthogonal to the TCO-tetrazine reaction [5].
  • Evaluate Functional TCO Density:
    • Total TCO: Use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to determine the total number of TCO moieties conjugated per antibody [5] [4].
    • Reactive TCO: Incubate the conjugate with an excess of a tetrazine-modified fluorophore (e.g., tetrazine-Oregon Green 488). Measure the absorbance or fluorescence after complete reaction to determine the proportion of TCOs that are functionally accessible [5].
  • Assess Binding Affinity: Perform an indirect competitive cell binding assay to ensure the conjugation process has not impaired the antibody's ability to bind its target. The equilibrium dissociation constant (KD) should be compared to that of the unmodified antibody [5].
  • In Vitro/Vivo Pretargeting Evaluation:
    • In Vitro: Incubate the TCO-functionalized antibody with target cells, wash, and then add a tetrazine-modified probe (fluorophore, radiolabel, nanoparticle). Analyze using flow cytometry or confocal microscopy [5] [4].
    • In Vivo: Administer the TCO-antibody to an animal model, allow time for biodistribution and clearance, then administer the tetrazine probe. Use imaging (e.g., fluorescence, PET) to evaluate targeting efficiency and signal contrast [4].

Conclusion and Research Implications

The selection of a TCO PEG linker involves critical trade-offs. While PEG linkers are essential for maintaining the reactivity of TCO moieties on antibodies by preventing hydrophobic masking, their length must be optimized for the specific application [5].

  • For maximizing the functional density of TCO on a biomolecule like an antibody, using a PEG linker (e.g., PEG3) is highly advantageous over a direct conjugate [5].
  • For in vivo pretargeting applications, the optimal PEG length is not necessarily the longest. One study identified a non-PEGylated linker as the best candidate, though this likely depends on the specific antibody, target, and TCO derivative used [4].

References

Understanding TCO Reagents and Bioorthogonal Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Trans-cyclooctene (TCO) reagents are prized in bioorthogonal chemistry for their rapid reaction with tetrazines via the inverse electron demand Diels-Alder (IEDDA) reaction, which is fast and biocompatible, making it suitable for in vivo applications like pretargeted imaging and therapy [1] [2].

The reagent "TCO-PEG3-CH2CONHS" functions as a heterobifunctional linker:

  • The TCO group reacts with tetrazines.
  • The PEG3 spacer improves water solubility and reduces steric hindrance.
  • The NHS ester (N-hydroxysuccinimide ester) reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds [3].

Stability and Performance Comparison of TCO Reagents

The stability and reactivity of TCO reagents are critically influenced by their molecular structure. The table below compares different generations of TCO reagents, which provides context for understanding the potential profile of a PEG3-based TCO.

Reagent Type Key Structural Feature Reported Stability Reactivity (k₂ with Tetrazine) Key Advantages & Limitations

| First-Generation TCO (e.g., TCO-PEG4-TFP Ester) [4] | Basic TCO with flexible PEG spacer | Stability in aqueous media is a key concern for NHS esters; TFP ester offers better hydrolytic stability than standard NHS [4]. | Varies with tetrazine; generally fast. | • Proven, widely used • Susceptible to isomerization to less reactive cis-form [1] | | Conformationally Strained d-TCO (dioxolane-fused) [1] | Cis-fused dioxolane ring locks TCO in a high-energy conformation | • Stable in aqueous solution & blood serum • Stable in presence of thiols (30 mM) • Bench-stable solid [1] | 366,000 M⁻¹s⁻¹ (in pure water, with a specific tetrazine) [1] | • High reactivityEnhanced stabilityImproved aqueous solubility • Diastereoselective synthesis [1] | | Conformationally Strained s-TCO (cyclopropane-fused) [1] | Cis-fused cyclopropane ring imposes extreme strain | • Moderate stability to storage • Isomerizes in high thiol concentrations (30 mM) • Requires cold storage [1] | 3,300,000 M⁻¹s⁻¹ (in water, the fastest reported) [1] | Ultra-fast reactivityLimitations: Lower stability, hydrophobic, non-stereoselective synthesis [1] |

Experimental Protocols for Assessing Stability and Reactivity

To evaluate a TCO reagent's suitability for in vivo use, researchers typically conduct the following experiments. The workflow for this testing process can be visualized as follows:

Start Start Stability Assessment Step1 Serum Stability Incubation Start->Step1 Step2 Thiol Stability Incubation Step1->Step2 Step3 Storage Stability Monitoring Step2->Step3 Step4 Reactivity Kinetics Measurement Step3->Step4 Step5 In Vivo Validation Step4->Step5

1. Serum Stability Assay

  • Objective: To determine the reagent's half-life in biologically relevant media.
  • Protocol: Incubate the TCO reagent (e.g., at 37°C) in mouse, rat, or human blood serum. At predetermined time points, remove aliquots and quantify the remaining intact TCO using analytical techniques like LC-MS or HPLC. The rate of isomerization to the inactive cis-cyclooctene (CCO) or other degradation products is measured [1].

2. Thiol Stability Assay

  • Objective: To assess stability against nucleophilic thiols present in vivo (e.g., glutathione, serum albumin).
  • Protocol: Incubate the TCO reagent with a buffered solution containing a high concentration of thiols (e.g., 30 mM glutathione). Monitor the loss of the TCO reactant over time using HPLC or NMR to ensure it does not undergo rapid decomposition [1].

3. Storage and Solution Stability

  • Objective: To determine shelf-life and handling requirements.
  • Protocol: Store the solid reagent at different temperatures (e.g., -20°C, 4°C, room temperature) and in various solvents (aqueous buffers, DMSO). Periodically analyze the sample for purity to assess its long-term stability and propensity for polymerization [1].

4. Kinetics of Tetrazine Ligation

  • Objective: To quantify the core bioorthogonal reactivity.
  • Protocol: The second-order rate constant (k₂) for the IEDDA reaction is measured. A TCO reagent is mixed with a tetrazine derivative in an aqueous buffer (e.g., PBS) at a controlled temperature (e.g., 25°C). The reaction is monitored spectrophotometrically by the decay of the tetrazine's characteristic absorbance or fluorescence, and the data is fitted to a second-order kinetic model to determine k₂ [1].

Application Guide for Drug Development Professionals

Based on the comparative data, here is a strategic overview for selecting TCO reagents:

Application Scenario Recommended Reagent Type Rationale Validated Experimental Use-Case
Pretargeted Radioimmunotherapy s-TCO or d-TCO The unmatched speed is critical for capturing radiolabeled tetrazines at trace concentrations in vivo before radioisotope decay [1]. s-TCO enables pretargeted imaging where slower reagents fail [1].
Intracellular & Genetic Labeling d-TCO Balances good reactivity with the stability needed to withstand the intracellular environment and less-reactive, stable tetrazines [1]. d-TCO successfully labeled a genetically encoded tetrazine-containing GFP inside live bacteria [1].
Conjugation to Sensitive Biomolecules TCO with TFP Ester The TFP ester offers superior hydrolytic stability in aqueous buffers compared to standard NHS esters, leading to higher and more reproducible labeling efficiency of proteins [4]. -
General Bioconjugation with High Solubility TCO-PEGₙ variants The PEG spacer imparts water solubility, reduces aggregation, and minimizes steric hindrance, which is beneficial for any bioconjugation application [4] [3]. -

Key Takeaways and Future Directions

  • Stability is Multifaceted: For in vivo applications, consider not just shelf stability, but also stability in serum, against thiols, and against hydrolysis of the reactive linker (e.g., NHS/TFP ester).
  • The Reactivity-Stability Trade-off: The search results highlight a central challenge: ultra-fast reagents like s-TCO can compromise on stability. The d-TCO derivative was specifically designed to offer a more favorable balance, with only a modest reduction in speed for significant gains in stability and solubility [1].
  • PEG is Crucial: The PEG spacer in "TCO-PEG3-CH2CONHS" is not inert; it is a critical component that improves the biophysical properties of the entire conjugate, which can directly impact in vivo performance by reducing immunogenicity and improving solubility [5].

References

Experimental Protocol for TCO-PEG3 Bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a key protocol for constructing a bispecific antibody using TCO-PEG3, which demonstrates the application of this linker in a complex and effective bioconjugation strategy [1].

Step Component Process Description Key Reagent(s) Goal
1 Fab Fragment (Anti-CD3) Papain digestion of OKT3 mAb; reduction of disulfide bonds; rebridging MeTz-PEG3-Br2PD (Tetrazine linker) Create MeTz-rbFabCD3 (3a)
2 Full Antibody (Trastuzumab) Deglycosylation (PNGase F); tyrosine residue functionalization via biogenic click chemistry BCN-PEG3-TCO (1); Mushroom Tyrosinase (mTyr) Create TCO-functionalized mAb (4)
3 Conjugation Inverse Electron-Demand Diels-Alder (IEDDA) reaction between components from Step 1 and 2 Components 3a and 4 mixed in PBS, pH 7.4 Form HER2xCD3 bsAc (5a)

This protocol highlights that TCO-PEG3 is utilized in a multi-step, site-specific conjugation method. The use of PEG3 as a spacer is crucial for its role in improving water solubility and potentially reducing steric hindrance, which favors the conjugation reaction's efficiency [2].

Performance and Comparative Insights

While a direct head-to-head yield comparison is unavailable, the following points from recent research provide strong indirect evidence of the performance of TCO/Tz chemistry and PEG linkers:

  • High Potency: The bispecific T-cell engager constructed using the above protocol, which relies on the TCO-PEG3 linker, exhibited tumor-killing capability at picomolar concentrations, indicating high functional efficiency [1].
  • Rapid Reaction Kinetics: The IEDDA reaction between tetrazine and TCO is widely recognized for its fast kinetics, which is a major driver for high conjugation yields. One protocol notes that proteins modified with a tetrazine amino acid can quantitatively react with trans-cyclooctene (TCO) groups within 5 minutes at room temperature [3].
  • Charge and Performance: A 2025 head-to-head comparison of different tetrazine scaffolds for pretargeted imaging revealed that neutral monocarboxylic acid derivatives (net charge of 0) outperformed dicarboxylic acid counterparts (net charge of -1) in vivo. This suggests that the overall charge and structure of the linker can significantly impact biological performance [4].

Bioconjugation Workflow Visualization

The diagram below summarizes the logical workflow of the key protocol discussed, illustrating how the TCO-PEG3 linker is integrated [1].

Start Start with Native mAbs A OKT3 mAb (anti-CD3) Start->A B Trastuzumab mAb (anti-HER2) Start->B C Papain Digestion & Reduction A->C G Deglycosylation (PNGase F) & Tyrosine Modification with BCN-PEG3-TCO (1) B->G D Fab Fragments with free thiols C->D E Rebridging with MeTz-PEG3-Br2PD (2) D->E F MeTz-rbFabCD3 (3a) (Tetrazine-bearing) E->F I IEDDA Click Conjugation (Tz + TCO) F->I H TCO-mAb (4) (TCO-bearing) G->H H->I J HER2xCD3 bsAc (5a) Bispecific Construct I->J

References

TCO PEG3 CH2CONHS vs azide-alkyne cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Mechanism and Overview

Bioorthogonal chemistry enables selective covalent bond formation between two uniquely reactive partners within complex biological environments [1]. The following diagrams illustrate the core mechanisms of the two reactions covered in this guide.

G A Azide-Alkyne Cycloaddition A1 Copper-Catalyzed (CuAAC) A->A1 A2 Copper-Free (SPAAC) A->A2 A1a Requires Cu(I) catalyst A1->A1a A1b Forms 1,4-disubstituted triazole A1->A1b A2a Uses strained cyclooctyne (e.g., DBCO, BCN) A2->A2a A2b Forms triazole without copper A2->A2b B TCO-Tetrazine (IEDDA) B1 Inverse Electron-Demand Diels-Alder Reaction B->B1 B1a Extremely fast kinetics (k ≈ 10⁴ - 10⁷ M⁻¹s⁻¹) B1->B1a B1b Releases N₂ gas as byproduct B1->B1b B1c Forms stable dihydropyridazine B1->B1c

Performance Comparison Table

The table below summarizes the key characteristics of these bioorthogonal reactions to facilitate a direct comparison. The data for the TCO-Tetrazine IEDDA reaction is based on its use of strained trans-cyclooctene (TCO) dienophiles, while the Azide-Alkyne data encompasses both CuAAC and strain-promoted (SPAAC) variants [2] [3] [4].

Feature TCO-Tetrazine (IEDDA) Azide-Alkyne Cycloaddition (CuAAC) Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Inverse electron-demand Diels-Alder 1,3-dipolar cycloaddition 1,3-dipolar cycloaddition
Kinetics (Rate Constant) Very high (10⁴ - 10⁷ M⁻¹s⁻¹) [1] High (10⁰ - 10³ M⁻¹s⁻¹) Moderate to High (10⁻¹ - 10³ M⁻¹s⁻¹)
Catalyst Required No Yes (Copper(I), e.g., from CuSO₄/NaAsc) [4] No
In Vivo Biocompatibility Excellent (fast, catalyst-free) Limited (copper cytotoxicity) [2] [5] Good (catalyst-free, but larger tag size)
Primary Application Pretargeted imaging & therapy, click-to-release drug delivery [1] Bioconjugation, material science, polymer chemistry [6] [7] [4] Cell surface labeling, in vivo applications where copper is prohibitive [2] [3] [5]
Key Advantage Fastest bioorthogonal kinetics, suitable for fast processes Mature, versatile, high regioselectivity (1,4-triazole) [4] Copper-free, good for sensitive biological systems
Key Limitation Potential steric hindrance from TCO tag Copper catalyst can be toxic and quench fluorescence [2] [5] Slower kinetics than IEDDA, larger strain-promoted alkyne tags

Experimental Protocols

To ensure your comparisons are reproducible, here are detailed methodologies for conducting and analyzing these key reactions, based on published research.

Protocol 1: TCO-Tetrazine IEDDA Conjugation

This protocol is adapted from studies on magnetic nanoparticle functionalization and pretargeting strategies [3] [1].

  • Objective: To conjugate a TCO-functionalized molecule (e.g., TCO-PEG3-Mal) to a tetrazine-modified substrate.
  • Materials:
    • TCO-ligand (e.g., TCO-PEG3-Maleimide, 5 mM stock in DMSO)
    • Tetrazine-modified target (e.g., protein, nanoparticle, 1-10 µM)
    • Reaction Buffer (e.g., PBS, pH 7.4)
  • Procedure:
    • Preparation: Dilute the tetrazine-modified target in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM in a low-protein-binding tube.
    • Reaction: Add a molar excess of the TCO-PEG3 ligand (typically 1.5- to 5-fold) to the solution. Vortex gently to mix.
    • Incubation: Allow the reaction to proceed at room temperature (25-37°C) for 30 minutes to 2 hours. The reaction is often complete within minutes due to fast kinetics.
    • Purification: Purify the conjugate from unreacted small molecules using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against the required buffer.
  • Analysis:
    • UV-Vis Spectroscopy: Monitor the decrease in the characteristic tetrazine absorbance peak around 520-540 nm [1].
    • HPLC/MS: Use analytical HPLC or LC-MS to confirm the consumption of starting materials and formation of the higher molecular weight conjugate.
Protocol 2: CuAAC "Click" Conjugation

This standard protocol is widely used for bioconjugation and polymer functionalization [7] [4].

  • Objective: To conjugate an azide-functionalized molecule to a terminal alkyne via copper catalysis.
  • Materials:
    • Azide-modified molecule (e.g., Azide-C2-NHS ester)
    • Alkyne-modified molecule (e.g., 5'-Hexynyl modified oligonucleotide)
    • Copper(II) sulfate pentahydrate (CuSO₄, 50 mM stock in water)
    • Sodium ascorbate (100 mM fresh stock in water)
    • Tris(benzyltriazolylmethyl)amine (TBTA, 10 mM stock in DMSO) Optional, but recommended
    • Reaction Buffer (e.g., PBS or a mixture of tBuOH/H₂O)
  • Procedure:
    • Preparation: Combine the azide and alkyne reactants in a molar ratio of 1:1 to 1:1.5 in a mixture of tBuOH and water or aqueous PBS.
    • Catalyst Addition: To the reaction mixture, add:
      • TBTA ligand (final conc. ~100 µM) to stabilize Cu(I) [4].
      • Copper(II) sulfate (final conc. ~1 mM).
      • Sodium ascorbate (final conc. ~5-10 mM) to reduce Cu(II) to the active Cu(I) species.
    • Incubation: Vortex the mixture and incubate at room temperature for 1-4 hours. Monitor reaction completion by TLC or LC-MS.
    • Purification: Terminate the reaction by adding EDTA (if necessary) and purify the product via extraction, precipitation, or chromatography.
  • Analysis:
    • Thin-Layer Chromatography (TLC): Monitor the disappearance of starting materials.
    • NMR Spectroscopy: The appearance of a characteristic triazole proton signal confirms product formation.

Application Guidance for Researchers

Choosing the right system depends heavily on your specific experimental goals and constraints. The following flowchart can aid in this decision-making process.

G Start Start A1 Is the primary application in living organisms (in vivo)? Start->A1 A2 Is reaction speed the most critical factor? A1->A2 Yes A3 Can you mitigate potential copper cytotoxicity? A1->A3 No R1 TCO-Tetrazine (IEDDA) A2->R1 Yes R2 Strain-Promoted (SPAAC) (e.g., DBCO-Azide) A2->R2 No A3->R2 No R3 Copper-Catalyzed (CuAAC) A3->R3 Yes (In Vitro) C1 e.g., for low-concentration targeting or rapid clearance R1->C1 C2 e.g., for in vitro bioconjugation R3->C2

  • Prioritize TCO-Tetrazine IEDDA when working with low-concentration targets in vivo, such as in pretargeted radioimmunotherapy or live-cell imaging with rapid kinetics, due to its unmatched speed and lack of toxic catalysts [1].
  • Choose Copper-Catalyzed (CuAAC) for in vitro bioconjugation, polymer chemistry, or material science applications where the highest regioselectivity is needed and copper cytotoxicity can be managed [6] [7] [4].
  • Opt for Strain-Promoted (SPAAC) for less time-sensitive in vivo work or when working with copper-sensitive components like cells and enzymes, accepting its slower speed and larger functional group tags [2] [3] [5].

References

TCO PEG3 CH2CONHS comparison with different PEG lengths

Author: Smolecule Technical Support Team. Date: February 2026

Product Specification: TCO-PEG3-CH2CONHS

The table below summarizes the key identifiers for the product you specified, as listed in a commercial catalog [1].

Catalog Number Product Name Molecular Weight (M.W.) Purity
AP10040 TCO-PEG3-CH2CONHS 456.49 ≥98%

This product is a linker featuring a Tetrazine-reactive TCO group, a PEG3 spacer, and an NHS ester end that reacts with primary amines to form stable amide bonds, facilitating bioconjugation [1].

How PEG Length Influences Linker Performance

Although direct comparative data for your specific linker is unavailable, general principles from recent studies illustrate the critical role of PEG length. The following table summarizes the primary effects:

PEG Length (Number of Units) Key Influences on Performance
Shorter PEGs (e.g., PEG1-PEG4) Reduced steric hindrance; can allow for more efficient binding or cross-linking in certain contexts [2].
Intermediate PEGs (e.g., PEG5-PEG10) Offers a balance between improved solubility and maintaining effective target binding.
Longer PEGs (e.g., >PEG10 / >10 kDa) Maximizes circulation half-life, enhances "stealth" properties, and improves water solubility. However, it may introduce significant steric hindrance that can block binding interactions and potentially increase immunogenicity concerns [3] [4] [2].

Research shows that the PEG spacer is not just an inert link but actively modulates biological activity. One study demonstrated that PEGs longer than 5 kDa can create energetically favorable interactions between two bound ligands, while PEGs over 10 kDa can cause steric exclusion, physically preventing a second binding event [2]. Another study on PSMA-targeted radiotracers found that the size of the PEG spacer significantly impacted tumor-targeting efficiency and kidney uptake, with different lengths offering distinct pharmacokinetic profiles [5].

Proposed Experimental Protocol for Comparison

To generate the direct comparison data you need, here is a generalized experimental protocol you could adapt, based on methodologies found in the search results [6] [5].

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Step 1: Conjugate & Purify B Step 2: In Vitro Characterization A->B C Step 3: In Vivo Pharmacokinetics B->C B1 Binding Affinity (IC50) B->B1 B2 Serum Stability B->B2 B3 Cell Internalization B->B3 D Step 4: In Vivo Efficacy/Targeting C->D C1 Circulation Half-life (t½) C->C1 D1 Tumor Uptake (e.g., PET imaging) D->D1 D2 Off-Target Accumulation (e.g., Kidneys) D->D2

Step 1: Conjugation and Purification

  • Conjugate the TCO-PEGX-linkers (varying PEG length, X) to a model targeting molecule (e.g., a peptide or antibody) via the NHS ester chemistry [1].
  • Purify the conjugates and confirm the successful conjugation and purity using techniques like HPLC or mass spectrometry [5].

Step 2: In Vitro Characterization

  • Binding Affinity: Perform competitive cell-binding assays to determine the half-maximal inhibitory concentration (IC50) for each conjugate. This quantifies how PEG length affects target-binding strength [5].
  • Serum Stability: Incubate conjugates in human serum at 37°C and analyze samples over time (e.g., at 30, 60, 120 min) to determine radiochemical purity and stability, using HPLC for assessment [5].

Step 3: In Vivo Pharmacokinetics

  • Administer radiolabeled conjugates (e.g., with 68Ga or 177Lu) in animal models [5].
  • Track blood samples over time to measure circulation half-life. Research shows PEGylation can dramatically extend half-life (e.g., from 1.1 h to 28 h) [6].

Step 4: In Vivo Efficacy and Targeting

  • Use micro-PET/CT imaging in tumor-bearing models to quantify specific uptake in target tissues and off-target accumulation (e.g., in kidneys) [5].
  • Correlate the biodistribution data with the PEG length of the conjugates.

Key Considerations for Researchers

When planning your comparison, please consider these factors highlighted in recent literature:

  • The Immunogenicity Challenge: There are growing concerns about the emergence of anti-PEG antibodies in the population, which can accelerate blood clearance of PEGylated therapeutics, reduce their efficacy, and potentially cause hypersensitivity reactions. The risk may be influenced by PEG molecular weight and dosage [3] [4].
  • Beyond Length: Conformation and Density: The biological performance of a PEGylated construct depends not only on molecular weight but also on its surface density, which affects its conformation ("mushroom" vs. "brush") and overall stealth properties [3].
  • The "Sweet Spot": The optimal PEG length is a balance. While longer PEGs enhance half-life and solubility, they may also lead to decreased binding affinity due to steric hindrance and a higher likelihood of inducing an immune response [2]. There is no one-size-fits-all answer, and the ideal choice is application-specific.

References

TCO PEG3 CH2CONHS bioorthogonal reaction rate measurement

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Bioorthogonal Reaction Rate Data

The table below summarizes second-order rate constants for the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between various tetrazines and trans-cyclooctene (TCO) dienophiles, which is the relevant reaction for your compound [1]. Please note that the specific TCO-PEG3-CH2CONHS structure is not listed.

Table 1: Measured Second-Order Rate Constants for Tetrazine/TCO IEDDA Reactions

Tetrazine Description Dienophile Rate Constant (k, M⁻¹s⁻¹) Solvent / Conditions
3-Aryl Tetrazine [1] axTCO-PEG4 ~20,000 to 130,000 DPBS, 37°C
Tet-v4.0 family of ncAAs [2] strained TCO (sTCO) Can exceed 10⁶ Aqueous buffer
Tz with 3-benzyl & 6-methyl groups [3] TCO Information missing Information missing

Experimental Protocols for Rate Measurement

The most common and robust method for determining these high reaction rates is stopped-flow spectrophotometry [1] [2]. The general workflow is as follows:

G cluster_1 Stopped-Flow Experiment Sample Preparation Sample Preparation Rapid Mixing Rapid Mixing Sample Preparation->Rapid Mixing Data Collection Data Collection Rapid Mixing->Data Collection Data Fitting Data Fitting Data Collection->Data Fitting Rate Constant (k) Rate Constant (k) Data Fitting->Rate Constant (k)

  • Sample Preparation: Solutions of the tetrazine and the TCO dienophile are prepared in the appropriate buffer (e.g., Dulbecco's Phosphate Buffered Saline, DPBS, at pH 7.4) [1].
  • Rapid Mixing & Data Collection: The two solutions are rapidly mixed in the stopped-flow instrument. The decay of the tetrazine's characteristic absorbance (typically around 270 nm or 520 nm, depending on the substitution) is monitored in real-time [1] [2].
  • Data Fitting: The reaction is typically run under pseudo-first-order conditions, with a large excess of one reactant (e.g., TCO). The observed decay in absorbance is fitted to an exponential curve. The observed rate constant (k_obs) is obtained from this fit [1].
  • Calculation of Second-Order Rate Constant: The k_obs is measured at several different concentrations of the excess reactant. The second-order rate constant (k) is then determined from the slope of the linear plot of k_obs versus the concentration of the excess reactant [1].

Important Considerations and Missing Data

  • No Direct Data for Your Compound: The search results do not contain specific kinetic data for a compound named "TCO PEG3 CH2CONHS".
  • Structure Interpretation: The name suggests a TCO dienophile linked via a triethylene glycol (PEG3) spacer to an acetamide group. The reactivity is primarily governed by the TCO strain and the electronic properties of the tetrazine partner [4].
  • Key Variables: Reaction rates are highly sensitive to solvent, pH, and temperature. Meaningful comparisons require data measured under identical conditions [1].

References

Comparative Overview: TCO vs. Strained Alkynes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of the trans-cyclooctene (TCO) bioorthogonal handle and general strained alkynes based on the available data.

Feature Trans-Cyclooctene (TCO) Strained Alkynes (e.g., BCN, DBCO)
Primary Reaction Inverse Electron-Demand Diels-Alder (IEDDA) with tetrazines [1]. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azides [2].
Reported Kinetics Very fast (up to 10⁷ M⁻¹s⁻¹) [1]. Not quantified in results; typically slower than IEDDA [2].
Key Advantage Ultrafast kinetics for efficient labeling at low concentrations [1] [3]. Metal-free click chemistry; excellent stability across pH and redox conditions [2].
Stability Profile Variable; specific TCO isomers can be less stable in biological environments (e.g., to thiols) [2] [4]. High stability across a wide range of conditions, including pH and reducing agents [2].
Common Derivatives TCO-PEGn-NHS, TCO-PEGn-Maleimide [3] [5] [6]. DBCO, BCN [2].
Typical Applications Pretargeted imaging & therapy, "click-to-release" drug delivery, protein labeling [1] [4]. Bioconjugation, antibody-drug conjugates (ADCs), cellular labeling [2].

Experimental Data and Methodology

The provided search results, particularly the comparative stability study [2], offer valuable experimental insights into how different click handles perform under various conditions relevant to biological workflows.

Stability Under Ligation Conditions

A 2025 study systematically evaluated the stability of 14 common click handles, including TCO and representative strained alkynes, under 12 different ligation conditions (e.g., varying pH, reducing agents like TCEP and DTT, glutathione, CuAAC cocktail) [2].

  • Strained Alkynes: Handles like norbornene and a terminal alkyne demonstrated excellent stability across all conditions tested [2].
  • TCO Derivatives: The stability of TCO was more variable. The study noted that IEDDA dienophiles, including TCO, must balance high reactivity with stability, and TCO was less stable than norbornene isomers and terminal alkynes in the tested panel [2].
  • Key Finding: The research highlights that DBCO and maleimide-functionalized TCO showed substantial instability over a four-week period, even at 4°C, suggesting they should be prepared immediately before use [2].
Reaction Kinetics and Mechanism

The ultrafast kinetics of the TCO-Tz reaction are its most defining feature.

  • IEDDA Mechanism: The reaction between TCO (dienophile) and tetrazine (diene) is a [4+2] cycloaddition. It proceeds through a bicyclic intermediate that undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (N₂) and forming a stable dihydropyridazine ring [1].
  • Rate Determinants: The reaction rate is heavily influenced by the energy gap between the HOMO of the TCO and the LUMO of the tetrazine. Installing electron-withdrawing groups on the tetrazine or using more strained alkenes like TCO lowers this energy gap, accelerating the reaction [1].

The following diagram illustrates the IEDDA reaction mechanism between TCO and tetrazine.

G Tetrazine Tetrazine (Tz) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO Trans-Cyclooctene (TCO) TCO->Intermediate Pyridazine Dihydropyridazine Intermediate->Pyridazine Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Released

How to Choose the Right Tool for Your Application

Your choice between TCO and strained alkynes should be guided by your experimental needs.

  • Choose TCO for applications demanding maximum speed. Its ultrafast kinetics with tetrazines are ideal for pretargeted imaging and therapy in nuclear medicine, where rapid capture is essential to minimize background and radiation damage [1]. It is also the system of choice for "click-to-release" strategies in targeted drug delivery [1] [4].

  • Choose strained alkynes (like BCN or DBCO) for superior stability. If your experimental workflow involves prolonged storage of conjugated molecules, exposure to reducing agents (e.g., TCEP, DTT), or a wide range of pH conditions, strained alkynes like norbornene offer more robust performance [2].

  • Consider the trade-off. The search results consistently highlight a key trade-off: reactivity often comes at the cost of stability [2] [4]. A highly reactive TCO derivative may be less stable in storage or in complex biological milieus compared to a more stable, but slower, strained alkyne.

Recommendations for Further Research

To make a final decision, you may need to delve deeper into specific product data.

  • Consult Manufacturer Specifications: Suppliers like Lumiprobe [3], Vector Labs [5], TCI Chemicals [4], and AxisPharm [6] provide datasheets with detailed purity, solubility, and recommended storage conditions for their specific TCO and strained alkyne derivatives.
  • Search for Direct Comparisons: Look for application-specific reviews or research papers that directly compare the performance of a TCO-PEGn-NHS ester against a DBCO-PEGn-NHS ester in a model system similar to yours, such as antibody conjugation and labeling.

References

×

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

456.21078060 g/mol

Monoisotopic Mass

456.21078060 g/mol

Heavy Atom Count

32

Dates

Last modified: 01-05-2024

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